molecular formula C7H12Cl2N2O2 B1452310 4,6-Dimethoxypyridin-3-amine dihydrochloride CAS No. 50503-42-9

4,6-Dimethoxypyridin-3-amine dihydrochloride

Cat. No.: B1452310
CAS No.: 50503-42-9
M. Wt: 227.09 g/mol
InChI Key: BDDBXMMGHYQMRQ-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyridin-3-amine dihydrochloride is a chemically synthesized pyridine derivative offered as a key building block for research and development, particularly in medicinal chemistry and drug discovery. As a di-substituted aminopyridine, it provides a versatile heterocyclic scaffold for the synthesis of more complex molecules. Analogs and derivatives of dimethoxy-substituted nitrogen-containing heterocycles, such as pyrimidines and pyridines, are frequently explored in pharmaceutical research for their potential biological activities . For instance, structurally related pyrimidine compounds have been investigated as core structures in developing potential anticancer agents and have been studied for their role in inhibiting immune-activated processes . The specific dimethoxy and amine functional groups on the pyridine ring make it a valuable intermediate for constructing compound libraries aimed at screening for new therapeutic applications. The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems, facilitating its use in various experimental conditions. This product is intended for use in laboratory research only.

Properties

IUPAC Name

4,6-dimethoxypyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.2ClH/c1-10-6-3-7(11-2)9-4-5(6)8;;/h3-4H,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDBXMMGHYQMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1N)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696053
Record name 4,6-Dimethoxypyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50503-42-9
Record name 4,6-Dimethoxypyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dimethoxypyridin-3-amine Dihydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,6-Dimethoxypyridin-3-amine dihydrochloride (CAS Number: 50503-42-9), a pivotal, yet often overlooked, heterocyclic building block. Moving beyond a simple data sheet, this document delves into the causality behind its synthetic routes, its strategic application in medicinal chemistry, and the analytical methodologies crucial for its characterization. The insights provided herein are curated to empower researchers in leveraging this versatile molecule for the rational design and synthesis of novel therapeutic agents.

Strategic Importance in Medicinal Chemistry: The Pyridine and Pyrimidine Scaffolds

The pyridine ring is a cornerstone in drug design, with a significant number of FDA-approved drugs featuring this heterocycle. Its presence can influence a molecule's pharmacological activity, solubility, and metabolic stability. Similarly, the pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in a multitude of clinically successful drugs.[1] this compound combines the advantageous features of a substituted pyridine core with a reactive amino group, positioning it as a valuable starting material for the synthesis of more complex, biologically active molecules.

Its primary utility lies in its role as a precursor to fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines.[2] This class of compounds has garnered significant attention for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of the amino and methoxy groups on the pyridine ring of 4,6-Dimethoxypyridin-3-amine dictates the regioselectivity of subsequent cyclization reactions, making it a powerful tool for targeted synthesis.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of 4,6-Dimethoxypyridin-3-amine and its Dihydrochloride Salt

PropertyValue (Estimated)Rationale/Reference
Molecular Formula C₇H₁₂Cl₂N₂O₂From CAS Number 50503-42-9
Molecular Weight 227.09 g/mol From CAS Number 50503-42-9
Appearance White to off-white solidTypical for aminopyridine hydrochlorides
pKa 5.5 - 6.5Based on the pKa of 3-aminopyridine (6.03) and the electron-donating effect of methoxy groups.[3]
logP (for free base) ~0.8Estimated based on the logP of 3-aminopyridine (0.1) and the contribution of two methoxy groups.[4]
Solubility Soluble in water and methanol; sparingly soluble in less polar organic solvents.Hydrochloride salts of amines generally exhibit good solubility in polar protic solvents.[5]

Spectroscopic Characterization:

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from similar compounds.[6][7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the two methoxy groups (as singlets), and the protons of the amino group (which may be a broad singlet and exchangeable with D₂O). The dihydrochloride form may influence the chemical shifts of the protons adjacent to the nitrogen atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the seven unique carbon atoms in the molecule. The carbons attached to the oxygen and nitrogen atoms will be deshielded and appear at a lower field.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the N-H stretching of the primary amine and the ammonium salt, C-N stretching, C=C and C=N stretching of the aromatic ring, and C-O stretching of the methoxy groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion peak ([M+H]⁺) corresponding to the free base (C₇H₁₀N₂O₂). High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[2]

Synthesis and Purification: A Proposed Methodology

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Nitration of 2,4-Dimethoxypyridine

  • To a solution of 2,4-dimethoxypyridine in concentrated sulfuric acid, cooled to 0 °C, slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product, 2,4-dimethoxy-5-nitropyridine.

  • Filter, wash with water, and dry the solid product.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2,4-dimethoxy-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, palladium on carbon (Pd/C), and subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator.

  • Alternatively, a chemical reducing agent like tin(II) chloride in hydrochloric acid can be used.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter off the catalyst (if using Pd/C) and remove the solvent under reduced pressure to obtain the crude 4,6-Dimethoxypyridin-3-amine.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the crude amine in a minimal amount of a suitable organic solvent (e.g., isopropanol or diethyl ether).

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The dihydrochloride salt should precipitate out of the solution.

  • Filter the solid, wash with a small amount of the solvent, and dry under vacuum to yield this compound.

Workflow Diagram: Synthesis of this compound

G A 2,4-Dimethoxypyridine B Nitration (HNO3/H2SO4) A->B Step 1 C 2,4-Dimethoxy-5-nitropyridine B->C D Reduction (e.g., H2, Pd/C) C->D Step 2 E 4,6-Dimethoxypyridin-3-amine D->E F Salt Formation (HCl) E->F Step 3 G 4,6-Dimethoxypyridin-3-amine dihydrochloride F->G

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following is a general protocol for the analysis of this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 260-280 nm for pyridine derivatives).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

Diagram: Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Dissolve sample in a suitable solvent B HPLC (C18 column, UV detection) A->B C LC-MS (ESI source) A->C D NMR (¹H, ¹³C) A->D E Purity assessment (HPLC chromatogram) B->E F Molecular weight confirmation (Mass spectrum) C->F G Structural elucidation (NMR spectra) D->G

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The aminopyrimidine and pyridopyrimidine scaffolds are well-established as "hinge-binding" motifs in a large number of kinase inhibitors.[1][9] These scaffolds mimic the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of kinases and inhibit their activity. 4,6-Dimethoxypyridin-3-amine serves as a key precursor for the synthesis of pyrido[2,3-d]pyrimidines, which are potent inhibitors of various kinases, including those involved in cancer cell proliferation and survival.

Proposed Signaling Pathway Involvement: The PI3K/Akt/mTOR Pathway

Given that many pyrido[2,3-d]pyrimidine derivatives have been investigated as kinase inhibitors, it is plausible that compounds synthesized from 4,6-Dimethoxypyridin-3-amine could target key kinases in oncogenic signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Diagram: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K

Caption: A simplified diagram showing the potential inhibition of the PI3K signaling pathway.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines a general method for the synthesis of a pyrido[2,3-d]pyrimidine, a class of compounds for which 4,6-Dimethoxypyridin-3-amine is a key precursor.[10][11]

  • Condensation Reaction: React 4,6-Dimethoxypyridin-3-amine with a suitable β-ketoester or a related three-carbon synthon in a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Cyclization: Heat the reaction mixture to a high temperature (typically >200 °C) to facilitate the intramolecular cyclization and formation of the fused pyrido[2,3-d]pyrimidine ring system.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with a non-polar solvent to precipitate the product. The solid is then collected by filtration and purified by recrystallization or column chromatography.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. The Safety Data Sheet (SDS) should always be consulted before use. General safety recommendations include:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a versatile and valuable building block in the arsenal of the medicinal chemist. Its strategic arrangement of functional groups provides a reliable entry point for the synthesis of complex heterocyclic scaffolds, particularly the biologically significant pyrido[2,3-d]pyrimidines. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective application in the design and development of novel kinase inhibitors and other potential therapeutic agents. This guide has aimed to provide a comprehensive and practical overview to aid researchers in unlocking the full potential of this important synthetic intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethoxypyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 4,6-Dimethoxypyridin-3-amine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific salt, this document synthesizes information from authoritative sources on analogous structures and fundamental chemical principles to offer a robust profile for researchers.

Introduction: The Significance of Pyridine Scaffolds and their Salts

Pyridine derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged structures in drug design. The formation of salts, particularly hydrochloride salts of amine-containing active pharmaceutical ingredients (APIs), is a common and critical strategy in drug development. This practice can significantly enhance aqueous solubility, improve stability, and facilitate handling and formulation, thereby increasing the bioavailability of the drug substance.[2]

This compound presents as a molecule with potential for further chemical elaboration, leveraging the reactivity of the amino group and the electronic nature of the dimethoxy-substituted pyridine ring. Understanding its core physicochemical properties is the first step in unlocking its potential as a building block for novel therapeutics.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount. The dihydrochloride salt formation involves the protonation of two basic nitrogen atoms.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound

Core Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound.

PropertyValueSource/Basis for Estimation
CAS Number 50503-42-9[3]
Molecular Formula C₇H₁₂Cl₂N₂O₂[3]
Molecular Weight 227.09 g/mol [3]
Appearance White to light yellow crystalline solid[4]
Melting Point 223-225 °C[4] (Note: From a commercial supplier, may require independent verification)
Boiling Point DecomposesExpected for a salt of an organic base.
Solubility Soluble in water.[4] Expected for a hydrochloride salt.
pKa (Estimated) pKa1 ~ 2-4 (pyridinium), pKa2 ~ 5-7 (anilinium)Based on pKa of 2,6-dimethoxypyridine (~1.57-7.65) and 3-aminopyridine (~6.04).[5][6][7]

Synthesis and Salt Formation

Proposed Synthetic Workflow:

Diagram 2: Proposed Synthetic Workflow

G start Substituted Pyridine Precursor step1 Introduction of Methoxy Groups start->step1 step2 Nitration step1->step2 step3 Reduction of Nitro Group step2->step3 free_base 4,6-Dimethoxypyridin-3-amine (Free Base) step3->free_base salt_formation Salt Formation with HCl free_base->salt_formation product This compound salt_formation->product G cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Physical Properties sample 4,6-Dimethoxypyridin-3-amine Dihydrochloride Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms ir FTIR Spectroscopy sample->ir mp Melting Point Determination sample->mp solubility Solubility Assessment (Water, Organic Solvents) sample->solubility pka pKa Determination (Potentiometric Titration) sample->pka

References

4,6-Dimethoxypyridin-3-amine dihydrochloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,6-Dimethoxypyridin-3-amine Dihydrochloride: Structure, Properties, and Synthetic Utility

Executive Summary

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in pharmaceutical research and drug development. The document elucidates the molecule's core structural and physicochemical properties, explores the strategic importance of the aminopyridine scaffold in medicinal chemistry, and details its applications as a synthetic intermediate. By explaining the causality behind its use and formulation as a dihydrochloride salt, this guide serves as a practical resource for leveraging this compound in the synthesis of complex, biologically active molecules, particularly fused heterocyclic systems.

Core Molecular Profile

A thorough understanding of the molecular structure and properties is fundamental to the effective application of any chemical intermediate. This section details the essential characteristics of this compound.

Molecular Structure and Identification

This compound (CAS No: 50503-42-9) is the salt form of the parent compound, 4,6-dimethoxypyridin-3-amine (CAS No: 89943-34-0).[1][2] The dihydrochloride formulation enhances the compound's stability and aqueous solubility, which are advantageous for handling, storage, and certain reaction conditions.[3] The structure consists of a pyridine ring functionalized with two methoxy groups at the 4- and 6-positions and an amino group at the 3-position. The two hydrochloride equivalents protonate the two most basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic 3-amino group.

Caption: Molecular structure of this compound.
Physicochemical Properties

The key quantitative data for this compound are summarized below for easy reference.

PropertyValueSource
CAS Number 50503-42-9[2]
Molecular Formula C₇H₁₀N₂O₂·2HCl (or C₇H₁₂Cl₂N₂O₂)[2]
Molecular Weight 227.09 g/mol [2]
Appearance Solid[1]
Storage Conditions Room Temperature, Sealed in Dry Conditions[2]
Parent Compound CAS 89943-34-0 (Free Base)[1]
Parent MW 154.17 g/mol (Free Base)[1]

Scientific Rationale and Applications in Drug Discovery

The utility of this compound stems from the strategic importance of its core structure, the aminopyridine scaffold.

The Strategic Importance of the Aminopyridine Scaffold

Pyridine and its derivatives are among the most prevalent heterocyclic systems in pharmaceuticals, forming the core of numerous FDA-approved drugs.[4] This is due to the pyridine ring's ability to act as a bioisostere for a phenyl ring while offering a key hydrogen bond acceptor site (the ring nitrogen), which can significantly enhance binding affinity to biological targets and improve pharmacokinetic properties like solubility.[4]

The introduction of an amino group creates an aminopyridine, a versatile platform for further chemical modification.[1] The specific substitution pattern of 4,6-dimethoxypyridin-3-amine is particularly valuable:

  • 3-Amino Group: Provides a primary nucleophilic site for reactions such as acylation, condensation with aldehydes/ketones to form imines, and, most importantly, participation in cyclization reactions.[1]

  • 4,6-Dimethoxy Groups: These electron-donating groups modulate the electronic properties of the pyridine ring, influencing its reactivity and the basicity of the nitrogen atoms. They can also serve as handles for further modification or as key interaction points with a biological target.

Key Synthetic Applications

The primary application of 4,6-dimethoxypyridin-3-amine is as a synthon for constructing more complex molecular frameworks. Its most significant use is as a precursor for fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines .[1] These fused structures are of high interest in medicinal chemistry due to their diverse and potent biological activities, including roles as kinase inhibitors for anticancer therapies.[1][5] The arrangement of the 3-amino group adjacent to the pyridine nitrogen provides an ideal geometry for annulation reactions to build the second ring.

Synthetic Strategy and Methodologies

The practical use of this compound requires an understanding of its synthesis and handling.

Rationale for Dihydrochloride Salt Formulation

As a free base, aminopyridines can be susceptible to aerial oxidation and may have limited solubility in various solvents. Converting the amine to a dihydrochloride salt provides two key advantages:

  • Enhanced Stability: The protonated nitrogens are less nucleophilic and less prone to degradation, leading to a longer shelf-life and more consistent purity.

  • Improved Solubility: The ionic nature of the salt often increases solubility in polar protic solvents, which can be beneficial for purification or for specific reaction setups.[3] Before use in many organic reactions, the free base is typically liberated in situ by the addition of a non-nucleophilic base.

General Synthetic Workflow

The synthesis of substituted aminopyridines often relies on nucleophilic aromatic substitution (SNAr) pathways on a pre-functionalized pyridine ring. A plausible and illustrative workflow starting from a readily available polychlorinated pyridine is outlined below.

Caption: General synthetic workflow for this compound.
Example Experimental Protocol: Synthesis of a Fused Pyrido[2,3-d]pyrimidine

This protocol describes a representative cyclization reaction using 4,6-dimethoxypyridin-3-amine as the starting material to construct a fused heterocyclic system. This is a self-validating system where reaction progress can be monitored by TLC and the product confirmed by spectroscopic methods.

Objective: To synthesize a substituted pyrido[2,3-d]pyrimidine via condensation and cyclization.

Materials:

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • An electrophilic cyclization partner (e.g., N,N-Dimethylformamide dimethyl acetal - DMF-DMA)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), heating mantle, and magnetic stirrer.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 10-20 mL per mmol of starting material) via syringe.

  • In Situ Free Base Liberation: Add triethylamine (2.2 eq) dropwise to the suspension at room temperature. The purpose of the base is to neutralize the two HCl equivalents and liberate the nucleophilic free amine. The formation of triethylamine hydrochloride salt is often observed as a white precipitate. Stir for 15-30 minutes.

  • Addition of Cyclization Partner: Add DMF-DMA (1.2 eq) to the reaction mixture. This reagent will react with the primary amine to form an amidine intermediate, which is the precursor to cyclization.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 110 °C for toluene). The high temperature provides the activation energy needed for the intramolecular cyclization to form the pyrimidine ring of the fused system.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated triethylamine hydrochloride.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material using column chromatography on silica gel to yield the pure pyrido[2,3-d]pyrimidine derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to validate the successful synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) must be consulted for this compound, general precautions for related aminopyridine compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Toxicity: Many aminopyridine derivatives exhibit some level of toxicity. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly grounded in the established importance of the aminopyridine scaffold in drug discovery. Its specific substitution pattern makes it an ideal precursor for the synthesis of complex fused heterocycles with significant biological potential. The dihydrochloride salt form ensures stability and ease of handling, making it a reliable and versatile tool for medicinal chemists and researchers aiming to construct novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 4,6-Dimethoxypyridin-3-amine Dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of an active pharmaceutical ingredient's (API) physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's behavior in various stages, from synthetic workup and purification to formulation and bioavailability. This guide focuses on 4,6-Dimethoxypyridin-3-amine dihydrochloride, a heterocyclic compound of interest for medicinal chemistry applications.[1]

Given the limited availability of direct quantitative solubility data for this specific salt in public literature, this document serves as a comprehensive technical resource for researchers. It provides a foundational understanding of the factors expected to govern its solubility, a predictive qualitative assessment across a range of organic solvents, and a detailed, field-proven experimental protocol for its precise quantitative determination.

Physicochemical Profile and Structural Analysis

To predict the solubility of this compound, we must first analyze its molecular structure and inherent properties. The molecule is a salt, formed from the reaction of the basic 4,6-Dimethoxypyridin-3-amine with two equivalents of hydrochloric acid.[2][3] This conversion to a dihydrochloride salt is a common strategy in pharmaceutical chemistry to enhance aqueous solubility and stability.[3]

The key characteristics are summarized below:

PropertyValue / StructureSource
IUPAC Name 4,6-dimethoxy-3-pyridinamine dihydrochloride[2]
CAS Number 50503-42-9[2]
Molecular Formula C₇H₁₀N₂O₂ · 2HCl[2]
Molecular Weight 227.09 g/mol [2]
Structure (Illustrative structure of the protonated amine salt)-
Parent Compound 4,6-Dimethoxypyridin-3-amine (CAS: 89943-34-0)[1][4]

Expert Analysis of Causality:

The defining feature of this molecule is its ionic character. The two hydrochloride components protonate the basic nitrogen atoms—the pyridine ring nitrogen and the exocyclic amino group—creating a dicationic species with two chloride counter-ions. This ionic nature fundamentally dictates its solubility, making it highly polar.[3][5] The general principle of "like dissolves like" suggests that its solubility will be highest in polar solvents capable of solvating the charged species and the chloride ions. Conversely, its solubility is expected to be very low in non-polar organic solvents.[5]

Theoretical Solubility Profile in Organic Solvents

Based on the physicochemical principles discussed, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent screening in any experimental setting.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to ModerateThese solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the protonated amine groups and the chloride ions. Methanol is often a better solvent for salts than ethanol due to its higher polarity.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to LowDMSO and DMF are highly polar and can solvate cations well. However, their ability to solvate anions (Cl⁻) is less effective than protic solvents, which may limit overall solubility compared to methanol.
Medium Polarity Acetone, Acetonitrile, Ethyl AcetateVery LowThese solvents lack the strong hydrogen-bonding capability and have lower dielectric constants, making them poor solvents for highly ionic salts.
Non-Polar Toluene, Hexane, Diethyl Ether, Dichloromethane (DCM)Insoluble / Very LowThese solvents cannot effectively overcome the high lattice energy of the ionic solid. The large energy mismatch between the non-polar solvent and the highly polar solute results in negligible solubility.[5]

It is crucial to recognize that such predictions are qualitative. Factors like the specific crystal lattice energy of the solid can significantly influence solubility, making experimental verification indispensable.[6]

Experimental Protocol for Quantitative Solubility Determination

This section provides a robust, self-validating protocol for determining the equilibrium solubility of this compound. The equilibrium or thermodynamic solubility measurement ensures that the solution is truly saturated, providing a reliable value for process development and formulation.[7]

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg precision)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of accurately weighed vials. "Excess" is critical and means that a visible amount of undissolved solid must remain at the end of the experiment.[8]

  • Add a precisely known volume or mass of the chosen organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation, which would artificially inflate the calculated solubility.

Step 2: Equilibration

  • Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).

  • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate, but longer times may be necessary.[8] A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

Step 3: Sample Preparation and Analysis

  • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

  • Carefully draw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is crucial to avoid overestimation of solubility.

  • Accurately dilute the clear filtrate with a suitable solvent (often the same solvent used for the experiment or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved compound.

Step 4: Calculation of Solubility

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation A 1. Add excess solute to vial B 2. Add known volume of solvent A->B C 3. Seal vial securely B->C D 4. Agitate at constant temperature (24-48h) C->D E 5. Filter supernatant (0.22 µm syringe filter) D->E F 6. Dilute filtrate accurately E->F G 7. Analyze concentration (HPLC / UV-Vis) F->G H 8. Calculate solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for determining equilibrium solubility.

Key Factors Influencing Solubility

Several physical and chemical factors can alter the measured solubility of this compound.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[6] This relationship can be quantified using the van't Hoff equation. For process chemistry, determining solubility at various temperatures is often necessary.

  • pH and Co-solvents: While this guide focuses on pure organic solvents, any presence of water would introduce pH as a critical variable. The solubility of an amine salt can be significantly affected by pH, as shifting the equilibrium towards the free base (less polar) would drastically decrease aqueous solubility but could potentially increase solubility in less polar organic co-solvents.[6][9]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.[6] The most stable polymorph will always be the least soluble. It is essential to characterize the solid form used in the solubility studies to ensure consistency and reproducibility.

Conclusion

While specific, pre-existing quantitative data for the solubility of this compound in organic solvents is scarce, a robust scientific framework allows for its effective prediction and determination. Its nature as a dihydrochloride salt renders it a highly polar, ionic compound, predisposing it to be most soluble in polar protic solvents like methanol and sparingly soluble to insoluble in non-polar media. For drug development professionals, the provided experimental protocol offers a reliable and accurate method to generate the critical solubility data needed for informed decisions in process optimization, purification, and formulation design.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 4,6-Dimethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4,6-dimethoxypyridin-3-amine, a key building block in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages high-quality predicted data, substantiated by empirical data from analogous structures, to offer a robust framework for spectral assignment and interpretation. We will explore the theoretical underpinnings of the expected chemical shifts and coupling constants, present a detailed experimental protocol for acquiring such data, and discuss the application of 2D NMR techniques for unambiguous structural confirmation.

Introduction: The Significance of 4,6-Dimethoxypyridin-3-amine

4,6-Dimethoxypyridin-3-amine is a substituted pyridine derivative of significant interest in the field of drug discovery and development. Its structural motifs, featuring a pyridine core with electron-donating methoxy and amino groups, make it a valuable synthon for the creation of a diverse range of heterocyclic compounds with potential therapeutic applications. The precise arrangement of these functional groups allows for targeted modifications and the exploration of structure-activity relationships (SAR) in various drug design programs.

Accurate structural characterization is paramount in the synthesis and application of such molecules. NMR spectroscopy stands as the gold standard for non-destructive structural analysis, providing detailed information about the molecular framework and the electronic environment of each atom. This guide serves as a comprehensive resource for researchers working with 4,6-dimethoxypyridin-3-amine and related compounds, enabling confident identification and characterization.

Predicted NMR Spectral Data

Due to the unavailability of experimentally recorded spectra in the public domain, the following ¹H and ¹³C NMR data have been generated using advanced prediction algorithms. These predictions are cross-referenced with experimental data from structurally related compounds to ensure the highest possible accuracy.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4,6-dimethoxypyridin-3-amine in CDCl₃ is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 4,6-Dimethoxypyridin-3-amine (in CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.85s1HH-2
~6.15s1HH-5
~4.50br s2H-NH₂
~3.90s3H4-OCH₃
~3.85s3H6-OCH₃

Note: 's' denotes a singlet, and 'br s' denotes a broad singlet. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 4,6-dimethoxypyridin-3-amine in CDCl₃ is detailed in Table 2.

Table 2: Predicted ¹³C NMR Data for 4,6-Dimethoxypyridin-3-amine (in CDCl₃)

Chemical Shift (δ) (ppm)Assignment
~162.5C-6
~158.0C-4
~138.0C-2
~125.0C-3
~88.0C-5
~53.54-OCH₃
~53.06-OCH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Spectral Interpretation and Rationale

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the pyridine ring.

¹H NMR Spectrum Analysis
  • Aromatic Protons (H-2 and H-5): The pyridine ring possesses two protons. The proton at the 2-position (H-2) is predicted to be the most downfield-shifted aromatic proton (~7.85 ppm). This is due to its ortho position relative to the electronegative nitrogen atom of the pyridine ring. The proton at the 5-position (H-5) is expected to appear significantly upfield (~6.15 ppm). This is a result of the strong electron-donating effects of the para-amino group and the ortho-methoxy group, which increase the electron density at this position. Both signals are predicted to be singlets as they lack adjacent protons for spin-spin coupling.

  • Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet around 4.50 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water or other protic species. The chemical shift of amine protons can be highly dependent on solvent, concentration, and temperature.

  • Methoxy Protons (-OCH₃): The two methoxy groups are predicted to give rise to two distinct singlets at approximately 3.90 ppm and 3.85 ppm, each integrating to three protons. Their slightly different chemical shifts are due to the different electronic environments at the 4- and 6-positions of the pyridine ring.

¹³C NMR Spectrum Analysis
  • Aromatic Carbons: The carbon atoms of the pyridine ring exhibit a wide range of chemical shifts. The carbons bearing the methoxy groups (C-4 and C-6) are expected to be the most downfield-shifted (~158.0 and ~162.5 ppm, respectively) due to the deshielding effect of the attached oxygen atoms. The C-2 carbon is also significantly downfield (~138.0 ppm) due to its proximity to the ring nitrogen. The C-3 carbon, attached to the amino group, is predicted around 125.0 ppm. The most upfield aromatic carbon is C-5 (~88.0 ppm), which experiences a strong shielding effect from the ortho-methoxy and para-amino groups.

  • Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups are expected to resonate in the region of 53.0-53.5 ppm, which is characteristic for methoxy groups attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 4,6-dimethoxypyridin-3-amine, the following experimental procedure is recommended.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can also be used depending on the solubility of the sample.

  • Sample Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR). However, the residual solvent peak can also be used for referencing (for CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

NMR_Sample_Preparation

Caption: Workflow for NMR sample preparation and analysis.

Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-15 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 220-240 ppm.

    • Number of Scans: 1024 scans or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

Advanced 2D NMR Techniques for Structural Confirmation

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially in more complex molecules.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For 4,6-dimethoxypyridin-3-amine, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons (H-2 and H-5) as they are not adjacent, confirming their singlet nature.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals at ~7.85 ppm and ~6.15 ppm to their corresponding carbon signals at ~138.0 ppm (C-2) and ~88.0 ppm (C-5), respectively. It would also correlate the methoxy proton signals to the methoxy carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For instance, the proton at H-2 (~7.85 ppm) should show correlations to C-4 (~158.0 ppm) and C-6 (~162.5 ppm). The methoxy protons should show correlations to the carbons they are attached to (C-4 and C-6).

Caption: Key 2D NMR correlations for structural elucidation.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 4,6-dimethoxypyridin-3-amine. By combining high-quality spectral prediction with the analysis of analogous compounds, a reliable framework for the interpretation and assignment of its NMR spectra is established. The inclusion of a detailed experimental protocol and a discussion of advanced 2D NMR techniques further equips researchers with the necessary tools for the confident structural characterization of this important synthetic building block. As with any predictive data, experimental verification remains the ultimate standard, and this guide provides a robust starting point for such investigations.

An In-depth Technical Guide to the Spectroscopic Characterization of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Substituted aminopyridines are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their biological activity and chemical reactivity are intrinsically linked to their molecular structure, including the nature and position of substituents on the pyridine ring. A thorough spectroscopic characterization is therefore paramount for unambiguous structure elucidation, purity assessment, and understanding structure-property relationships. This guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of substituted aminopyridines, blending theoretical principles with practical insights for researchers in the field.

The Strategic Importance of Spectroscopic Characterization

The journey from a novel substituted aminopyridine synthesis to its application, particularly in drug development, is underpinned by rigorous analytical characterization. Spectroscopic methods provide a non-destructive window into the molecular world, offering detailed information about connectivity, functional groups, electronic environment, and three-dimensional structure. For substituted aminopyridines, these techniques are crucial for:

  • Confirming Molecular Identity: Verifying that the synthesized molecule is indeed the intended one.

  • Elucidating Isomeric Structures: Distinguishing between positional isomers, which can exhibit vastly different biological activities.

  • Investigating Tautomerism: Aminopyridines can exist in different tautomeric forms, and spectroscopic analysis helps in identifying the predominant form in various states (solid, liquid, vapor).[1][2][3][4]

  • Assessing Purity: Identifying and quantifying impurities that may affect the compound's efficacy and safety.

  • Understanding Substituent Effects: Probing how different substituents influence the electronic distribution and geometry of the aminopyridine core.[5][6][7]

This guide will navigate through the most powerful spectroscopic tools for this purpose: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), supplemented by the invaluable insights from computational methods like Density Functional Theory (DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules. For substituted aminopyridines, ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

The chemical shifts (δ) of protons in ¹H NMR are highly sensitive to their electronic environment. The position of substituents on the aminopyridine ring significantly influences the chemical shifts of the ring protons.

  • General Trends: The amino group (-NH₂) is an electron-donating group, which generally causes an upfield shift (lower ppm) of the ortho and para protons relative to unsubstituted pyridine. Conversely, electron-withdrawing substituents will cause a downfield shift (higher ppm) of nearby protons.

  • Substituent Effects: Studies have shown that the chemical shifts of protons ortho and para to a variable substituent in vicinally substituted aminopyridines correlate well with the dual substituent parameter (DSP) treatment, indicating that the shifts are governed by electronic effects.[5][6]

  • Amino Protons: The chemical shift of the -NH₂ protons can vary widely depending on the solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, the amino protons often appear as a broad singlet. The chemical shifts of these protons are also influenced by the electronic nature of other substituents on the ring.[7]

  • Coupling Constants (J): The coupling patterns between adjacent protons provide valuable information about their relative positions on the pyridine ring. For example, ortho coupling is typically larger than meta and para coupling.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in Substituted Aminopyridines

Proton TypeTypical Chemical Shift (δ, ppm)Notes
Pyridine Ring Protons6.0 - 8.5Highly dependent on substituent type and position.
Amino (-NH₂) Protons3.0 - 8.0 (variable)Broad signal, sensitive to solvent and concentration.
Substituent ProtonsVariableDependent on the nature of the substituent.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are also sensitive to substituent effects.

  • General Trends: The amino group causes an upfield shift of the ipso-carbon (the carbon directly attached to the amino group) and the para-carbon. Electron-withdrawing groups have the opposite effect.

  • Structure Confirmation: The number of signals in the ¹³C NMR spectrum corresponds to the number of magnetically non-equivalent carbon atoms, which is a key piece of information for structure confirmation.

Experimental Protocol: A Typical NMR Experiment
  • Sample Preparation: Dissolve 5-10 mg of the substituted aminopyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts, especially for labile protons.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 600 MHz). Standard pulse programs are typically used.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and signal multiplicities to deduce the structure.

Caption: A generalized workflow for NMR analysis of substituted aminopyridines.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Investigating Tautomerism

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. For substituted aminopyridines, it is particularly useful for confirming the presence of the amino group and other substituents, as well as for studying hydrogen bonding and tautomerism.

Key Vibrational Modes
  • N-H Stretching: The amino group exhibits characteristic symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.[8] The positions of these bands can be influenced by hydrogen bonding; broader and lower frequency bands suggest stronger hydrogen bonding.

  • C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) appear in the 1400-1650 cm⁻¹ region.[9][10] The exact positions and intensities of these bands are sensitive to the nature and position of substituents.

  • N-H Bending: The N-H bending (scissoring) vibration of the amino group is typically observed around 1600-1650 cm⁻¹.

  • C-N Stretching: The stretching vibration of the C-N bond between the amino group and the pyridine ring usually appears in the 1250-1350 cm⁻¹ region.[9]

Investigating Tautomerism

FTIR spectroscopy is a powerful tool for studying the tautomeric equilibrium between the amino and imino forms of aminopyridines.[1] For example, 2-aminopyridine can exist in equilibrium with its tautomer, 2(1H)-pyridinimine. The infrared spectra of these tautomers will show distinct differences, particularly in the N-H and C=N stretching regions. Studies have been conducted in various phases (solid, liquid, and vapor) to understand the factors influencing this equilibrium.[1]

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Compare the experimental spectrum with literature data or with spectra calculated using computational methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For substituted aminopyridines, the position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are influenced by the electronic nature of the substituents and the solvent polarity.

  • π → π and n → π Transitions:** The UV-Vis spectra of aminopyridines are typically characterized by π → π* transitions, which are usually intense, and n → π* transitions, which are generally weaker.

  • Substituent Effects: Electron-donating groups (like -NH₂) tend to cause a bathochromic shift (red shift, to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). Electron-withdrawing groups often lead to a hypsochromic shift (blue shift, to shorter wavelengths).

  • Solvatochromism: The position of the absorption bands can be affected by the polarity of the solvent, a phenomenon known as solvatochromism. This can provide insights into the nature of the electronic transitions.[11]

Table 2: Representative UV-Vis Absorption Maxima for Aminopyridine Isomers

CompoundSolventλ_max (nm)Reference
2-AminopyridineEthanol235, 302[12]
3-AminopyridineEthanol238, 290[13]
4-AminopyridineWater247NIST Chemistry WebBook

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The molecular ion peak in the mass spectrum gives the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Fragmentation Patterns: The fragmentation of the molecular ion provides a unique fingerprint that can be used for structure elucidation. The fragmentation pathways are often influenced by the position of the substituents on the pyridine ring. A general method has been described to recognize the site of substitution in monosubstituted pyridines based on the formation and subsequent reactions of the corresponding pyridinium ion.[14]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Interpretation: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain structural information.

mass_spec_workflow A Sample Introduction (e.g., LC/GC) B Ionization (e.g., ESI/EI) A->B C Mass Analysis (m/z) B->C D Detection C->D E Data Interpretation (MW & Fragmentation) D->E

Caption: A simplified workflow for mass spectrometry analysis.

The Synergy of Computational Chemistry: DFT in Spectroscopic Analysis

Computational methods, particularly Density Functional Theory (DFT), have become an indispensable tool in the spectroscopic characterization of molecules. DFT calculations can be used to:

  • Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, vibrational frequencies (FTIR/Raman), and electronic transitions (UV-Vis) that can be compared with experimental data to support structural assignments.[3][4][15][16][17][18][19][20]

  • Investigate Molecular Structures and Tautomerism: Determine the optimized geometries and relative stabilities of different isomers and tautomers.[2][3][4]

  • Assign Vibrational Modes: Aid in the assignment of complex vibrational spectra by providing a theoretical basis for the observed absorption bands.[3][4][15][17]

The combination of experimental spectroscopic data with DFT calculations provides a powerful and self-validating approach to the comprehensive characterization of substituted aminopyridines.

Conclusion: An Integrated Approach for Unambiguous Characterization

The spectroscopic characterization of substituted aminopyridines requires a multi-technique approach. While NMR spectroscopy provides the foundational structural information, FTIR, UV-Vis, and mass spectrometry offer complementary and crucial data for a complete and unambiguous characterization. Furthermore, the integration of computational methods like DFT enhances the reliability of spectral assignments and provides deeper insights into the structural and electronic properties of these important molecules. By leveraging the strengths of each of these techniques, researchers and drug development professionals can confidently elucidate the structures of novel substituted aminopyridines, paving the way for their successful application.

References

An In-depth Technical Guide to the Synthesis and Fluorescent Properties of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminopyridines represent a vital class of heterocyclic compounds, foundational to numerous applications in medicinal chemistry, materials science, and biological imaging.[1][2][3] Their inherent electronic properties, coupled with the versatility of the pyridine ring, make them attractive scaffolds for the development of novel therapeutic agents and functional materials.[4] This guide provides a comprehensive exploration of the synthetic methodologies for accessing variously substituted aminopyridines and delves into the nuanced factors governing their fluorescent properties. We will examine both classical and contemporary synthetic strategies, offering insights into reaction mechanisms and practical considerations. Furthermore, this document will elucidate the structure-property relationships that dictate the photophysical behavior of these molecules, providing a framework for the rational design of aminopyridine-based fluorophores for advanced applications. Detailed experimental protocols, comparative data, and mechanistic visualizations are included to equip researchers, scientists, and drug development professionals with the knowledge to effectively synthesize and utilize these versatile compounds.

Introduction: The Significance of the Aminopyridine Scaffold

The aminopyridine framework, existing in three isomeric forms (2-, 3-, and 4-aminopyridine), is a privileged structure in chemistry and pharmacology.[1][2][3] The presence of the amino group, a strong electron-donating substituent, significantly modulates the electronic landscape of the electron-deficient pyridine ring, giving rise to a unique combination of chemical reactivity and physical properties. This "push-pull" electronic character is central to their utility.

In the realm of drug discovery, aminopyridine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.[4][5][6] For instance, 4-aminopyridine is a clinically approved drug for improving walking in patients with multiple sclerosis, underscoring the therapeutic potential of this class of compounds.[5][6]

Beyond their medicinal applications, the inherent fluorescence of many aminopyridine derivatives has positioned them as valuable tools in chemical biology and materials science.[7][8] Unsubstituted 2-aminopyridine, for example, exhibits a notable quantum yield, making it a promising starting point for the development of fluorescent probes.[7][8] These probes can be employed for a variety of purposes, including the labeling of biomolecules, sensing of metal ions, and as components in organic light-emitting diodes (OLEDs).[9][10][11]

This guide aims to provide a holistic understanding of aminopyridines, bridging the gap between their synthesis and their functional application, with a particular focus on their intriguing fluorescent properties.

Synthetic Strategies for Aminopyridine Derivatives

The synthesis of aminopyridines can be broadly categorized into two approaches: the direct amination of a pre-existing pyridine ring and the construction of the aminopyridine ring from acyclic precursors. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Amination Methods

One of the most established methods for the synthesis of 2-aminopyridine is the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide (NaNH₂).[2] This reaction proceeds via a nucleophilic addition-elimination mechanism.

  • Mechanism Insight: The reaction is initiated by the nucleophilic attack of the amide anion at the electron-deficient C2 position of the pyridine ring. This is followed by the elimination of a hydride ion, which subsequently reacts with another molecule of the aminating agent or a proton source to liberate hydrogen gas, driving the reaction to completion. The intermediate salt is then hydrolyzed to yield 2-aminopyridine.[2]

For the synthesis of 3-aminopyridine, the Hofmann rearrangement of nicotinamide (the amide of nicotinic acid) is a widely employed method.[12][13][14]

  • Causality in Experimental Choice: This multi-step reaction, occurring in the presence of a base and a halogen (typically bromine), is a reliable method for converting an amide into a primary amine with one fewer carbon atom. The choice of nicotinamide as the precursor directly leads to the desired 3-amino substitution pattern on the pyridine ring.

Modern Synthetic Approaches

Modern organic synthesis often favors efficiency and atom economy, making multi-component reactions (MCRs) an attractive strategy. A notable example is the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.[15]

  • Expertise in Action: This approach typically involves the condensation of an enaminone, malononitrile, and a primary amine under solvent-free conditions.[15] The reaction proceeds through a cascade of events, including a Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to afford the highly functionalized 2-aminopyridine product.[15] The absence of a solvent not only simplifies the workup but also aligns with the principles of green chemistry.

Functionalized 4-aminopyridines can be accessed through the ring transformation of other heterocyclic systems. For instance, 3-methyl-5-nitropyrimidin-4(3H)-one can be converted into 4-aminopyridine derivatives by reacting it with active methylene compounds in the presence of ammonium acetate.[16]

  • Authoritative Grounding: This method leverages the electrophilic nature of the pyrimidinone ring, which undergoes nucleophilic attack by the active methylene compound, followed by ring-opening and re-cyclization with ammonia (from ammonium acetate) to form the pyridine ring.

Visualizing Synthetic Pathways

To illustrate these synthetic strategies, the following diagrams created using Graphviz (DOT language) outline the core transformations.

SynthesisPathways cluster_chichibabin Chichibabin Amination cluster_hofmann Hofmann Rearrangement cluster_mcr Multi-Component Reaction Pyridine Pyridine Intermediate Salt Intermediate Salt Pyridine->Intermediate Salt NaNH₂ 2-Aminopyridine 2-Aminopyridine Intermediate Salt->2-Aminopyridine H₂O Nicotinamide Nicotinamide 3-Aminopyridine 3-Aminopyridine Nicotinamide->3-Aminopyridine Br₂, NaOH Enaminone + Malononitrile + Amine Enaminone + Malononitrile + Amine 2-Amino-3-cyanopyridine 2-Amino-3-cyanopyridine Enaminone + Malononitrile + Amine->2-Amino-3-cyanopyridine

Caption: Key synthetic routes to aminopyridines.

Fluorescent Properties of Aminopyridines

The fluorescence of aminopyridines is a consequence of their electronic structure, specifically the interaction between the electron-donating amino group and the electron-accepting pyridine ring. This "push-pull" system often leads to an intramolecular charge transfer (ICT) upon photoexcitation, which is a key determinant of their photophysical properties.[18]

Factors Influencing Fluorescence

Several factors can significantly impact the fluorescent properties of aminopyridines:

  • Substitution Pattern: The position of the amino group and the presence of other substituents on the pyridine ring have a profound effect on the fluorescence quantum yield and emission wavelength. For instance, unsubstituted 2-aminopyridine has a relatively high quantum yield of approximately 0.6.[7]

  • Electron-Donating and Withdrawing Groups: The introduction of additional electron-donating groups (e.g., -OH, -NH₂) can enhance fluorescence, while electron-withdrawing groups (e.g., -NO₂, -COOH) tend to decrease or quench fluorescence.[19]

  • Solvent Polarity (Solvatochromism): Aminopyridines with a significant change in dipole moment between their ground and excited states often exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent.[18][20][21] An increase in solvent polarity will typically stabilize the more polar excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.[18]

  • pH: The protonation state of the amino group and the pyridine nitrogen can dramatically alter the electronic structure and, consequently, the fluorescent properties. For example, in acidic solutions, the fluorescence of aniline (a structural analog) is quenched.[19]

Quantitative Photophysical Data

The following table summarizes the photophysical properties of selected aminopyridine derivatives to illustrate the impact of substitution.

CompoundSubstituentsExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
1 2-Amino, 6-phenyl, 3,4-dicarboxylate3904800.34[7]
2 2-(Benzylamino), 6-phenyl, 3,4-dicarboxylate3904800.44[7]
3 2-(Cyclohexylamino), 6-phenyl, 3,4-dicarboxylate3904800.31[7]
7 2-Amino, 6-(p-bromophenyl), 3,4-dicarboxylate3904800.22[7]
8 2-Amino, 6-octyl, 3,4-dicarboxylate3454550.02[7]
15 Azido-substituted aminopyridine--Non-fluorescent[7]
17 Triazole-substituted aminopyridine (from 15)--0.43[7]

Data extracted from reference[7].

"Click-and-Probing" Applications

A particularly innovative application of aminopyridine fluorescence is in "click-and-probing" strategies.[7][22] In this approach, a non-fluorescent aminopyridine derivative bearing an azide group is synthesized.[7] The azide group acts as a fluorescence quencher. Upon a "click" reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), with a target molecule containing an alkyne, a highly fluorescent triazole product is formed.[7] This "turn-on" fluorescence provides a powerful tool for bio-orthogonal labeling and imaging.[7]

ClickAndProbe Azido-Aminopyridine (Non-fluorescent) Azido-Aminopyridine (Non-fluorescent) Triazole-Aminopyridine (Fluorescent) Triazole-Aminopyridine (Fluorescent) Azido-Aminopyridine (Non-fluorescent)->Triazole-Aminopyridine (Fluorescent) Click Reaction (e.g., CuAAC) with Alkyne

Caption: "Click-and-Probing" workflow.

Experimental Protocols

To ensure the practical applicability of this guide, detailed experimental protocols for key synthetic and analytical procedures are provided below.

General Protocol for Multi-Component Synthesis of 2-Amino-3-cyanopyridines[15]
  • Reactant Preparation: In a reaction vessel, combine the enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (1 mmol).

  • Reaction Conditions: Heat the mixture under solvent-free conditions at 80 °C for 3 hours.[15]

  • Workup and Purification: After cooling to room temperature, purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-cyanopyridine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR.[15]

General Protocol for Copper-Catalyzed Amination of Bromopyridines[23]
  • Reaction Setup: In a Schlenk tube under an argon atmosphere, add Cu₂O (0.025 mmol, 5 mol%), the bromopyridine derivative (0.5 mmol), a 28% aqueous solution of NH₃ (10 mmol, 20 equiv.), K₂CO₃ (0.1 mmol, 20 mol%), DMEDA (0.05 mmol, 10 mol%), and ethylene glycol (1 ml).[23]

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 16 hours.[23]

  • Extraction: After cooling, extract the reaction mixture with ethyl acetate (4 x 5 ml).[23]

  • Purification: Purify the combined organic extracts by silica gel chromatography to yield the aminopyridine product.[23]

Protocol for Measurement of Relative Fluorescence Quantum Yield[24][25]
  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the aminopyridine sample. Quinine sulfate in 0.1 M H₂SO₄ is a common standard.[24]

  • Absorbance Measurements: Prepare a series of dilutions of both the standard and the sample in the same solvent. Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to minimize inner filter effects.

  • Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Data Analysis: Integrate the area under the emission curves for both the standard and the sample. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slopes of these plots are proportional to the quantum yields.

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Conclusion and Future Outlook

Aminopyridines continue to be a cornerstone of synthetic and medicinal chemistry. The development of novel, efficient, and sustainable synthetic methods, such as multi-component and ring-transformation reactions, has significantly expanded the accessible chemical space of these valuable compounds. Concurrently, a deeper understanding of the structure-property relationships governing their fluorescence is paving the way for the rational design of sophisticated molecular probes and functional materials.

The future of aminopyridine research lies in the synergy between synthesis and application. The design of next-generation fluorescent probes with enhanced photostability, larger Stokes shifts, and tailored environmental sensitivity will undoubtedly fuel advancements in biological imaging and diagnostics. Furthermore, the exploration of aminopyridine derivatives in areas such as organic electronics and catalysis holds immense promise. As our ability to precisely engineer these molecules grows, so too will their impact across the scientific disciplines.

References

A Technical Guide to 4,6-Dimethoxypyridin-3-amine: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,6-Dimethoxypyridin-3-amine has emerged as a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the arrangement of two methoxy groups and an amino group on a pyridine core, make it an exceptionally versatile synthon. This guide provides an in-depth analysis of its physicochemical properties, reactivity, and core applications, with a focus on its role in the synthesis of kinase inhibitors and complex heterocyclic systems. Detailed, field-tested protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this valuable compound.

Introduction: The Strategic Value of a Substituted Pyridine

In the landscape of medicinal chemistry, substituted pyridine rings are considered "privileged scaffolds" due to their prevalence in a vast array of biologically active compounds and approved drugs.[1] 4,6-Dimethoxypyridin-3-amine (Figure 1) is a prime example of a highly functionalized pyridine that offers chemists multiple reactive handles and precise control over molecular architecture.

The strategic placement of its functional groups dictates its utility:

  • The 3-Amino Group: This primary amine serves as a potent nucleophile and a key point for derivatization, enabling reactions such as amide bond formation, reductive amination, and participation in cyclization reactions.[2]

  • The 4,6-Methoxy Groups: These electron-donating groups significantly influence the electron density of the pyridine ring, activating it towards certain reactions and modulating the basicity of the ring nitrogen.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and a site for potential coordination, which is critical for molecular recognition at biological targets like enzyme active sites.

This unique combination makes it an ideal precursor for constructing fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines, which are core structures in many kinase inhibitors.[2][3]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a building block's physical and spectroscopic properties is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of 4,6-Dimethoxypyridin-3-amine

PropertyValueSource
CAS Number 89943-34-0[2]
Molecular Formula C₇H₁₀N₂O₂[2]
Molecular Weight 154.17 g/mol [2]
Appearance Solid[2]
InChI Key WYPPFWXTKDBNSZ-UHFFFAOYSA-N
Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of 4,6-Dimethoxypyridin-3-amine and its derivatives.

  • ¹H NMR: The proton spectrum provides clear signals for the aromatic protons on the pyridine ring, the protons of the two methoxy groups, and the protons of the amine group. The chemical shifts and coupling patterns are key identifiers.

  • ¹³C NMR: The carbon spectrum complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to the electronic environment, clearly distinguishing the methoxy-substituted carbons from the others.[2]

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton-proton couplings and direct proton-carbon correlations, respectively, for unambiguous structural elucidation of its derivatives.[2]

Core Synthetic Applications & Mechanistic Insights

The true value of 4,6-Dimethoxypyridin-3-amine is demonstrated by its application in the synthesis of complex, high-value molecules. Its reactivity profile allows for a range of chemical transformations.

Synthesis of Fused Heterocycles: The Gateway to Kinase Inhibitors

A significant application of this building block is its role as a precursor for fused heterocyclic systems, which are of great interest in medicinal chemistry for their diverse biological activities.[2] The pyrido[2,3-d]pyrimidine scaffold, in particular, is a well-established core for protein kinase inhibitors.[3]

The general workflow involves the reaction of the 3-amino group with a suitable electrophilic partner, followed by cyclization to form the fused pyrimidine ring. This strategy provides a versatile and efficient route to novel compounds with potential as kinase inhibitors.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Further Derivatization A 4,6-Dimethoxypyridin-3-amine C Condensation Adduct A->C Reaction of NH2 group B Electrophilic Pyrimidine Precursor (e.g., Diformylurea) B->C D Pyrido[2,3-d]pyrimidine Core C->D Intramolecular Cyclization (Heat/Acid) E Functional Group Manipulation (e.g., SNAr) D->E F Final Kinase Inhibitor Candidate E->F

Caption: Synthetic workflow for Pyrido[2,3-d]pyrimidine kinase inhibitors.

Acylation and Condensation Reactions

The nucleophilic amine group readily undergoes standard transformations:

  • Acylation: Reacting 4,6-Dimethoxypyridin-3-amine with acyl chlorides or anhydrides yields the corresponding N-acylated derivatives. For instance, reaction with acetyl chloride produces N-(4,6-dimethoxypyridin-3-yl)acetamide.[2]

  • Condensation: The amine can react with aldehydes and ketones to form imines (Schiff bases).[2] This reaction is often a precursor step for more complex transformations or for the synthesis of ligands for metal complexes.[4]

Field-Proven Experimental Protocols

The following protocols are presented with detailed explanations to bridge the gap between theoretical knowledge and practical application, reflecting the E-E-A-T principles.

Protocol 1: Synthesis of N-(4,6-dimethoxypyridin-3-yl)acetamide (Acylation)

This protocol details a standard acylation reaction, a fundamental transformation for this building block.

Methodology:

  • Reagent Preparation: Dissolve 4,6-Dimethoxypyridin-3-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Add a non-nucleophilic base like triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIEA, 1.2 eq).

    • Expert Insight: The use of a base is critical. It scavenges the HCl generated from the reaction with acetyl chloride, preventing the protonation of the starting amine's nucleophilic nitrogen and driving the reaction to completion.

  • Reaction Execution: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via syringe.

    • Expert Insight: The dropwise addition at 0 °C is a standard precaution to control the exothermicity of the acylation reaction, minimizing the formation of potential side products.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Trustworthiness: The aqueous wash steps are essential to remove the amine hydrochloride salt and any remaining inorganic reagents. This self-validating workup ensures a cleaner crude product for purification.

  • Final Product: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-(4,6-dimethoxypyridin-3-yl)acetamide. Characterize by NMR and Mass Spectrometry.

G reagents Reactants: - 4,6-Dimethoxypyridin-3-amine - Acetyl Chloride - Triethylamine (Base) - DCM (Solvent) reaction Reaction at 0°C to RT reagents->reaction workup Aqueous Work-up: 1. NaHCO3 Quench 2. DCM Extraction 3. Brine Wash 4. Drying (Na2SO4) reaction->workup purification Purification: Flash Column Chromatography workup->purification product Final Product: N-(4,6-dimethoxypyridin-3-yl)acetamide purification->product

Caption: Experimental workflow for the acylation of 4,6-Dimethoxypyridin-3-amine.

Conclusion and Future Outlook

4,6-Dimethoxypyridin-3-amine is more than just a chemical reagent; it is a strategic building block that enables the rapid and efficient construction of complex molecular architectures.[2][5][6] Its utility in synthesizing fused heterocyclic systems has solidified its importance in drug discovery, particularly in the development of kinase inhibitors for oncology.[7][8] As synthetic methodologies continue to advance, the applications of this versatile pyridine derivative are expected to expand further into materials science and agrochemicals, cementing its status as an indispensable tool for the modern synthetic chemist.[9]

References

The Aminopyridine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The aminopyridine scaffold, a simple yet profoundly versatile heterocyclic motif, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions have rendered it a "privileged structure," capable of interacting with a wide array of biological targets.[1] This guide provides an in-depth exploration of the biological significance of the aminopyridine scaffold, moving from its fundamental mechanism of action as a potassium channel blocker in neuroscience to its expanding role as a hinge-binding element in kinase inhibition for oncology. We will dissect the structure-activity relationships, detail field-proven experimental protocols for its evaluation, and present a holistic view for researchers, scientists, and drug development professionals aiming to leverage this remarkable chemical entity.

The Aminopyridine Core: Physicochemical Properties and Biological Versatility

Aminopyridines are derivatives of pyridine, existing in three primary isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[2][3] The introduction of an amino group to the pyridine ring significantly alters its electronic distribution and basicity, creating a scaffold that can engage with biological targets through a combination of hydrogen bonding, aromatic stacking, and electrostatic interactions.[1] This versatility is the foundation of its widespread pharmacological impact, from modulating ion channels to inhibiting enzymatic activity.[1][4]

The scaffold's low molecular weight and synthetic tractability make it an ideal starting point for library synthesis and lead optimization.[5] Medicinal chemists can readily modify the core to fine-tune potency, selectivity, and pharmacokinetic properties, leading to the development of targeted therapies with improved efficacy and safety profiles.[1]

Biological_Targets cluster_targets Primary Biological Targets cluster_applications Therapeutic Applications AP Aminopyridine Scaffold K_Channel Voltage-Gated Potassium (Kv) Channels AP->K_Channel Blockade Kinases Protein Kinases (e.g., EGFR, CDK9, Src) AP->Kinases Hinge-Binding (ATP Mimicry) Other_Enzymes Other Enzymes (BACE1, α-glucosidase) AP->Other_Enzymes Active Site Interaction Neuro Neurological Disorders (Multiple Sclerosis, LEMS) K_Channel->Neuro Onco Oncology Kinases->Onco Infectious Infectious & Other Diseases (Malaria, NTDs, Alzheimer's) Other_Enzymes->Infectious

Caption: Overview of the aminopyridine scaffold's major biological targets and therapeutic applications.

The Canonical Role: Modulation of Voltage-Gated Potassium Channels

The most clinically significant role of the aminopyridine scaffold is its function as a blocker of voltage-gated potassium (Kv) channels.[1][6][7][8] This mechanism is best exemplified by 4-aminopyridine (4-AP), known clinically as dalfampridine (Ampyra), and its analogue 3,4-diaminopyridine (3,4-DAP), known as amifampridine (Firdapse).[6][9]

Mechanism of Action in Demyelinated Neurons

In healthy myelinated axons, Kv channels are primarily located at the nodes of Ranvier. During demyelinating diseases like multiple sclerosis (MS), the loss of the insulating myelin sheath exposes these internodal channels.[10] This exposure leads to a leakage of potassium ions during action potential propagation, which shortens the action potential and can ultimately lead to conduction failure, causing the neurological deficits seen in MS patients.[10][11]

4-AP, a lipid-soluble molecule, readily crosses the blood-brain barrier and acts as a broad-spectrum blocker of Kv channels, with notable activity against Kv1.1 and Kv1.2 subtypes.[7][10][12][13] Research indicates that 4-AP crosses the cell membrane in its neutral form and then, in its ionized state, blocks the channel from the intracellular side.[14] By physically occluding the channel pore, 4-AP inhibits the repolarizing potassium current, which prolongs the duration of the action potential.[10] This prolongation allows the nerve impulse to be more effectively transmitted across the demyelinated segment, thereby restoring neural conduction and improving clinical function, such as walking ability in MS patients.[10][12][15]

AP_Mechanism cluster_Demyelinated Demyelinated Axon cluster_Treatment Treatment with 4-Aminopyridine AP_in Action Potential (Weak/Failing) K_Leak K+ Leakage via Exposed Kv Channels AP_in->K_Leak Conduction_Fail Conduction Failure K_Leak->Conduction_Fail Block Blocks Exposed Kv Channels K_Leak->Block  4-AP Action   Four_AP 4-Aminopyridine (4-AP) Four_AP->Block AP_Prolong Action Potential Prolonged Conduction_Restore Conduction Restored AP_Prolong->Conduction_Restore Kinase_Screening_Workflow Lib_Synth 1. Library Synthesis (Aminopyridine Derivatives) HTS 2. High-Throughput Screening (Primary Kinase Panel) Lib_Synth->HTS Hit_ID 3. Hit Identification (>50% Inhibition @ 10µM) HTS->Hit_ID IC50 4. IC50 Determination (Dose-Response Curves) Hit_ID->IC50 Selectivity 5. Selectivity Profiling (Broad Kinase Panel) IC50->Selectivity Cell_Assay 6. Cell-Based Assays (Proliferation, Pathway Modulation) Selectivity->Cell_Assay Lead_Opt 7. Lead Optimization (SAR, ADME Properties) Cell_Assay->Lead_Opt In_Vivo 8. In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo

References

The Alchemist's Heterocycle: A Technical Guide to the Reactivity of Dimethoxy-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethoxy-substituted pyridines represent a class of heterocyclic compounds of profound importance in medicinal chemistry and materials science. The strategic placement of electron-donating methoxy groups onto the intrinsically electron-deficient pyridine ring creates a nuanced electronic landscape, unlocking a diverse and highly controllable reactivity profile. This guide provides an in-depth exploration of the chemical behavior of these scaffolds, moving beyond simple procedural descriptions to elucidate the underlying principles governing their transformations. We will dissect the key reaction classes—Directed ortho-Metalation, Electrophilic and Nucleophilic Aromatic Substitution, and Palladium-Catalyzed Cross-Coupling—offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of these versatile building blocks.

The Electronic Dichotomy: Understanding the Methoxy Group's Influence

The reactivity of any substituted pyridine is fundamentally governed by the interplay between the electron-withdrawing nature of the ring nitrogen and the electronic character of its substituents. The methoxy group (-OCH₃) is a classic example of a substituent with a dual electronic nature.

  • Mesomeric (Resonance) Effect (+M): The oxygen atom's lone pair of electrons can delocalize into the pyridine ring's π-system. This resonance donation increases electron density, particularly at the ortho and para positions relative to the methoxy group. This effect is crucial for activating the ring towards electrophilic attack.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework.

This dichotomy is the cornerstone of understanding and predicting the reactivity of dimethoxy-pyridines. The outcome of a given reaction—whether it proceeds, and at which position—is a direct consequence of the balance between the ring's inherent electron deficiency and the position-specific electronic contributions of the two methoxy substituents.

Synthesis of Dimethoxy-Pyridine Scaffolds

The accessibility of various dimethoxy-pyridine isomers is crucial for their application. The most prevalent synthetic strategies involve the nucleophilic aromatic substitution (SNAr) of dihalopyridines.

A representative method is the synthesis of 2,6-dimethoxypyridine from 2,6-dichloropyridine.[1][2] This transformation leverages the electron-deficient nature of the C2 and C6 positions, which are highly susceptible to nucleophilic attack.

Protocol 1: Synthesis of 2,6-Dimethoxypyridine

Causality: The reaction proceeds via a classic SNAr mechanism. The strong nucleophile, sodium methoxide, attacks the electron-poor C2 and C6 positions of the pyridine ring, displacing the chloride leaving groups. Methanol serves as both a solvent and the source for the methoxide base. The reaction is driven to completion by heating under reflux.

Methodology:

  • Setup: In a 500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloropyridine (29.6 g, 0.2 mol), solid sodium hydroxide (16 g, 0.4 mol), and methanol (200 mL).[2]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for 8 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: After cooling the reaction to room temperature, evaporate the bulk of the methanol using a rotary evaporator.

  • Extraction: Dilute the residue with 100 mL of water and extract with dichloromethane (3 x 100 mL).

  • Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude liquid by vacuum distillation to obtain pure 2,6-dimethoxypyridine as a colorless to light yellow liquid. (Typical Yield: ~94%).[2]

Similarly, 3,5-dimethoxypyridine can be synthesized from 3,5-dichloropyridine using sodium methoxide in dimethyl sulfoxide (DMSO).[3]

Key Reaction Classes: A Mechanistic Deep Dive

Directed ortho-Metalation (DoM): Precision Functionalization

Directed ortho-metalation (DoM) is arguably the most powerful tool for the regioselective functionalization of methoxy-substituted pyridines.[4] In this reaction, the methoxy group acts as a directing metalating group (DMG), coordinating to an organolithium base (e.g., n-butyllithium) and directing deprotonation to the adjacent ortho position.[3][5]

Mechanism:

  • Coordination: The Lewis acidic lithium atom of the organolithium reagent coordinates to the Lewis basic oxygen atom of the methoxy group.[3]

  • Deprotonation: This coordination, or complex-induced proximity effect (CIPE), positions the alkyl base to selectively abstract a proton from the nearest ortho carbon, which has been rendered more acidic.[5]

  • Quenching: The resulting aryllithium intermediate is a potent nucleophile that can be quenched with a wide variety of electrophiles (E⁺) to install a new functional group with high precision.[4]

DoM_Mechanism

Caption: Workflow of the Directed ortho-Metalation (DoM) reaction.

The regiochemical outcome in dimethoxy-pyridines is determined by the relative directing power and steric environment of the two methoxy groups. For instance, in 2,3-dimethoxypyridine, lithiation with n-BuLi occurs selectively at the C4 position.[4] The C2-methoxy group directs to C3, and the C3-methoxy group directs to C2 and C4. The C4 position is favored as it is sterically more accessible and avoids deprotonation between two substituents.

Protocol 2: Regioselective Lithiation and Deuteration of 2,3-Dimethoxypyridine

Causality: This protocol exemplifies the DoM principle. The methoxy groups direct the lithiation to the C4 position. Deuterium chloride (DCl) is used as a simple electrophile to quench the resulting aryllithium, providing a clear spectroscopic handle (disappearance of the C4-H signal and appearance of a C-D bond) to confirm the site of metalation.

Methodology:

  • Setup: To a flame-dried, argon-purged flask containing a solution of 2,3-dimethoxypyridine (1.0 mmol) in anhydrous THF (10 mL) at 0 °C, add n-butyllithium (2.2 mmol, e.g., 2.5 M in hexanes) dropwise.

  • Lithiation: Stir the reaction mixture at 0 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

  • Quenching: Cool the mixture to -78 °C and quench the reaction by the slow addition of a solution of deuterium chloride in D₂O.

  • Work-up: Allow the reaction to warm to room temperature and partition between diethyl ether and water.

  • Isolation: Separate the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the product by ¹H NMR to confirm the disappearance of the H4 proton signal and by mass spectrometry to confirm deuterium incorporation. (Reported Yield: 99%).[4]

ElectrophileProduct Moiety (E)Reported Yield (%)[4]
DCl-D99
PhCHO-CH(OH)Ph71
B(OMe)₃ then H₃O⁺-B(OH)₂64
BrCN-Br60
Electrophilic Aromatic Substitution (EAS): A Tale of Activation and Deactivation

Electrophilic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring and can be protonated under acidic reaction conditions.[6] However, the powerful electron-donating resonance effect of two methoxy groups can overcome this deactivation, enabling EAS reactions.

The regioselectivity is a delicate balance:

  • Pyridine Nitrogen: Directs incoming electrophiles to the C3 and C5 positions (meta).

  • Methoxy Groups: Direct incoming electrophiles to their ortho and para positions.

The observed outcome depends on the specific isomer and reaction conditions. For 3,5-dimethoxypyridine, the directing vectors of both methoxy groups and the ring nitrogen converge. The C2, C4, and C6 positions are all activated by the methoxy groups. Nitration of 3,5-dimethoxypyridine has been shown to proceed at the C2 position on the conjugate acid species.[7]

Nucleophilic Aromatic Substitution (SNAr): Leveraging Inherent Deficiency

The pyridine ring is inherently electron-deficient at the C2, C4, and C6 positions, making it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (e.g., a halide) is present at these positions.[8][9] The rate-determining step is typically the initial attack of the nucleophile, which temporarily disrupts aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[10]

The presence of methoxy groups influences SNAr in two ways:

  • Electronic Effect: As electron-donating groups, they slightly decrease the electrophilicity of the ring carbons, potentially slowing the reaction compared to an unsubstituted or nitro-substituted pyridine.

  • Leaving Group Potential: A methoxy group itself can act as a leaving group, particularly when the ring is highly activated by other strong electron-withdrawing groups (e.g., nitro groups).[11]

Kinetic studies on the reaction of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines confirm a mechanism where the nucleophilic attack is the rate-determining step.[11] This underscores the importance of the ring's electrophilicity, which is modulated by the interplay between the nitro and methoxy substituents.

SNAr_Mechanism

Caption: The Addition-Elimination mechanism for SNAr reactions.

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

Dimethoxy-pyridines are invaluable scaffolds for transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery.[7][12][13][14] To participate, the pyridine must first be functionalized with a halide (Br, I) or a triflate (OTf) to act as the electrophilic partner. Alternatively, lithiation via DoM followed by transmetalation (e.g., with ZnCl₂ or B(OR)₃) can generate an organometallic nucleophile.

Suzuki-Miyaura Coupling: This reaction forges a new carbon-carbon bond between a halo-dimethoxypyridine and an organoboron reagent. A specific application is the coupling of 2,5-dimethoxypyridine-4-boronic acid with 2-bromo-4-chloroaniline, demonstrating the utility of these pyridines as the nucleophilic partner.[15]

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples a halo-dimethoxypyridine with an amine in the presence of a palladium catalyst.[12][13][14] This provides direct access to aminopyridine derivatives, which are prevalent in pharmaceuticals.

Protocol 3: Suzuki-Miyaura Coupling of 2,5-Dimethoxypyridine-4-boronic acid

Causality: This protocol demonstrates the formation of a C-C bond using a palladium catalyst. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the boronic acid to the palladium center (facilitated by the base), and reductive elimination to form the new biaryl bond and regenerate the catalyst.[6]

Methodology (Adapted from[15]):

  • Setup: In a reaction vessel, combine 2-bromo-4-chloroaniline (1.0 mmol), 2,5-dimethoxypyridine-4-boronic acid (1.05 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Solvent & Degassing: Add 1,4-dioxane (5 mL). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting materials.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by silica gel column chromatography to yield the coupled product.

Cross_Coupling_Logic

Caption: Logic diagram for using dimethoxy-pyridines in cross-coupling.

Conclusion

Dimethoxy-substituted pyridines are not merely passive scaffolds but active participants in chemical transformations. The strategic interplay between the electron-donating methoxy groups and the electron-withdrawing pyridine nucleus provides chemists with a sophisticated toolkit for molecular construction. A thorough understanding of the principles of Directed ortho-Metalation, the nuanced regioselectivity of electrophilic and nucleophilic substitution, and the vast potential of cross-coupling reactions is essential for any scientist seeking to innovate in the fields of drug discovery, agrochemicals, and materials science. By mastering the reactivity of these heterocycles, researchers can continue to build the complex molecules that address society's most pressing challenges.

References

Methodological & Application

Application Note: A Validated Synthetic Route to 4,6-Dimethoxypyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Process Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of 4,6-dimethoxypyridin-3-amine dihydrochloride, a valuable heterocyclic building block. The described multi-step synthesis begins with a halogenated pyridine precursor, proceeding through a regioselective nucleophilic aromatic substitution, followed by a chemoselective nitro group reduction and concluding with the formation of the stable dihydrochloride salt. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed, step-by-step protocols, and includes troubleshooting insights to ensure reproducible and high-yield synthesis.

Introduction and Strategic Overview

4,6-Dimethoxypyridin-3-amine is a key intermediate in the synthesis of complex molecular architectures, particularly fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry for their diverse biological activities.[1] The strategic placement of the amino and methoxy groups on the pyridine core allows for versatile subsequent functionalization.

The synthetic strategy detailed herein is a robust three-stage process designed for efficiency and scalability. It leverages fundamental principles of heterocyclic chemistry to construct the target molecule from a commercially available or readily synthesized precursor, 4,6-dichloro-3-nitropyridine.

The core synthetic transformation is outlined as follows:

  • Double Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms on the pyridine ring are displaced by methoxy groups using sodium methoxide. This reaction is highly efficient due to the electronic properties of the substituted pyridine ring.

  • Chemoselective Nitro Group Reduction: The nitro group is selectively reduced to a primary amine using catalytic hydrogenation, a clean and high-yielding method that avoids harsh reducing agents.

  • Dihydrochloride Salt Formation: The final amine product is converted to its more stable and easily handled dihydrochloride salt.

Synthetic_Scheme start 4,6-Dichloro-3-nitropyridine intermediate1 4,6-Dimethoxy-3-nitropyridine start->intermediate1 Step 1: NaOMe, MeOH (SNAr) intermediate2 4,6-Dimethoxypyridin-3-amine intermediate1->intermediate2 Step 2: H₂, Pd/C (Reduction) product 4,6-Dimethoxypyridin-3-amine dihydrochloride intermediate2->product Step 3: HCl (Salt Formation)

Caption: Overall synthetic pathway from the pyridine precursor to the final product.

Part I: Synthesis of 4,6-Dimethoxy-3-nitropyridine via SNAr

Mechanistic Insight & Rationale

The cornerstone of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[2] This deficiency is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen).

The reaction is further facilitated by two key factors:

  • Activating Group: The presence of a strong electron-withdrawing nitro group (-NO₂) significantly enhances the electrophilicity of the ring, making it highly susceptible to nucleophilic attack.[3]

  • Stabilization of Intermediate: When the methoxide nucleophile attacks at the C4 or C6 position, a negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge in this intermediate is delocalized across the ring and, crucially, onto the electronegative ring nitrogen.[4][5] This resonance stabilization lowers the activation energy of the reaction, allowing it to proceed under mild conditions.[4][5] The chloride ions are excellent leaving groups, ensuring the reaction is driven to completion.

Detailed Experimental Protocol

Materials & Reagents:

  • 4,6-Dichloro-3-nitropyridine

  • Sodium methoxide (NaOMe), 25% solution in methanol (MeOH) or solid

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 4,6-dichloro-3-nitropyridine (1.0 eq).

  • Add anhydrous methanol to dissolve the starting material (approx. 10 mL per 1 g of starting material).

  • While stirring, slowly add sodium methoxide (2.2 eq) to the solution. If using a 25% solution, calculate the required volume. If using solid NaOMe, add it portion-wise to control any exotherm.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 4,6-dimethoxy-3-nitropyridine as a solid.

Expected Data
ParameterExpected Value
Physical State Yellow Solid
Yield 85-95%
Melting Point 158–160 °C[6]
¹H NMR (CDCl₃) δ ~8.2 (s, 1H), ~6.5 (s, 1H), ~4.0 (s, 3H), ~4.0 (s, 3H)
¹³C NMR (CDCl₃) δ ~165, ~160, ~140, ~135, ~95, ~55, ~55

Part II: Reduction to 4,6-Dimethoxypyridin-3-amine

Rationale for Reduction Method

The conversion of the nitro group to a primary amine is a critical step. While various methods exist (e.g., metal-acid combinations like SnCl₂/HCl or Fe/HCl), catalytic hydrogenation is the preferred method for its high efficiency, cleaner reaction profile, and easier work-up.[7][8] The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere provides excellent chemoselectivity, reducing the nitro group without affecting the pyridine ring or the methoxy groups.[1][9]

Detailed Experimental Protocol

Materials & Reagents:

  • 4,6-Dimethoxy-3-nitropyridine

  • Palladium on Carbon (Pd/C), 5% or 10% loading

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite® or a similar filter aid

Procedure:

  • In a hydrogenation flask, dissolve 4,6-dimethoxy-3-nitropyridine (1.0 eq) in ethanol (approx. 20 mL per 1 g).

  • Carefully add Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield 4,6-dimethoxypyridin-3-amine as the free base, which can be used directly in the next step.

Part III: Dihydrochloride Salt Formation

Rationale for Salt Formation

Many organic amines are oils or low-melting solids that can be susceptible to air oxidation. Converting the final amine to its dihydrochloride salt offers several advantages:

  • Stability: Salts are typically crystalline, non-hygroscopic solids with improved shelf-life.

  • Handling: Crystalline solids are easier to weigh and handle accurately compared to oils or amorphous solids.

  • Solubility: The salt form often has different solubility profiles (e.g., enhanced water solubility), which can be advantageous for certain applications.

Detailed Experimental Protocol

Materials & Reagents:

  • 4,6-Dimethoxypyridin-3-amine (crude from Part II)

  • Anhydrous diethyl ether (Et₂O) or Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (HCl) or HCl solution in a solvent (e.g., 2M HCl in Et₂O)

Procedure:

  • Dissolve the crude 4,6-dimethoxypyridin-3-amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • While stirring, slowly add concentrated HCl (2.2 eq) dropwise. A precipitate should form immediately. Alternatively, a pre-made solution of HCl in an organic solvent can be used for better control.

  • Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the solid under vacuum to obtain the final this compound salt.

Overall Workflow and Data Summary

Workflow cluster_0 Step 1: SNAr cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation s1_start Dissolve Precursor in MeOH s1_react Add NaOMe & Reflux (4-6h) s1_start->s1_react s1_workup Concentrate & Liquid-Liquid Extraction (DCM/H₂O) s1_react->s1_workup s1_purify Dry, Concentrate & Recrystallize s1_workup->s1_purify product1 Product 1: 4,6-Dimethoxy-3-nitropyridine s1_purify->product1 s2_start Dissolve Nitro Compound in EtOH s2_react Add Pd/C & Hydrogenate (2-4h) s2_start->s2_react s2_workup Filter through Celite® s2_react->s2_workup s2_purify Concentrate Filtrate s2_workup->s2_purify product2 Product 2: 4,6-Dimethoxypyridin-3-amine s2_purify->product2 s3_start Dissolve Amine in IPA/Ether s3_react Add HCl (2.2 eq) s3_start->s3_react s3_workup Filter Precipitate s3_react->s3_workup s3_purify Wash with Ether & Dry s3_workup->s3_purify product3 Final Product: Dihydrochloride Salt s3_purify->product3 product1->s2_start product2->s3_start

Caption: Detailed experimental workflow from precursor to final salt.

Summary of Results
StageProductTypical YieldPurity (by NMR/LCMS)
1. SNAr 4,6-Dimethoxy-3-nitropyridine85-95%>98%
2. Reduction 4,6-Dimethoxypyridin-3-amine90-99% (crude)>95%
3. Salt Formation 4,6-Dimethoxypyridin-3-amine·2HCl>95% (from amine)>99%
Overall ~75-85%

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Central Role of Aminopyridines in Modern Chemistry

The aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science. These nitrogen-containing heterocycles are prevalent in a vast array of biologically active compounds, serving as key pharmacophores in drugs targeting a wide range of diseases. Their utility extends from being crucial intermediates in the synthesis of blockbuster drugs like the kinase inhibitor Imatinib to forming the basis of novel materials with unique electronic properties. The development of robust and versatile synthetic methods to access functionalized aminopyridines is, therefore, a critical endeavor for chemists in both academic and industrial settings.

This guide provides a comprehensive overview of the palladium-catalyzed amination of halopyridines, commonly known as the Buchwald-Hartwig amination, a powerful and widely adopted method for the formation of carbon-nitrogen (C-N) bonds. We will delve into the mechanistic underpinnings of this reaction, offer practical guidance on catalyst and reagent selection, provide detailed experimental protocols, and address common challenges and troubleshooting strategies.

Theoretical Background: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] The reaction involves the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide (or pseudohalide) with a primary or secondary amine in the presence of a base.[2][3]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2] Understanding this cycle is paramount for rational reaction design and troubleshooting.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst, coordinated to one or more phosphine ligands, undergoes oxidative addition to the halo-pyridine. This step involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) complex. For less reactive halo-pyridines, such as chloropyridines, this step is often rate-limiting.[4]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. Subsequently, the base present in the reaction mixture deprotonates the coordinated amine to form a palladium-amido complex.[3]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the desired aminopyridine and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Py)(X) Pd0->OxAdd + Py-X Amido Palladium-Amido Complex L-Pd(II)(Py)(NR'R'') OxAdd->Amido + HNR'R'' - HX Amido->Pd0 Reductive Elimination Py-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Catalyst and Reagent Selection: A Practical Guide

The success of a Buchwald-Hartwig amination of a pyridine substrate hinges on the judicious selection of the palladium source, ligand, base, and solvent. Pyridine-containing substrates can be particularly challenging due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, thereby inhibiting its activity.[5]

Palladium Precursors

While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. However, for challenging substrates like pyridines, pre-formed palladium catalysts (precatalysts) are often preferred as they can lead to more consistent and reproducible results by ensuring efficient generation of the active Pd(0) species.[4]

Ligands: The Key to Success

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination of a pyridine. Sterically hindered and electron-rich ligands are generally required to promote the key steps of the catalytic cycle.[5]

Ligand TypeExamplesKey Features & Applications
Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosHighly effective for a broad range of substrates, including challenging aryl chlorides. Known to promote efficient reductive elimination.[4]
Ferrocene-Based Josiphos-type ligandsBidentate ligands that can be particularly effective for heteroaryl chlorides.[6]
Bidentate Phosphines BINAP, DPPFFirst-generation improvements for coupling primary amines. The chelating effect can prevent catalyst decomposition.[2]
Bases and Solvents

A strong, non-nucleophilic base is typically required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used base.[4] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often in combination with a more active catalyst system.

Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[5]

Experimental Protocols

The following protocols are intended as a starting point and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Experimental_Workflow start Start reagents Combine Halo-pyridine, Amine, Pd Precursor, Ligand, and Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat to Reaction Temperature with Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Cool, Quench, and Extract monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Characterize Product purification->product

References

Application of 4,6-Dimethoxypyridin-3-amine in Medicinal Chemistry: A Guide to Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4,6-Dimethoxypyridin-3-amine Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that provide a foundation for the development of targeted therapeutics is of paramount importance. Among these, nitrogen-containing heterocycles are particularly prominent, with the pyridine and pyrimidine cores featuring extensively in FDA-approved drugs.[1][2] 4,6-Dimethoxypyridin-3-amine emerges as a highly valuable and versatile building block, particularly in the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. This fused ring system is a well-established "privileged scaffold" in the design of protein kinase inhibitors, molecules that have revolutionized the treatment of various cancers and other proliferative disorders.[3][4]

The strategic placement of the amino and methoxy groups on the pyridine ring of 4,6-dimethoxypyridin-3-amine offers a unique combination of nucleophilicity and electronic properties, facilitating the construction of the adjacent pyrimidine ring. The methoxy groups can also play a crucial role in modulating the physicochemical properties of the final compounds, such as solubility and metabolic stability, and can form key interactions within the ATP-binding pocket of target kinases.[1]

This technical guide provides a comprehensive overview of the application of 4,6-dimethoxypyridin-3-amine in medicinal chemistry, with a focus on the synthesis of a representative pyrido[2,3-d]pyrimidine-based kinase inhibitor. We will delve into the rationale behind the synthetic strategy, provide a detailed experimental protocol, and outline methods for biological evaluation, thereby equipping researchers and drug development professionals with the knowledge to effectively utilize this versatile scaffold.

Physicochemical Properties of 4,6-Dimethoxypyridin-3-amine

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis and downstream applications.

PropertyValueReference
Molecular Formula C₇H₁₀N₂O₂[5]
Molecular Weight 154.17 g/mol [5]
Appearance Solid[5]
CAS Number 89943-34-0[5]

Synthetic Application: Construction of a Pyrido[2,3-d]pyrimidine Core

The primary application of 4,6-dimethoxypyridin-3-amine in medicinal chemistry is as a precursor for the synthesis of the pyrido[2,3-d]pyrimidine ring system. This is typically achieved through a cyclization reaction where the 3-amino group of the pyridine acts as a nucleophile to form the pyrimidine ring.

The following workflow illustrates the general strategy for the synthesis of a 4-amino-5,7-dimethoxypyrido[2,3-d]pyrimidine, a core structure amenable to further functionalization for kinase inhibitor development.

G cluster_0 PART 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core Start 4,6-Dimethoxypyridin-3-amine Step1 Reaction with Diethyl Carbonate Start->Step1 Formation of urea derivative Intermediate1 Urea Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Base-catalyzed ring closure Product 4-Hydroxy-5,7-dimethoxypyrido[2,3-d]pyrimidine Step2->Product Step3 Chlorination (e.g., POCl₃) Product->Step3 Activation for nucleophilic substitution Intermediate2 4-Chloro-5,7-dimethoxypyrido[2,3-d]pyrimidine Step3->Intermediate2 Step4 Amination (e.g., NH₃) Intermediate2->Step4 Introduction of the 4-amino group FinalProduct 4-Amino-5,7-dimethoxypyrido[2,3-d]pyrimidine Step4->FinalProduct

Caption: Synthetic workflow for the preparation of a key pyrido[2,3-d]pyrimidine intermediate.

Detailed Protocol: Synthesis of 4-Amino-5,7-dimethoxypyrido[2,3-d]pyrimidine

This protocol is a representative example adapted from established procedures for the synthesis of analogous pyrido[2,3-d]pyrimidines.[5][6] Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Step 1: Synthesis of N-(4,6-dimethoxypyridin-3-yl)urea

  • Rationale: The initial step involves the formation of a urea derivative from the starting amine. This intermediate is primed for intramolecular cyclization to form the pyrimidine ring. Diethyl carbonate serves as a safe and effective reagent for this transformation.

  • Procedure:

    • To a solution of 4,6-dimethoxypyridin-3-amine (1.0 eq) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF), add sodium ethoxide (1.1 eq).

    • Heat the mixture to approximately 120 °C.

    • Slowly add diethyl carbonate (1.2 eq) to the reaction mixture.

    • Maintain the reaction at 120-130 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the crude N-(4,6-dimethoxypyridin-3-yl)urea.

Step 2: Intramolecular Cyclization to 4-Hydroxy-5,7-dimethoxypyrido[2,3-d]pyrimidine

  • Rationale: A base-catalyzed intramolecular cyclization of the urea intermediate leads to the formation of the pyrimidine ring, yielding the 4-hydroxy-pyrido[2,3-d]pyrimidine core.

  • Procedure:

    • The crude N-(4,6-dimethoxypyridin-3-yl)urea from the previous step is suspended in a solution of sodium ethoxide (1.5 eq) in absolute ethanol.

    • The mixture is heated to reflux for 6-8 hours, or until TLC analysis indicates the disappearance of the starting material.

    • After cooling, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford 4-hydroxy-5,7-dimethoxypyrido[2,3-d]pyrimidine.

Step 3: Chlorination to 4-Chloro-5,7-dimethoxypyrido[2,3-d]pyrimidine

  • Rationale: The 4-hydroxy group is a poor leaving group for nucleophilic aromatic substitution. Therefore, it is converted to a more reactive chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Procedure:

    • A mixture of 4-hydroxy-5,7-dimethoxypyrido[2,3-d]pyrimidine (1.0 eq) and phosphorus oxychloride (5-10 eq) is heated at reflux for 2-4 hours.

    • The excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

    • The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

    • The solid is collected by filtration, washed thoroughly with water, and dried to give 4-chloro-5,7-dimethoxypyrido[2,3-d]pyrimidine.

Step 4: Amination to 4-Amino-5,7-dimethoxypyrido[2,3-d]pyrimidine

  • Rationale: The final step involves the nucleophilic displacement of the 4-chloro group with an amino group. This is a crucial step as the 4-amino group often forms key hydrogen bond interactions with the hinge region of protein kinases.

  • Procedure:

    • The 4-chloro-5,7-dimethoxypyridin-3-amine is dissolved in a suitable solvent such as 2-propanol or dioxane in a sealed pressure vessel.

    • The solution is saturated with ammonia gas at 0 °C, or a solution of ammonia in methanol is added.

    • The vessel is sealed and heated to 100-120 °C for 12-24 hours.

    • After cooling to room temperature, the solvent is evaporated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired product, 4-amino-5,7-dimethoxypyridin-3-amine.

Structure-Activity Relationship (SAR) Insights

The 4-amino-5,7-dimethoxypyrido[2,3-d]pyrimidine scaffold serves as a versatile template for the development of kinase inhibitors. The following SAR insights, derived from studies on related aminopyrimidine and pyridopyrimidine inhibitors, can guide further derivatization efforts.[1][7]

G cluster_0 Structure-Activity Relationship (SAR) of Pyrido[2,3-d]pyrimidine Kinase Inhibitors Scaffold Pyrido[2,3-d]pyrimidine Core R4_Amino 4-Amino Group - H-bond donor/acceptor - Key interaction with kinase hinge region Scaffold->R4_Amino R5_Position 5-Position - Introduction of aryl or heteroaryl groups can enhance potency and selectivity Scaffold->R5_Position R7_Methoxy 7-Methoxy Group - Can be modified to explore interactions with the solvent-exposed region Scaffold->R7_Methoxy R2_Position 2-Position - Amenable to substitution to modulate pharmacokinetic properties Scaffold->R2_Position

Caption: Key positions for modification on the pyrido[2,3-d]pyrimidine scaffold to optimize kinase inhibitory activity.

  • The 4-Amino Group: This group is often crucial for potent kinase inhibition as it typically forms one or two hydrogen bonds with the backbone amide of a conserved residue in the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[8]

  • The 5- and 7-Positions: Substituents at these positions can significantly impact potency and selectivity. The methoxy groups in our core structure can be demethylated to hydroxyl groups or replaced with other functionalities to probe for additional interactions within the ATP-binding site. Introduction of larger, often aromatic or heteroaromatic, groups at the 5-position can lead to interactions with the solvent-exposed region of the kinase, enhancing affinity and selectivity.[7]

  • The 2-Position: This position is often a site for introducing substituents that can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, without significantly affecting the core binding interactions.[8]

Biological Evaluation Protocols

Once a library of pyrido[2,3-d]pyrimidine derivatives has been synthesized, a systematic biological evaluation is necessary to determine their potency, selectivity, and cellular activity.

In Vitro Kinase Inhibition Assays
  • Objective: To determine the direct inhibitory activity of the synthesized compounds against the target kinase(s).

  • Representative Protocol (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

    • Prepare a reaction mixture containing the target kinase, a biotinylated substrate peptide, and a serial dilution of the test compound in a suitable kinase buffer.

    • Initiate the kinase reaction by the addition of ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing EDTA, a europium-labeled anti-phospho-specific antibody, and streptavidin-XL665.

    • Incubate for an additional 60 minutes to allow for signal development.

    • Read the plate on a TR-FRET-capable plate reader and calculate the IC₅₀ values.[9]

Cell-Based Assays
  • Objective: To assess the ability of the compounds to inhibit the target kinase in a cellular context and to evaluate their anti-proliferative effects.

  • Representative Protocol (MTT Assay for Cell Viability):

    • Seed cancer cells known to be dependent on the target kinase in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader to determine the percentage of viable cells and calculate the GI₅₀ (concentration for 50% growth inhibition).[9]

  • Western Blotting for Target Engagement:

    • Treat cells with the test compound for a defined period.

    • Lyse the cells and separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • A decrease in the phosphorylation signal indicates target engagement and inhibition of the kinase in the cellular environment.[9]

Pharmacokinetic Considerations

Conclusion

4,6-Dimethoxypyridin-3-amine is a strategically important building block in medicinal chemistry, providing an efficient entry point to the privileged pyrido[2,3-d]pyrimidine scaffold. The synthetic protocols and biological evaluation methods outlined in this guide offer a comprehensive framework for researchers to explore the potential of this scaffold in the discovery of novel kinase inhibitors. A systematic approach to synthesis, guided by an understanding of structure-activity relationships, and coupled with rigorous biological characterization, will be instrumental in unlocking the full therapeutic potential of compounds derived from this versatile precursor.

References

Application Note & Protocol: Strategic Condensation Reactions of 4,6-Dimethoxypyridin-3-amine for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,6-Dimethoxypyridin-3-amine stands as a valuable and versatile heterocyclic building block in the landscape of medicinal chemistry and materials science.[1] Its unique electronic architecture, featuring two electron-donating methoxy groups and a nucleophilic amine on a pyridine core, makes it an ideal synthon for constructing complex molecular frameworks.[1] This guide provides in-depth protocols and expert insights for two fundamental classes of condensation reactions utilizing this substrate: Schiff base (imine) formation with carbonyls and amide bond formation with carboxylic acids. The methodologies are designed to be robust and adaptable, providing a self-validating framework for researchers to reliably synthesize diverse derivatives for downstream applications, including the development of novel therapeutic agents.[1][2]

Introduction: The Strategic Value of 4,6-Dimethoxypyridin-3-amine

The pyridine scaffold is a cornerstone of modern drug design, renowned for its ability to engage in critical hydrogen bonding interactions within the active sites of biological targets like kinases.[2] The specific substitution pattern of 4,6-dimethoxypyridin-3-amine offers a distinct advantage. The methoxy groups modulate the electron density of the pyridine ring, influencing both its reactivity and the physicochemical properties of its derivatives. The primary amine at the 3-position serves as a versatile handle for a variety of chemical transformations, most notably condensation reactions, which are among the most frequently employed reactions in drug discovery.[1][3]

This document details two high-utility condensation protocols:

  • Imine Synthesis: Reaction with aldehydes to form Schiff bases, which are pivotal intermediates for creating larger heterocyclic systems like pyrido[2,3-d]pyrimidines or as ligands in coordination chemistry.[1][4]

  • Amide Synthesis: Coupling with carboxylic acids to form amide bonds, a ubiquitous linkage in pharmaceuticals that offers metabolic stability and defined geometric constraints.[5][6]

Protocol I: Catalytic Imine Synthesis via Schiff Base Condensation

The formation of an imine (or Schiff base) occurs through the acid-catalyzed condensation of a primary amine with an aldehyde or ketone.[4][7] The reaction proceeds via a hemiaminal intermediate, which then undergoes dehydration to yield the final C=N double bond.[8] This protocol provides a reliable method for synthesizing imines from 4,6-dimethoxypyridin-3-amine, using benzaldehyde as a representative carbonyl partner.

Mechanistic Rationale

The key to a successful imine condensation is the use of a mild acid catalyst. A strong acid would fully protonate the highly nucleophilic aminopyridine, rendering it incapable of attacking the carbonyl carbon.[9] A weak acid, such as glacial acetic acid, exists in equilibrium, catalyzing the rate-limiting dehydration of the hemiaminal intermediate without shutting down the initial nucleophilic addition.[9]

G A 4,6-Dimethoxypyridin-3-amine (Nucleophile) C Nucleophilic Attack A->C B Aldehyde (R-CHO) (Electrophile) B->C D Hemiaminal Intermediate C->D Step 1 E Proton Transfer D->E Step 2 (Acid Catalyzed) F Protonated Hydroxyl (Good Leaving Group) E->F G Dehydration (-H2O) F->G Step 3 H Imine Product (Schiff Base) G->H

Figure 1: General mechanism for acid-catalyzed Schiff base formation.
Detailed Experimental Protocol

Objective: To synthesize N-benzylidene-4,6-dimethoxypyridin-3-amine.

Materials:

  • 4,6-Dimethoxypyridin-3-amine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (catalyst, ~2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel), appropriate eluent (e.g., 30% Ethyl Acetate in Hexane)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4,6-dimethoxypyridin-3-amine (1.0 eq). Dissolve it in a minimal amount of absolute ethanol (approx. 0.2 M concentration).

  • Reagent Addition: While stirring, add benzaldehyde (1.05 eq) to the solution, followed by 2-3 drops of glacial acetic acid. The slight excess of aldehyde ensures complete consumption of the limiting amine.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) using a heating mantle.

    • Causality Note: Refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for dehydration of the hemiaminal intermediate, driving the equilibrium towards the imine product.[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting amine. The reaction is complete when the starting amine spot is no longer visible (typically 2-4 hours).

  • Workup & Isolation: a. Once complete, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product. b. If a solid precipitate forms, collect the product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities. c. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel. A non-chromatographic workup is often sufficient for high-purity products.[10]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the imine is confirmed by a characteristic peak for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically between δ 8.0-9.0 ppm.[11]

Summary of Key Parameters
ParameterRecommended Value/ConditionRationale
Amine:Aldehyde Ratio 1 : 1.05A slight excess of the aldehyde drives the reaction to completion.
Solvent Absolute EthanolGood solubility for reactants; appropriate boiling point for reflux.
Catalyst Glacial Acetic Acid (cat.)Catalyzes dehydration without deactivating the nucleophilic amine.[9]
Temperature Reflux (~80 °C)Provides energy to overcome the activation barrier for water elimination.
Reaction Time 2-4 hoursTypical duration; should be confirmed by reaction monitoring (TLC).
Expected Yield >85%This reaction is generally high-yielding with simple workup.[10]

Protocol II: Amide Synthesis via Activated Carboxylic Acid Coupling

Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt.[12] Modern amide synthesis relies on coupling reagents that activate the carboxylic acid, transforming the hydroxyl into a better leaving group and facilitating nucleophilic attack by the amine.[3][5]

Workflow and Reagent Rationale

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base.

  • HATU: A highly efficient coupling reagent that reacts with the carboxylic acid to form a reactive O-acylisourea intermediate, which is highly susceptible to nucleophilic attack.[6]

  • DIPEA: A sterically hindered base that scavenges the HCl produced during the reaction without competing with the primary amine as a nucleophile.

G cluster_0 Activation Step cluster_1 Coupling Step A Carboxylic Acid (R-COOH) C Activated Ester Intermediate A->C B HATU + DIPEA B->C E Nucleophilic Acyl Substitution C->E D 4,6-Dimethoxypyridin-3-amine D->E F Amide Product E->F

Figure 2: General workflow for HATU-mediated amide coupling.
Detailed Experimental Protocol

Objective: To synthesize N-(4,6-dimethoxypyridin-3-yl)benzamide.

Materials:

  • Benzoic Acid (1.1 eq)

  • 4,6-Dimethoxypyridin-3-amine (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup (separatory funnel) and purification

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (benzoic acid, 1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.2 eq) and DIPEA (2.5 eq) sequentially. Stir the mixture at 0 °C for 15-20 minutes. This pre-activation step is crucial for forming the reactive ester intermediate.[12]

  • Amine Addition: In a separate flask, dissolve 4,6-dimethoxypyridin-3-amine (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Causality Note: The reaction is typically complete at room temperature. Gentle heating (40-50 °C) can be applied for less reactive or sterically hindered substrates, but monitor for potential side reactions.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting amine.

  • Workup: a. Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. b. Extract the aqueous layer three times with ethyl acetate. c. Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Confirm the product structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Look for the characteristic amide N-H peak in the ¹H NMR spectrum and the carbonyl C=O peak around 165-175 ppm in the ¹³C NMR spectrum.

Troubleshooting Guide for Amide Coupling
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Water in the solvent.1. Use fresh, high-quality HATU.2. Ensure 2-3 equivalents of DIPEA are used.3. Use anhydrous solvents and perform under an inert atmosphere.
Side Product Formation 1. Epimerization (if acid has a chiral center).2. Reaction of base with activated ester.1. Run the reaction at 0 °C; consider using additives like HOBt.[3]2. Ensure a non-nucleophilic base like DIPEA or 2,6-lutidine is used.
Difficulty in Purification 1. Residual DMF.2. Byproducts from coupling reagent.1. Perform aqueous workup with LiCl washes.2. Ensure the aqueous washes are thorough to remove water-soluble byproducts.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents like HATU can be irritating; avoid inhalation and skin contact.

  • Organic solvents like DMF, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

4,6-Dimethoxypyridin-3-amine is a powerful synthetic intermediate whose utility is readily unlocked through straightforward condensation reactions. The protocols for imine and amide formation detailed herein are robust, mechanistically understood, and broadly applicable. By providing a rationale for each experimental choice, this guide empowers researchers to not only replicate these methods but also to intelligently adapt them for the synthesis of novel and complex molecular architectures essential for advancing drug discovery and materials science.

References

Application Notes and Protocols: 4,6-Dimethoxypyridin-3-amine as a Versatile Precursor for the Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within the vast landscape of kinase inhibitor scaffolds, the pyrido[2,3-d]pyrimidine core has emerged as a privileged structure, demonstrating potent and selective inhibition against a range of therapeutically relevant kinases.[1][2] This bicyclic heterocycle effectively mimics the purine core of ATP, enabling it to bind competitively to the kinase ATP-binding site.

4,6-Dimethoxypyridin-3-amine is a key building block for the construction of the pyrido[2,3-d]pyrimidine scaffold. Its unique arrangement of functional groups—an amino group ortho to a pyridine nitrogen and flanked by two methoxy groups—provides a versatile platform for a variety of cyclization and functionalization reactions. This document provides detailed application notes and protocols for the utilization of 4,6-dimethoxypyridin-3-amine as a precursor in the synthesis of a representative pyrido[2,3-d]pyrimidine-based kinase inhibitor targeting NEK6.

Target Spotlight: NEK6 Kinase and Its Role in Cancer

NIMA-related kinase 6 (NEK6) is a serine/threonine kinase that plays a critical role in mitotic progression.[3][4] Overexpression of NEK6 has been implicated in several cancers, including breast, colon, and lung cancer, where it contributes to chromosomal instability and tumor progression. Consequently, the development of potent and selective NEK6 inhibitors is a promising therapeutic strategy.

Synthetic Strategy: Multi-Component Reaction for Pyrido[2,3-d]pyrimidine Core Formation

A highly efficient method for the synthesis of the pyrido[2,3-d]pyrimidine scaffold is through a multi-component reaction (MCR).[5] MCRs offer several advantages, including operational simplicity, high atom economy, and the ability to generate complex molecules in a single step.[5] In this protocol, we will utilize a three-component reaction involving 4,6-dimethoxypyridin-3-amine, an aldehyde, and a methylene-activated compound to construct the core of a potent NEK6 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine-based NEK6 Inhibitor

This protocol details the synthesis of a representative 2,4-diamino-5-aryl-pyrido[2,3-d]pyrimidine NEK6 inhibitor.

Step 1: Three-Component Synthesis of the Pyrido[2,3-d]pyrimidine Core

This step involves the condensation of 4,6-dimethoxypyridin-3-amine, an aromatic aldehyde, and malononitrile to form the dihydropyrido[2,3-d]pyrimidine intermediate.

  • Materials:

    • 4,6-Dimethoxypyridin-3-amine

    • 4-Chlorobenzaldehyde

    • Malononitrile

    • Ethanol

    • Piperidine

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Standard glassware for organic synthesis

  • Procedure:

    • To a 100 mL round-bottom flask, add 4,6-dimethoxypyridin-3-amine (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol (30 mL).

    • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

    • Dry the solid under vacuum to yield the 2-amino-4-(4-chlorophenyl)-7,9-dimethoxy-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile.

Step 2: Aromatization of the Dihydropyrido[2,3-d]pyrimidine Ring

The dihydropyridine ring is aromatized in this step to yield the final pyrido[2,3-d]pyrimidine scaffold.

  • Materials:

    • 2-Amino-4-(4-chlorophenyl)-7,9-dimethoxy-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

    • Chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

    • Dioxane or Toluene

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

  • Procedure:

    • Dissolve the product from Step 1 in dioxane or toluene in a round-bottom flask.

    • Add chloranil or DDQ (1.1 eq) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After cooling, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 2-amino-4-(4-chlorophenyl)-7,9-dimethoxypyrido[2,3-d]pyrimidine-6-carbonitrile.

Step 3: Guanidinylation to introduce the 2,4-diamino substitution

This step involves the reaction with guanidine to form the final 2,4-diamino pyrido[2,3-d]pyrimidine inhibitor.

  • Materials:

    • 2-Amino-4-(4-chlorophenyl)-7,9-dimethoxypyrido[2,3-d]pyrimidine-6-carbonitrile

    • Guanidine hydrochloride

    • Sodium ethoxide

    • Anhydrous ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • To this solution, add guanidine hydrochloride and stir for 30 minutes at room temperature.

    • Add the product from Step 2 to the reaction mixture.

    • Reflux the mixture for 12-16 hours, monitoring by TLC.

    • After cooling, neutralize the reaction mixture with dilute acetic acid.

    • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the final 2,4-diamino-5-(4-chlorophenyl)-7,9-dimethoxypyrido[2,3-d]pyrimidine.

Data Presentation

The following table summarizes the inhibitory activity of a representative pyrido[2,3-d]pyrimidine-based NEK6 inhibitor synthesized via a similar methodology.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 21 NEK62600[4]

Visualizations

Signaling Pathway

NEK6_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 NEK6 Signaling cluster_2 Inhibition G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Mitotic Entry NEK6 NEK6 Kinase G2_Phase->NEK6 Activation Substrates Mitotic Substrates (e.g., KIF11) NEK6->Substrates Phosphorylation Substrates->M_Phase Promotes Spindle Formation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->NEK6 Inhibition

Caption: NEK6 Signaling Pathway and Inhibition.

Experimental Workflow

Synthesis_Workflow Start 4,6-Dimethoxypyridin-3-amine + Aldehyde + Malononitrile Step1 Three-Component Reaction (Piperidine, EtOH, Reflux) Start->Step1 Intermediate1 Dihydropyrido[2,3-d]pyrimidine Step1->Intermediate1 Step2 Aromatization (Chloranil, Dioxane, Reflux) Intermediate1->Step2 Intermediate2 Pyrido[2,3-d]pyrimidine Step2->Intermediate2 Step3 Guanidinylation (Guanidine, NaOEt, EtOH, Reflux) Intermediate2->Step3 Final_Product 2,4-Diamino-pyrido[2,3-d]pyrimidine (NEK6 Inhibitor) Step3->Final_Product

Caption: Synthetic Workflow for NEK6 Inhibitor.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methodologies for the construction of pyrido[2,3-d]pyrimidine scaffolds.[1][2][6] Each step of the synthesis should be monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC), to ensure the reaction is proceeding as expected. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS). The biological activity of the final compound should be validated through in vitro kinase assays to confirm its inhibitory potency against the target kinase.

Conclusion

4,6-Dimethoxypyridin-3-amine serves as a highly valuable and versatile precursor for the synthesis of a diverse range of pyrido[2,3-d]pyrimidine-based kinase inhibitors. The provided application notes and protocols offer a robust framework for researchers and drug development professionals to synthesize and explore this important class of therapeutic agents. The modularity of the described synthetic route allows for the facile generation of compound libraries for structure-activity relationship (SAR) studies, ultimately aiding in the discovery of novel and potent kinase inhibitors.

References

Application Notes & Protocols: Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Primacy of the Pyridine Scaffold and the Utility of Ylidenemalononitriles

The pyridine ring system is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a vast array of therapeutic agents.[1][2] As a polar and ionizable aromatic molecule, its incorporation into drug candidates can enhance solubility and bioavailability.[3] The U.S. FDA database includes numerous approved pharmaceuticals built upon pyridine or dihydropyridine scaffolds, targeting conditions from tuberculosis (Isoniazid) and HIV/AIDS (Delavirdine) to cancer (Crizotinib) and hypertension (Nifedipine).[1] The versatility of the pyridine nucleus as both a reactant and a foundational scaffold makes it an indispensable tool for medicinal chemists aiming to fine-tune the structure-activity relationships (SAR) of potential drugs.[3][4]

Among the myriad synthetic routes to this critical heterocycle, the use of ylidenemalononitriles (YMs) as acyclic precursors has emerged as a particularly powerful strategy.[5] YMs are highly functionalized and reactive molecules, offering a direct pathway to construct the pyridine core with multiple points of substitution. This application note provides a detailed guide to the synthesis of multi-substituted pyridines from YMs, focusing on a mild, solvent-free methodology, and explains the mechanistic underpinnings that ensure a robust and reproducible outcome.

Mechanistic Framework: From Acyclic Precursors to Aromatic Heterocycles

The construction of the pyridine ring from ylidenemalononitriles and a nitrogen source (typically a primary amine) is a cascade process involving several classical organic reactions. The overall transformation can be understood as a multi-step sequence involving nucleophilic attack, cyclization, and aromatization.

The reaction is initiated by a Michael addition of a primary amine to the electron-deficient β-carbon of the ylidenemalononitrile. This conjugate addition forms a transient intermediate that rapidly undergoes an intramolecular cyclization. This cyclization step is mechanistically related to the principles of the Thorpe-Ziegler reaction , which involves the intramolecular condensation of nitriles to form cyclic enamines.[6][7][8] Following the key C-N bond formation, a series of tautomerization and elimination steps occur, leading to the final, stable aromatic pyridine ring. While many traditional methods require heat or microwave irradiation, modern protocols have been developed that proceed efficiently at room temperature.[5][9]

General_Mechanism cluster_start Starting Materials cluster_process Reaction Cascade cluster_end Product YM Ylidenemalononitrile (YM) Michael_Adduct Michael Adduct (Intermediate) YM->Michael_Adduct 1. Michael Addition Amine Primary Amine (R-NH2) Amine->Michael_Adduct Cyclic_Amidine Cyclic Amidine (Intermediate) Michael_Adduct->Cyclic_Amidine 2. Intramolecular Cyclization Aromatization Tautomerization & Aromatization Cyclic_Amidine->Aromatization 3. Rearrangement Pyridine Multi-substituted 2-Aminopyridine Aromatization->Pyridine Elimination

Caption: Generalized reaction mechanism for pyridine synthesis from YMs.

Experimental Protocol: Facile, Solvent-Free Synthesis of Multi-Substituted 2-Aminonicotinonitriles

This protocol is adapted from a mild and efficient methodology that avoids harsh conditions, making it broadly applicable for generating a diverse library of pyridine derivatives.[5]

Principle

This procedure details the direct reaction of a substituted ylidenemalononitrile (specifically, an enamine precursor which is a form of substituted YM) with a primary amine at ambient temperature. The primary amine serves as both the nitrogen source for the pyridine ring and the reaction medium, eliminating the need for an additional solvent. The reaction progress is monitored by Thin Layer Chromatography (TLC), and the final product is purified by column chromatography.

Materials and Reagents
  • Substituted Ylidenemalononitrile derivative (enamine): 1.0 mmol

  • Primary Amine (e.g., benzylamine or propylamine): 2.0 mL

  • Ethyl Acetate (EtOAc): For chromatography

  • Hexanes: For chromatography

  • Silica Gel: For column chromatography

  • Standard laboratory glassware (round-bottom flask, magnetic stir bar)

  • Magnetic stir plate

  • Rotary evaporator

  • TLC plates (UV active) and chamber

  • UV lamp (254 nm)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted ylidenemalononitrile derivative (1.0 mmol).

  • Reagent Addition: Add the primary amine (2.0 mL) to the flask.

    • Expert Insight: Using the amine as the solvent ensures a high concentration of reactants, driving the reaction forward. This solvent-free approach is also environmentally favorable and simplifies downstream processing.

  • Reaction Execution: Vigorously stir the reaction mixture at room temperature.

  • Monitoring Progress: Periodically monitor the reaction by TLC (a suitable mobile phase is typically a mixture of EtOAc/Hexanes). Spot a small aliquot of the reaction mixture onto a TLC plate.

    • Trustworthiness Check: The reaction is considered complete when the starting enamine spot is entirely consumed. A new, highly fluorescent blue spot (when irradiated with a 254 nm UV lamp) corresponding to the aminopyridine product should become prominent.[5]

  • Work-up: Once the reaction is complete, concentrate the mixture under vacuum using a rotary evaporator to remove the excess primary amine.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate gradient of Ethyl Acetate in Hexanes (e.g., starting from 0:100 and gradually increasing to 20:80 EtOAc/Hexanes).[5]

  • Product Isolation: Collect the fractions containing the pure product (identified by TLC) and concentrate them under vacuum to yield the purified multi-substituted pyridine.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental_Workflow Start 1. Combine YM Derivative (1 mmol) and Primary Amine (2 mL) Stir 2. Stir Vigorously at Room Temperature Start->Stir Monitor 3. Monitor by TLC (Observe for fluorescent product spot) Stir->Monitor Check for completion Monitor->Stir If incomplete Evaporate 4. Concentrate under Vacuum (Remove excess amine) Monitor->Evaporate If complete Purify 5. Purify via Flash Column Chromatography Evaporate->Purify Isolate 6. Isolate and Characterize (NMR, HRMS) Purify->Isolate

Caption: Step-by-step experimental workflow for pyridine synthesis.

Data Presentation: Reaction Scope and Yields

The described protocol is effective for a wide range of substituted ylidenemalononitriles, affording multi-substituted pyridines in good to excellent yields. The table below summarizes the results for various substrates, demonstrating the versatility of the method.[5]

EntryYM Substituent (R¹)YM Substituent (R²)Amine (R³)Product Yield (%)
14-MethoxyphenylMethylBenzylamine85
2PhenylPhenylBenzylamine91
34-Chlorophenyl4-MethoxyphenylthioBenzylamine89
4Quinolin-3-yl4-MethoxyphenylthioBenzylamine67
5PhenylDodecylthioBenzylamine97
6MethylChloroBenzylamine88
7MethylCF₃CH₂SBenzylamine72

Data sourced from Quintanilla, et al. (2022).[5]

Conclusion and Outlook

The synthesis of multi-substituted pyridines from ylidenemalononitriles represents a robust, efficient, and highly adaptable strategy for accessing molecular scaffolds of significant pharmaceutical interest. The mild, solvent-free protocol detailed herein provides a practical and environmentally conscious method for generating diverse pyridine libraries. By understanding the underlying mechanistic principles—rooted in Michael addition and Thorpe-Ziegler type cyclization—researchers can confidently apply and adapt these methods to accelerate the discovery and development of novel therapeutics.

References

Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

The 2-amino-3-cyanopyridine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] These derivatives are integral to the development of novel therapeutics, exhibiting a broad spectrum of pharmacological activities including antimicrobial, antiviral, anti-inflammatory, anticancer, and antimalarial properties.[1][2] Their significance is further highlighted by their role as IKK-β inhibitors and A2A adenosine receptor antagonists, making them attractive targets for drug development programs.[2][3] The high demand for these compounds necessitates efficient, scalable, and environmentally conscious synthetic methodologies. This application note details a robust, one-pot, four-component reaction for the synthesis of 2-amino-3-cyanopyridine derivatives, offering a streamlined approach for researchers in drug discovery and development.

The Power of Simplicity: The One-Pot, Four-Component Reaction

Traditional multi-step syntheses of 2-amino-3-cyanopyridine derivatives often suffer from drawbacks such as prolonged reaction times, the use of hazardous solvents, and low overall yields.[4] The one-pot, multi-component reaction (MCR) detailed herein circumvents these issues by combining four readily available starting materials—an aldehyde, a ketone, malononitrile, and ammonium acetate—in a single reaction vessel. This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.[1]

A variety of catalysts can be employed to facilitate this transformation, including heterogeneous catalysts like copper nanoparticles on charcoal (Cu/C), nanostructured sodium calcium pyrophosphate (Na2CaP2O7), and various magnetic nanocatalysts, which offer the additional benefits of easy recovery and reusability.[1][2][5][6] The reaction can also be performed under solvent-free conditions or with microwave assistance to further accelerate the reaction rate and improve yields.[1][5][7]

Reaction Mechanism: A Cascade of Events

The formation of the 2-amino-3-cyanopyridine scaffold proceeds through a plausible mechanistic pathway involving a series of sequential reactions. The catalyst plays a crucial role in activating the carbonyl group of the aromatic aldehyde, making it more susceptible to nucleophilic attack.[1]

  • Knoevenagel Condensation: The reaction is initiated by the Knoevenagel condensation of the aldehyde with malononitrile to form an arylidenemalononitrile intermediate.

  • Enamine/Imino Formation: Concurrently, the ketone reacts with ammonium acetate to generate an enamine or an imino derivative.[1]

  • Michael Addition: The arylidenemalononitrile intermediate then undergoes a Michael addition with the enamine/imino species.[1]

  • Cyclization and Aromatization: The resulting adduct undergoes intramolecular cyclization, followed by tautomerization and subsequent aromatization (often through oxidation by air) to yield the final 2-amino-3-cyanopyridine product.[1]

Reaction_Mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Aldehyde->Arylidenemalononitrile Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Arylidenemalononitrile Ketone Ketone Imino_Derivative Imino Derivative Ketone->Imino_Derivative Reaction with Ammonium Acetate Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Imino_Derivative Michael_Adduct Michael Adduct Arylidenemalononitrile->Michael_Adduct Michael Addition Imino_Derivative->Michael_Adduct Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine Intramolecular Cyclization Product 2-Amino-3-cyanopyridine Dihydropyridine->Product Tautomerization & Aromatization

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of 2-amino-3-cyanopyridine derivatives using a heterogeneous catalyst, which can be adapted based on the specific substrates and chosen catalytic system.

Materials and Reagents
  • Substituted aldehyde (1.0 mmol)

  • Substituted ketone (e.g., acetophenone) (1.0 mmol)

  • Malononitrile (1.1-1.5 mmol)

  • Ammonium acetate (1.5-2.0 mmol)

  • Catalyst (e.g., Cu/C, 2 mol%; or Na2CaP2O7, 10 mg)[2][5]

  • Solvent (e.g., acetonitrile, 2.0 mL, or solvent-free)[2]

  • Ethanol (for washing and recrystallization)

  • Celite (for filtration, if using a heterogeneous catalyst)

  • Standard laboratory glassware (e.g., 25 mL round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

  • TLC plates (e.g., silica gel 60 F254)

Reaction Setup and Procedure

Experimental_Workflow start Start reagents Combine Reactants: Aldehyde, Ketone, Malononitrile, Ammonium Acetate, and Catalyst start->reagents reaction Heat and Stir (e.g., 80°C) reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Reaction Workup: Filter Catalyst, Wash with Ethanol monitoring->workup Upon Completion purification Purify Product: Recrystallization workup->purification characterization Characterize Product: NMR, IR, MS, mp purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis.

  • Reaction Assembly: In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and the chosen catalyst (e.g., 2 mol% Cu/C).[2]

    • Rationale: Using a slight excess of malononitrile and a greater excess of ammonium acetate helps to drive the reaction to completion.

  • Solvent Addition (Optional): If not performing the reaction under solvent-free conditions, add the appropriate solvent (e.g., 2.0 mL of acetonitrile).[2] Solvent-free conditions are often preferred for their environmental benefits.[1][5]

  • Reaction Conditions: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.[2]

    • Rationale: Elevated temperature increases the reaction rate. The optimal temperature may vary depending on the specific substrates and catalyst used.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., n-hexane/ethyl acetate, 10:1).[2]

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.

  • Catalyst Removal: If a heterogeneous catalyst was used, filter the crude reaction mixture through a pad of Celite and wash the filter cake with hot ethanol (3 x 10 mL).[2]

    • Rationale: Filtration allows for the simple and efficient removal of the solid catalyst, which can often be recovered, washed, dried, and reused.[2][8]

  • Product Isolation and Purification: Combine the filtrate and washes, and concentrate the solution under reduced pressure. The resulting solid crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol, to afford the pure 2-amino-3-cyanopyridine derivative.[7]

  • Characterization: Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by determining its melting point.

Substrate Scope and Yields

This one-pot methodology is applicable to a wide variety of substituted aldehydes and ketones, affording the corresponding 2-amino-3-cyanopyridine derivatives in good to excellent yields. The electronic nature of the substituents on the aromatic rings of the aldehyde and ketone generally has a minimal effect on the reaction outcome, with both electron-donating and electron-withdrawing groups being well-tolerated.[1][2]

EntryAldehydeKetoneCatalystConditionsYield (%)Reference
1BenzaldehydeAcetophenoneCu@imineZCMNPsSolvent-free, 10 mg catalystHigh[5]
24-ChlorobenzaldehydeAcetophenoneNa2CaP2O7Solvent-free, 80 °C92[1]
34-MethoxybenzaldehydeAcetophenoneCu/CAcetonitrile, 80 °C94[2]
4BenzaldehydeCyclohexanoneNa2CaP2O7Solvent-free, 80 °C91[1]
54-NitrobenzaldehydeAcetophenoneCu/CAcetonitrile, 80 °C88[2]

Conclusion

The one-pot, four-component synthesis of 2-amino-3-cyanopyridine derivatives represents a highly efficient, versatile, and environmentally friendly approach for accessing this important class of heterocyclic compounds. The simplicity of the procedure, the use of readily available starting materials, and the high yields obtained make this method an invaluable tool for researchers and scientists in the field of drug development and medicinal chemistry. The ability to employ reusable heterogeneous catalysts further enhances the sustainability and cost-effectiveness of this synthetic strategy.

References

Application Notes and Protocols for the N-Amination of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aminopyridinium Salts

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, featuring prominently in a vast array of therapeutic agents. The direct functionalization of the pyridine nitrogen atom to form N-aminopyridinium salts opens a gateway to novel chemical space, yielding versatile intermediates for further elaboration. These salts and their corresponding ylides are not merely curiosities; they are powerful synthons that have seen a recent surge in interest.[1] They serve as bifunctional reagents, combining nucleophilicity at the exocyclic nitrogen with the pyridine ring's unique electronic properties.[1][2] This dual reactivity allows for innovative approaches to constructing complex nitrogen-containing molecules, including the synthesis of secondary amines—a notoriously challenging class of compounds to prepare selectively.[3][4][5]

This guide provides an in-depth exploration of the primary methods for the N-amination of pyridine derivatives, offering both mechanistic insights and detailed, field-proven experimental protocols. We will focus on the most reliable and widely adopted electrophilic amination techniques, providing researchers with the knowledge to confidently employ these powerful reactions in their synthetic endeavors.

Core Methodologies for N-Amination

The synthesis of N-aminopyridinium salts is predominantly achieved through the electrophilic amination of the pyridine nitrogen.[2] This process involves the reaction of a pyridine derivative with a reagent that can deliver an electrophilic "NH2+" equivalent. The choice of aminating agent is critical and depends on the electronic nature of the pyridine substrate.

Method 1: Amination with Hydroxylamine-O-Sulfonic Acid (HOSA) and its Derivatives

Hydroxylamine-O-sulfonic acid (HOSA) is a classic, commercially available reagent for the N-amination of pyridines.[2] The reaction proceeds via a nucleophilic attack of the pyridine nitrogen on the electron-deficient nitrogen of HOSA, displacing the sulfate group.

The driving force for this reaction is the inherent nucleophilicity of the pyridine nitrogen lone pair and the excellent leaving group ability of the sulfate anion. The reaction is typically performed under neutral or slightly basic conditions to ensure the pyridine nitrogen is available for nucleophilic attack. For less reactive, electron-deficient pyridines, more potent aminating agents are required. Mesitylsulfonyl hydroxylamine (MSH) is a highly effective alternative, capable of aminating a broader range of substituted pyridines and other N-heteroarenes with greater efficiency.[2] The bulky mesityl group enhances the electrophilicity of the nitrogen atom, facilitating the reaction with less nucleophilic substrates.

Diagram 1: General Workflow for N-Amination of Pyridines

N_Amination_Workflow cluster_0 Step 1: N-Amination cluster_1 Step 2: (Optional) Ylide Formation & Further Functionalization Pyridine Pyridine Derivative N_Aminopyridinium N-Aminopyridinium Salt Pyridine->N_Aminopyridinium Reaction Aminating_Agent Electrophilic Aminating Agent (e.g., HOSA, MSH, DPH) Aminating_Agent->N_Aminopyridinium Ylide N-Aminopyridinium Ylide N_Aminopyridinium->Ylide Deprotonation Base Base (e.g., K2CO3) Base->Ylide Functionalized_Product Functionalized Product (e.g., N-Alkyl/Aryl Aminopyridinium Salt) Ylide->Functionalized_Product Reaction Electrophile Electrophile (e.g., Alkyl Halide, Aryl Boronic Acid) Electrophile->Functionalized_Product Amination_Mechanism Py Pyridine (Nucleophile) HA H₂N-O-X (Electrophilic Aminating Agent) X = SO₃H, Mes, DNP, Piv Py->HA Nucleophilic Attack TS [Transition State]‡ Py->TS HA->TS Product N-Aminopyridinium Salt TS->Product LG ⁻O-X (Leaving Group) TS->LG Leaving Group Departure

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dimethoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. As a key building block for complex heterocyclic molecules like pyrido[2,3-d]pyrimidines, mastering its synthesis is crucial for advancing research in medicinal chemistry.[1]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the robustness of your synthetic procedures.

Core Synthesis Pathway: An Overview

The most prevalent and reliable route to 4,6-Dimethoxypyridin-3-amine involves the reduction of its nitro precursor, 4,6-dimethoxy-3-nitropyridine. This transformation is critical, and the choice of reduction method significantly impacts yield, purity, and scalability. The two primary methods discussed are catalytic hydrogenation and chemical reduction using Tin(II) chloride (SnCl₂).

Synthesis_Pathway cluster_0 Reduction Method start 4,6-Dimethoxy-3-nitropyridine cat_hydro Catalytic Hydrogenation (e.g., H₂, Pd/C) start->cat_hydro H₂ gas, Catalyst sncl2_red Chemical Reduction (e.g., SnCl₂, HCl) start->sncl2_red SnCl₂, Acid product 4,6-Dimethoxypyridin-3-amine cat_hydro->product sncl2_red->product

Caption: General synthetic routes to 4,6-Dimethoxypyridin-3-amine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Low & Inconsistent Yields

Question: My yield of 4,6-Dimethoxypyridin-3-amine is consistently low (<70%). What are the likely causes and how can I improve it?

Answer: Low yield is a common frustration stemming from several potential root causes, often related to either an incomplete reaction or the formation of side products. Let's diagnose the issue based on your chosen reduction method.

For Catalytic Hydrogenation (e.g., H₂/Pd/C):

  • Catalyst Activity: The catalyst is the heart of this reaction. Palladium on carbon (Pd/C) is a standard choice for nitro reductions.[2] However, its activity can be compromised.

    • Cause: The catalyst may be old, improperly stored (exposed to air/moisture), or poisoned by contaminants in the starting material or solvent (e.g., sulfur compounds).

    • Solution: Use fresh, high-quality catalyst from a reputable supplier. Ensure your starting nitro-compound and solvent are pure. If catalyst poisoning is suspected, purifying the starting material via recrystallization may be necessary.

  • Hydrogen Mass Transfer: The reaction can only proceed as fast as hydrogen gas can reach the catalyst surface.

    • Cause: Inefficient stirring or low hydrogen pressure can starve the reaction.

    • Solution: Ensure vigorous agitation to keep the catalyst suspended and maximize gas-liquid surface area. While the reaction can proceed at atmospheric pressure, increasing the pressure to 50 psi or higher often significantly accelerates the reaction rate and drives it to completion.

  • Incomplete Reaction: The reaction may stall before all the starting material is consumed.

    • Cause: Insufficient reaction time or catalyst loading.

    • Solution: Monitor the reaction by TLC or HPLC. A common sign of stalling is the cessation of hydrogen uptake. If the reaction is incomplete after several hours, you can try adding a fresh portion of the catalyst.

For Tin(II) Chloride (SnCl₂) Reduction:

  • Stoichiometry: This is a stoichiometric reduction, not a catalytic one. The amount of SnCl₂ is critical.

    • Cause: Using an insufficient molar equivalent of SnCl₂ will result in an incomplete reaction. The mechanism involves the transfer of electrons from Sn²⁺, which is oxidized to Sn⁴⁺. Theoretically, 3 moles of Sn²⁺ are required per mole of the nitro group.

    • Solution: Use at least 3 to 4 molar equivalents of SnCl₂·2H₂O. An excess is often required to ensure the reaction goes to completion.

  • Side Reactions: The acidic conditions and intermediate species can lead to undesired products.

    • Cause: The reduction of nitroarenes can proceed through intermediates like nitroso and hydroxylamine species.[3][4] These can sometimes condense to form azoxy or azo compounds, especially if the reaction conditions are not optimal.[2][5]

    • Solution: Maintain a controlled temperature. The reaction is often exothermic; adding the SnCl₂ portion-wise or using an ice bath to keep the temperature below 50-60 °C can minimize side product formation. Ensure a sufficiently acidic environment (e.g., concentrated HCl) to facilitate the desired reduction pathway.

Purification & Work-up Challenges

Question: After my SnCl₂ reduction, I get an intractable emulsion or have difficulty removing tin byproducts during work-up. How can I improve my isolation procedure?

Answer: This is the most significant drawback of the SnCl₂ method. The work-up is crucial for obtaining a clean product.

  • The Problem: In the acidic reaction medium, the product amine and the tin salts are soluble. Upon neutralization, tin salts precipitate as tin hydroxides (Sn(OH)ₓ), which can be gelatinous and difficult to filter, often trapping the product.

  • The Solution: A Step-by-Step Work-up Protocol:

    • Cool the Reaction: After the reaction is complete (confirm by TLC), cool the mixture in an ice bath.

    • Basify Carefully: Slowly and carefully add a concentrated aqueous base (e.g., 30-50% NaOH or KOH) while vigorously stirring. This step is highly exothermic. The goal is to raise the pH to >10. This neutralizes the HCl and precipitates the tin salts as tin(IV) hydroxide.

    • Filter the Tin Salts: The precipitated tin hydroxide can be removed by filtration. Using a pad of Celite® can significantly aid in filtering the fine, gelatinous precipitate. Wash the filter cake thoroughly with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane) to recover any trapped product.

    • Extract the Product: Combine the filtrate and the solvent washes. The product should now be in the organic layer. Separate the layers and extract the aqueous layer a few more times with the same organic solvent.

    • Wash and Dry: Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

For final purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel is often effective.[1]

Troubleshooting_Flowchart start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes cause_incomplete1 Catalyst Inactive? (H₂/Pd/C method) incomplete->cause_incomplete1 cause_incomplete2 Insufficient Reagent? (SnCl₂ method) incomplete->cause_incomplete2 check_side_products Are there significant side products? complete->check_side_products solution_incomplete1 Use fresh catalyst. Increase H₂ pressure. Increase reaction time. cause_incomplete1->solution_incomplete1 Yes solution_incomplete2 Increase molar equivalents of SnCl₂ to 3-4x. cause_incomplete2->solution_incomplete2 Yes side_products Side Product Formation check_side_products->side_products Yes no_side_products Minimal Side Products check_side_products->no_side_products No solution_side_products Control temperature. Ensure sufficient acid (SnCl₂). Purify starting material. side_products->solution_side_products workup_issue Check Work-up / Purification - Emulsions? - Product loss during extraction? - Inefficient filtration of tin salts? no_side_products->workup_issue

Caption: Troubleshooting flowchart for diagnosing low yield issues.

Frequently Asked Questions (FAQs)

Q1: Which reduction method is better: Catalytic Hydrogenation or SnCl₂?

A1: The "better" method depends on your specific needs, including scale, available equipment, and tolerance for certain impurities.

FeatureCatalytic Hydrogenation (H₂/Pd/C)Tin(II) Chloride (SnCl₂) Reduction
Pros High yield, very clean reaction, byproduct is water, easily scalable.Tolerant of many functional groups, does not require special pressure equipment.[2]
Cons Requires specialized hydrogenation equipment, potential for catalyst poisoning, catalyst can be pyrophoric.Generates large amounts of tin waste, work-up is often difficult and tedious, atom economy is poor.
Selectivity Highly selective for nitro groups, but can reduce other functional groups (alkenes, alkynes, etc.).Generally good selectivity for nitro groups in the presence of other reducible groups.
Recommendation Preferred for larger scale synthesis where purity and ease of product isolation are paramount.Good for small-scale lab synthesis when hydrogenation equipment is unavailable.

Q2: Can I use other reducing agents?

A2: Yes, other reagents can reduce nitroarenes. Iron (Fe) or Zinc (Zn) in acidic media are classic alternatives to tin and function similarly.[2][6] Sodium sulfide (Na₂S) can also be used, particularly when acidic conditions are not compatible with the substrate.[2] However, for this specific substrate, catalytic hydrogenation and SnCl₂ remain the most commonly reported and reliable methods.

Q3: How do I properly handle the reagents involved?

A3: Safety is paramount.

  • Hydrogen Gas (H₂): Highly flammable. Ensure your system is leak-proof and conduct the reaction in a well-ventilated fume hood, away from ignition sources.

  • Palladium on Carbon (Pd/C): The dry powder can be pyrophoric (ignite spontaneously in air), especially after use when it is saturated with hydrogen. Quench the used catalyst carefully by wetting it with water before filtering.

  • Tin(II) Chloride (SnCl₂): A suspected sensitizer. Aqueous solutions are susceptible to air oxidation and hydrolysis.[7] It is best to use freshly prepared solutions or high-quality solid.

  • Concentrated HCl and NaOH: Highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Validated Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4,6-dimethoxy-3-nitropyridine
  • Setup: To a hydrogenation vessel, add 4,6-dimethoxy-3-nitropyridine (1.0 eq) and a solvent such as methanol or ethyl acetate (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (50% wet, 5-10 mol% Pd) under a nitrogen or argon atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-6 hours. Progress can be confirmed by TLC or LC-MS analysis.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization.

Protocol 2: Tin(II) Chloride Reduction of 4,6-dimethoxy-3-nitropyridine
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dimethoxy-3-nitropyridine (1.0 eq) and ethanol (10 mL per gram of substrate).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.5 eq) to the mixture. Slowly add concentrated hydrochloric acid (4-5 eq) while cooling the flask in an ice-water bath.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80-90 °C) for 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent).

  • Work-up & Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add 30% aqueous NaOH solution with vigorous stirring until the pH is >10 and all tin salts have precipitated. Filter the mixture through Celite®, washing the filter cake thoroughly with ethyl acetate. Separate the layers of the filtrate and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify by recrystallization if needed.

References

Technical Support Center: Purification of 4,6-Dimethoxypyridin-3-amine Dihydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4,6-Dimethoxypyridin-3-amine dihydrochloride via recrystallization. The content is structured to address common challenges and provide scientifically-grounded solutions to ensure a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind recrystallizing this compound?

Recrystallization is a purification technique that leverages the differences in solubility between the desired compound and its impurities in a chosen solvent system at different temperatures. The core principle is that most solids, including our target compound, are significantly more soluble in a hot solvent than in a cold one.[1][2][3] By dissolving the crude material in a minimum amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the compound of interest will crystallize out of the solution as its solubility decreases, while the impurities, being present in lower concentrations, will remain dissolved in the solvent (mother liquor).[2]

Q2: How do I select an appropriate solvent for this specific compound?

This compound is a polar, organic salt. The "like dissolves like" principle is your primary guide.[4]

  • Good Candidates: Highly polar solvents are required. Given the dihydrochloride salt form, alcohols (methanol, ethanol) and water are excellent starting points.[5][6]

  • Mixed Solvent Systems: A mixed solvent system, often called a solvent-pair, is frequently ideal for polar molecules.[1][5] A common and effective pair is ethanol-water. In this system, the compound is dissolved in the "good" solvent (the one it's more soluble in, likely ethanol or methanol) at an elevated temperature, and the "bad" or "anti-solvent" (water) is added dropwise until the solution becomes slightly cloudy (the saturation point). Gentle heating then clarifies the solution before slow cooling.

  • Key Solvent Criteria:

    • The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[2][4][5]

    • The solvent's boiling point should be lower than the compound's melting point (which is ~223-225 °C) to prevent it from melting in the solution, a phenomenon known as "oiling out".[5][7]

    • The solvent should not react with the compound.

    • The solvent should be volatile enough to be easily removed from the purified crystals.[1]

Q3: What are the critical safety precautions I should take?

While specific toxicity data for this exact compound is limited, it is essential to treat it and its related structures with care.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Ventilation: Work within a certified chemical fume hood to avoid inhaling dust or solvent vapors.[8]

  • Handling: Avoid skin and eye contact. In case of contact, rinse the affected area thoroughly with water.[9][10]

  • Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines. Do not mix different chemical wastes.[8]

Experimental Workflow & Troubleshooting

This diagram outlines the standard procedure for recrystallization and the key decision points for troubleshooting common issues.

Recrystallization_Workflow cluster_main Recrystallization Protocol cluster_troubleshooting Troubleshooting start Crude Product solvent Select Solvent System (e.g., Ethanol/Water) start->solvent dissolve Dissolve in Minimum Amount of Hot Solvent solvent->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt Hot Gravity Filtration hot_filt_q->hot_filt Yes cool Slow Cooling to Induce Crystallization hot_filt_q->cool No hot_filt->cool collect Collect Crystals (Vacuum Filtration) cool->collect oil_out Problem: Oiling Out Solution: Reheat, add more solvent, cool slower. cool->oil_out Oil Forms no_crystals Problem: No Crystals Solution: Scratch flask, add seed crystal, reduce solvent volume. cool->no_crystals Nothing Happens wash Wash with Ice-Cold Solvent collect->wash low_yield Problem: Low Yield Cause: Too much solvent, washing with warm solvent. collect->low_yield dry Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Caption: Workflow for recrystallization and troubleshooting.

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment.

Problem Encountered Potential Causes Recommended Solutions & Scientific Rationale
No crystals form after cooling, even in an ice bath. 1. Excess solvent was used: The solution is not supersaturated upon cooling, so the solubility limit is never reached.[2] 2. The compound is too soluble: The chosen solvent is too "good," and the compound remains in solution even at low temperatures.[5] 3. Rapid cooling: Insufficient time for crystal nucleation.1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Periodically remove from heat and allow to cool to check for crystal formation. Do this until the solution is saturated at room temperature. 2. Induce Crystallization:     a. Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.     b. Seed Crystal: Add a tiny crystal from a previous successful batch. This provides a template for new crystals to grow upon. 3. Add an Anti-Solvent: If using a single solvent system (e.g., pure ethanol), you can slowly add a miscible anti-solvent (like water) in which the compound is insoluble until the solution turns cloudy, then reheat to clarify and cool slowly.[6]
The compound "oils out," forming a liquid layer instead of crystals. 1. High solute concentration: The solution is too supersaturated, causing the solute to crash out of solution as a liquid. 2. Cooling too rapidly: The molecules don't have time to orient themselves into a crystal lattice.[3] 3. Melting point depression: Impurities can lower the melting point of the solute to below the temperature of the solution.1. Reheat and Dilute: Heat the solution until the oil completely redissolves. 2. Add More Solvent: Add a small amount of the hot "good" solvent to lower the saturation level slightly.[3] 3. Ensure Slow Cooling: Allow the flask to cool to room temperature on the benchtop, undisturbed. You can insulate the flask with glass wool or paper towels to slow the cooling rate further. A slower cooling rate provides the necessary time for ordered crystal lattice formation.[3]
The final product yield is very low. 1. Too much solvent was used: A significant portion of the product remains dissolved in the mother liquor.[2] 2. Premature crystallization: The product crystallized in the funnel during hot gravity filtration. 3. Excessive washing: Using too much wash solvent or a solvent that was not ice-cold redissolved a portion of the crystals.[2]1. Minimize Solvent: Always use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[2] 2. Prevent Premature Crystallization: Use a stemless funnel and preheat it with hot solvent vapor or in an oven before the hot filtration step.[3] If crystals do form, wash them through with a small amount of fresh, boiling solvent. 3. Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. The low temperature minimizes the solubility of your product in the wash solvent.[2][5]
The product is still colored or appears impure after recrystallization. 1. Colored impurities co-crystallized: The impurities have similar solubility properties to the product. 2. Rapid crystallization: Fast cooling trapped impurities within the crystal lattice.1. Use Activated Carbon: If the crude product imparts color to the hot solution, add a very small amount of activated carbon (decolorizing charcoal) to the hot solution before filtration. The carbon adsorbs the colored impurities. Caution: Use sparingly, as it can also adsorb your product.[3] 2. Perform a Second Recrystallization: If impurities persist, a second recrystallization is often necessary. Ensure the cooling process is as slow as possible.

Detailed Experimental Protocol: Recrystallization from an Ethanol/Water System

This protocol is a standard starting point. Solvent ratios and volumes may need to be optimized based on the impurity profile of your crude material.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks (2-3)

  • Graduated cylinders

  • Heating source (hot plate with stirring)

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

Methodology:

  • Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add a small volume of ethanol (the "good" solvent) and begin heating the mixture with stirring.

    • Continue to add the minimum amount of hot ethanol in small portions until the solid is completely dissolved. The goal is to create a hot, saturated solution.[5]

  • Addition of Anti-Solvent:

    • While maintaining the solution at a near-boiling temperature, add deionized water (the "anti-solvent") dropwise with continuous stirring.

    • Continue adding water until the solution becomes faintly and persistently cloudy. This is the point of saturation.

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Hot Filtration (Optional - if insoluble impurities are present):

    • If you observe any insoluble material or if you used activated carbon, you must perform a hot gravity filtration.

    • Place a fluted filter paper in a pre-heated stemless funnel resting on a clean Erlenmeyer flask.

    • Pour the hot solution quickly through the filter paper. The aim is to keep the solution hot to prevent crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, you may place it in an ice-water bath for 20-30 minutes to maximize the crystal yield.

  • Collection of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mother liquor.

    • Collect the crystals by vacuum filtration. Break the vacuum and add the crystals and liquid to the funnel before reapplying the vacuum.[5]

    • Wash the crystals with a small portion of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.[2]

  • Drying:

    • Allow the crystals to pull dry on the filter funnel under vacuum for several minutes.

    • Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

stability and storage conditions for 4,6-Dimethoxypyridin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals utilizing 4,6-Dimethoxypyridin-3-amine dihydrochloride in their experimental workflows. As a substituted aminopyridine, this compound is a valuable synthetic intermediate; however, its stability as a dihydrochloride salt necessitates careful handling and storage to ensure experimental reproducibility and integrity. This document provides a comprehensive overview of its stability profile, recommended storage conditions, and troubleshooting guidance based on established chemical principles and data from analogous compounds.

Part 1: Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

For maximal shelf-life, the compound should be stored under controlled conditions that mitigate exposure to its primary degradation triggers: moisture, light, and high temperatures.

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C)While some suppliers suggest room temperature storage, refrigeration can slow down potential degradation pathways. For long-term storage (>1 year), 2-8°C is preferable.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, reducing the risk of oxidation and hydrolysis.
Container Tightly sealed, amber glass vialAmber glass protects the compound from light, which can induce photodegradation in pyridine-containing molecules. A tight seal is crucial to prevent moisture ingress.
Dessication Store in a desiccator with a suitable desiccantAs a dihydrochloride salt, the compound is potentially hygroscopic. Moisture can lead to physical changes (clumping) and chemical degradation.[1][2]

Q2: Is this compound sensitive to light?

Yes, compounds containing a pyridine ring system can be susceptible to photodegradation.[3][4] UV light can provide the energy to initiate photo-oxidation or rearrangement reactions. While specific photostability studies on this exact molecule are not publicly available, it is best practice to handle the solid compound and its solutions under subdued light and always store them in light-protecting (amber) containers.

Q3: The compound has turned slightly yellow/brown over time. Is it still usable?

A change in color from off-white to yellow or brown is a common indicator of degradation in amine-containing compounds. This is often due to slow oxidation, which can form highly conjugated, colored impurities. While a slight color change may not significantly impact purity for some applications, it is a sign of instability.

Recommendation: Before use, it is crucial to re-analyze the material using a suitable analytical method (e.g., HPLC, LC-MS) to determine its purity. If the purity no longer meets the requirements of your experiment, purification (e.g., recrystallization) or procurement of a new batch is recommended.

Q4: Is this compound hygroscopic? What happens if it absorbs water?

As a hydrochloride salt of an organic base, this compound has the potential to be hygroscopic.[1][5] The chloride ions can attract and absorb atmospheric moisture.

Consequences of Moisture Absorption:

  • Physical Changes: The powder may change from free-flowing to clumpy or even a sticky solid, making accurate weighing difficult.

  • Chemical Degradation: The presence of water can facilitate hydrolytic degradation. Amine salts can also disproportionate in the presence of moisture to form the free base.[1]

  • Lowering of Melting Point: Impurities, including water, will depress and broaden the melting point range.

Always handle the compound in a low-humidity environment (e.g., a glove box) if possible, and store it in a desiccator.[6]

Q5: What are the likely degradation pathways for this molecule?

Based on its structure—a substituted aminopyridine—the primary degradation pathways are expected to be oxidation and hydrolysis.

  • Oxidation: The electron-rich aminopyridine ring is susceptible to oxidation. The primary amine and the pyridine nitrogen are potential sites of oxidation, which could lead to the formation of N-oxides or nitro derivatives, particularly under oxidative stress.[7] Studies on the related compound 3,4-diaminopyridine have shown that oxidation is a significant degradation pathway, though the salt form is generally more stable than the free base.[7][8]

  • Hydrolysis: While the methoxy groups are generally stable, they can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of hydroxypyridine derivatives. The amide-like character of the aminopyridine linkage is generally stable to hydrolysis under neutral conditions.[9]

  • Photodegradation: Exposure to UV light can lead to complex degradation pathways, potentially involving radical mechanisms and ring opening.[3][10]

Part 2: Troubleshooting Guides

This section provides structured guidance for addressing specific issues that may arise during experimentation.

Guide 1: Inconsistent or Poor Reaction Yields

If you are experiencing lower-than-expected yields or observing a significant amount of side products when using this reagent, consider the following troubleshooting workflow.

G start Low/Inconsistent Yield Observed check_purity 1. Verify Reagent Purity (HPLC, LC-MS, NMR) start->check_purity purity_ok Purity >98%? check_purity->purity_ok re_purify Action: Purify or Procure New Batch purity_ok->re_purify No check_handling 2. Review Handling & Storage - Stored in desiccator? - Protected from light? - Age of reagent? purity_ok->check_handling Yes re_purify->start Re-run Experiment handling_issue Improper Handling Identified? check_handling->handling_issue correct_handling Action: Implement Correct Storage & Handling Protocol handling_issue->correct_handling Yes check_reaction 3. Evaluate Reaction Conditions - Anhydrous solvents used? - Reaction under inert atm.? - pH of reaction medium? handling_issue->check_reaction No correct_handling->start Re-run Experiment

Caption: Troubleshooting workflow for low reaction yields.

Guide 2: Protocol for a Forced Degradation Study

To establish a stability-indicating analytical method and understand the degradation profile in your specific application, a forced degradation (stress testing) study is recommended.[11] This protocol provides a general framework.

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and validate an analytical method's ability to separate them from the parent compound.

Materials:

  • This compound

  • Class A Volumetric Glassware

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing Agents (e.g., 3% H₂O₂)

  • pH meter

  • Calibrated oven, Photostability chamber

  • HPLC with UV or MS detector

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Apply Stress Conditions: For each condition, mix the stock solution with the stressor and store for a defined period (e.g., 24-48 hours). A control sample (stock solution with no stressor) should be run in parallel.

    • Acid Hydrolysis: Mix stock with 0.1 M HCl. Heat at 60-80°C if no degradation is observed at room temperature.

    • Base Hydrolysis: Mix stock with 0.1 M NaOH.

    • Oxidative Degradation: Mix stock with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at a temperature below its melting point (e.g., 80°C). Also, heat a solution of the compound.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by a suitable HPLC method. The goal is to achieve 5-20% degradation of the active substance.[11]

  • Data Evaluation:

    • Develop an HPLC method that resolves the parent peak from all major degradation peaks.

    • Calculate the percentage of degradation.

    • If using an MS detector, identify the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.

Part 3: Potential Degradation Pathways Visualization

The following diagram illustrates the hypothetical primary degradation pathways for 4,6-Dimethoxypyridin-3-amine based on its chemical structure. The dihydrochloride salt is expected to be more resistant to some of these pathways compared to the free base.[7]

DegradationPathways cluster_main 4,6-Dimethoxypyridin-3-amine cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) cluster_photo Photodegradation Parent C₇H₁₀N₂O₂ N_Oxide N-Oxide Derivative Parent->N_Oxide H₂O₂ / Air Nitro Nitro Derivative Parent->Nitro H₂O₂ Demethylation Mono/Di-Hydroxy Derivative (Demethylation) Parent->Demethylation H⁺/OH⁻, Heat RingOpened Ring-Opened Products (e.g., Succinic Acid Derivatives) Parent->RingOpened UV Light Hydroxylated Hydroxylated Pyridines Parent->Hydroxylated UV Light

Caption: Potential degradation pathways of the parent compound.

References

Palladium-Catalyzed Amination: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed amination, commonly known as the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C–N bond-forming reaction. Here, we move beyond simple protocols to address the complex challenges encountered in the lab, offering in-depth, mechanistically grounded solutions in a direct question-and-answer format.

Section 1: Troubleshooting Common Experimental Issues

This section addresses the most frequent problems that can lead to failed or low-yielding reactions. We focus on diagnosing the issue and providing actionable, evidence-based solutions.

Q1: My reaction shows low or no conversion. What are the primary causes and how do I fix it?

A1: Low or no conversion is the most common issue and can stem from several sources: inactive catalyst, poor reagent quality, or suboptimal reaction parameters. A systematic diagnosis is key.

Probable Causes & Solutions:

  • Catalyst Inactivity: The active Pd(0) species is crucial but sensitive.

    • Cause: The Pd(0) catalyst may not have formed efficiently from the Pd(II) precatalyst, or it may have decomposed.[1][2] Using simple precursors like Pd(OAc)₂ can be unreliable as formation of the active L-Pd(0) species can be inefficient.[3]

    • Solution: Use a well-defined, air-stable palladium precatalyst (e.g., G3 or G4 palladacycles).[4][5] These are designed to cleanly and rapidly generate the active L-Pd(0) species upon exposure to the base, improving reproducibility.[1][4] If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is not oxidized and is used in the correct ratio (typically 1:1 to 1.5:1 ligand:Pd).

  • Inhibitory Species: Contaminants can halt the catalytic cycle.

    • Cause: Water or oxygen can lead to catalyst decomposition into palladium black.[6][7] Excess halide ions, particularly iodide, can precipitate the palladium catalyst and inhibit the reaction, especially in polar solvents.[8][9]

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas solvents thoroughly. If using an aryl iodide, consider a less polar solvent like toluene to minimize precipitation of iodide salts.[9]

  • Suboptimal Reagent Choice: The ligand, base, and solvent must be correctly matched to the substrates.

    • Cause: An inappropriate ligand may not facilitate the rate-limiting oxidative addition or reductive elimination steps for your specific substrates.[10] The base may not be strong enough to deprotonate the amine, or it may be sterically hindered.[11]

    • Solution: Consult a ligand selection guide (see Table 1). For challenging couplings, such as with aryl chlorides or sterically hindered amines, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the difficult oxidative addition and final reductive elimination steps.[12][13] For the base, sodium tert-butoxide (NaOtBu) is strong and commonly used, but if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, often requiring higher temperatures.[14][15]

  • Poor Solubility: If reagents are not fully dissolved, the reaction will be slow and incomplete.

    • Cause: The inorganic base or the starting materials may have poor solubility in the chosen solvent.[8]

    • Solution: Choose a solvent that dissolves all components at the reaction temperature. Common choices include toluene, dioxane, THF, and t-BuOH.[8][16] In cases of persistent solubility issues with inorganic bases, using a soluble organic base like DBU or LHMDS can be a powerful alternative.[8][11]

Q2: I'm observing significant hydrodehalogenation (Ar-X → Ar-H). How can I suppress this side reaction?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. It competes with the desired C-N bond formation and arises from β-hydride elimination or other catalyst decomposition pathways.[12][17]

Probable Causes & Solutions:

  • β-Hydride Elimination: This is a major pathway, especially with primary alkylamines.[17]

    • Cause: An arylpalladium amido intermediate can undergo β-hydride elimination, forming a palladium hydride species. This species can then reductively eliminate with the aryl group to form the hydrodehalogenated arene.

    • Solution: Use bulky, sterically demanding ligands (e.g., Josiphos, RuPhos, BrettPhos).[12][13] The steric bulk around the palladium center makes the geometry required for β-hydride elimination less favorable and accelerates the desired C-N reductive elimination.[18]

  • Water as a Hydride Source:

    • Cause: Trace water in the reaction can react with the catalyst or base to generate hydride species that lead to reduction of the aryl halide.

    • Solution: Use rigorously dried solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction.

  • Catalyst System Choice:

    • Cause: Certain ligand/base combinations are more prone to this side reaction. The first generation of catalysts, for instance, often struggled with this issue when coupling primary amines.[12]

    • Solution: Switching to a modern, well-defined precatalyst system with a bulky phosphine ligand is often the most effective strategy.[4] Bimetallic catalyst systems, such as those incorporating copper, have also been developed to selectively promote amination over hydrodehalogenation.[19]

Q3: My reaction works, but it's not reproducible. What are the key parameters to control?

A3: Lack of reproducibility often points to subtle variations in reaction setup and reagent quality that have a large impact on this sensitive catalytic system.

Probable Causes & Solutions:

  • Inconsistent Catalyst Activation:

    • Cause: When generating the active catalyst in situ from a Pd(II) source (like Pd(OAc)₂ or PdCl₂), minor variations in reagent quality, moisture, or oxygen can lead to inconsistent formation of the active Pd(0) species.[3][8]

    • Solution: Switch to a palladium precatalyst.[1][20] These air-stable crystalline solids provide a reliable and consistent source of the active catalyst, dramatically improving reproducibility.[4]

  • Reagent Purity and Handling:

    • Cause: The phosphine ligand may be partially oxidized. The base (e.g., NaOtBu) can degrade upon exposure to air and moisture. Solvents may contain variable amounts of water or peroxide impurities.[21]

    • Solution: Use high-purity reagents. Store phosphine ligands and bases in a glovebox. Use freshly opened bottles of anhydrous solvents or purify them before use.

  • Physical Reaction Parameters:

    • Cause: For heterogeneous reactions involving solid bases (like K₃PO₄), the stirring rate can significantly affect the reaction rate by influencing the surface area of the base available for reaction.[8]

    • Solution: Maintain a consistent and vigorous stirring rate for all experiments. For screening, consider using a soluble organic base to ensure homogeneous conditions.[11]

Section 2: FAQs on Reagent Selection & Optimization

Choosing the right components is critical for success. This section provides guidance on selecting the optimal palladium source, ligand, base, and solvent for your specific application.

Q4: How do I choose the right phosphine ligand for my substrates?

A4: Ligand choice is arguably the most critical factor in optimizing a Buchwald-Hartwig reaction. The ligand stabilizes the palladium center, influences its reactivity, and dictates the substrate scope. Modern catalysts primarily use bulky, electron-rich monodentate phosphine ligands.[10]

A Ligand Selection Guide:

Ligand FamilyKey Features & Common UsesExample Ligands
Dialkylbiaryl Phosphines Highly general and effective for a wide range of substrates, especially challenging aryl chlorides and sterically hindered amines.[10][13]XPhos, SPhos, RuPhos, BrettPhos
Ferrocenyl Phosphines (Josiphos) Bidentate ligands that are particularly effective for coupling heteroaryl chlorides with primary amines and amides.[13]CyPF-tBu (JosiPhos)
Bidentate Phosphines First-generation improvements that are reliable for aryl iodides and primary amines. They are thought to prevent catalyst dimerization.[12]BINAP, DPPF, Xantphos

General Strategy:

  • For Aryl Chlorides/Hindered Substrates: Start with a bulky dialkylbiaryl phosphine ligand like XPhos or RuPhos .[13]

  • For Primary Amines (to avoid diarylation): BrettPhos is an excellent choice as it is designed to favor monoarylation.[7][13]

  • For Heterocycles: Josiphos -type ligands often show superior performance.[13]

Q5: What is the role of the base, and how do I select the optimal one?

A5: The base plays a crucial role in the catalytic cycle, typically by deprotonating the amine to form a more nucleophilic amide, which then coordinates to the palladium center.[2][14]

Base Selection Considerations:

BasepKaH (approx.)Common Use & Comments
NaOtBu 19The most common strong base. Highly effective but can be incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[8][15]
LHMDS 26A very strong, non-nucleophilic base, often used in challenging cases.[8]
K₃PO₄ 12.3 (in H₂O)A weaker inorganic base, useful for base-sensitive substrates. Often requires higher temperatures.[14]
Cs₂CO₃ 10.2 (in H₂O)A mild base, particularly useful for coupling aryl iodides with sensitive amines.[15]
DBU 13.5 (in MeCN)A soluble organic base that creates a homogeneous reaction mixture, improving kinetics and reproducibility.[11][22]

Selection Strategy:

  • Default Choice: Start with NaOtBu for most standard couplings.

  • Base-Sensitive Substrates: If your starting material or product contains base-labile groups, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ .[15]

  • Reproducibility/Kinetics: If you are facing issues with a heterogeneous reaction mixture, consider a soluble organic base like DBU .[11]

Q6: Do I need a precatalyst, or can I just use Pd(OAc)₂ and a ligand?

A6: While generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ is possible, it is often less reliable than using a well-defined precatalyst.[1][20]

  • In Situ Generation (e.g., Pd(OAc)₂ + Ligand): This method is cheaper but suffers from inconsistencies in forming the active Pd(0) species. The presence of acetate or dba ligands can also interfere with the reaction.[1][20]

  • Palladium Precatalysts (e.g., XPhos Pd G3): These are air-stable, crystalline solids that contain the palladium and ligand in the correct stoichiometry.[5] They are designed for clean, rapid, and stoichiometric activation to the L-Pd(0) species under the reaction conditions, leading to higher activity and reproducibility.[4][20]

Recommendation: For reliable and high-yielding reactions, especially in complex settings like drug development, the use of a modern palladium precatalyst is strongly recommended.[1][4]

Section 3: Experimental Protocols & Visual Workflows

To provide a practical starting point, this section includes a general experimental protocol and visual guides to the catalytic cycle and troubleshooting logic.

General Experimental Protocol for a Buchwald-Hartwig Amination

This is a representative procedure and should be adapted for specific substrates.

  • Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the phosphine ligand (0.02 mmol, 2 mol%), and the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd). Alternatively, add the corresponding precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv). Then add the amine (1.2 mmol, 1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Troubleshooting

The following diagrams illustrate the fundamental mechanism and a logical workflow for addressing common issues.

G Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex + Ar-X (Oxidative Addition) amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex + HNR'R'' / Base (Amine Coordination & Deprotonation) amido_complex->pd0 (Reductive Elimination) product Ar-NR'R'' Product amido_complex->product beta_hydride Hydrodehalogenation (Side Reaction) amido_complex->beta_hydride

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

G Troubleshooting Workflow for Failed Aminations start Reaction Failed (Low/No Conversion) check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are Reagents Pure & Anhydrous? start->check_reagents check_conditions Are Conditions Optimal? start->check_conditions side_reaction Side Reaction Observed? (e.g., Hydrodehalogenation) start->side_reaction sol_catalyst Use a well-defined precatalyst. Ensure inert atmosphere. check_catalyst->sol_catalyst sol_reagents Use fresh, high-purity reagents. Dry solvents rigorously. check_reagents->sol_reagents sol_conditions Screen ligands, bases, and solvents. Check temperature and solubility. check_conditions->sol_conditions sol_side_reaction Use bulkier ligand (e.g., BrettPhos). Ensure strictly anhydrous conditions. side_reaction->sol_side_reaction

Caption: A logical workflow for troubleshooting failed reactions.

References

troubleshooting low yields in pyrido[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrido[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrido[2,3-d]pyrimidines are privileged structures in medicinal chemistry, appearing in a range of therapeutics, including kinase inhibitors for oncology.[1][2][3][4] Achieving high yields and purity can be challenging; this resource provides in-depth troubleshooting advice and optimized protocols to enhance your synthetic success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common overarching issues that can affect the reproducibility and success of your pyrido[2,3-d]pyrimidine synthesis.

Q1: I'm observing significant batch-to-batch variability in my synthesis. What are the likely causes?

A1: Batch-to-batch variability is a frequent challenge and can stem from several factors.[5] A systematic investigation is key to identifying the root cause.

  • Raw Material Quality: The purity, isomeric ratio, and even the physical form of your starting materials can significantly impact the reaction.[5] For instance, in multi-component reactions involving an aldehyde, variations in aldehyde purity can introduce side products that complicate the reaction and purification.

  • Solvent Purity: The presence of impurities, especially water, in your solvents can be detrimental.[5] Anhydrous conditions are often critical, and using freshly distilled or high-purity anhydrous solvents is recommended.

  • Reaction Conditions: Seemingly minor deviations in reaction parameters can lead to inconsistent outcomes.[5] Key parameters to control tightly include:

    • Temperature: Ensure consistent heating and accurate temperature monitoring.

    • Reaction Time: Incomplete reactions (due to insufficient time) or byproduct formation (due to excessive time) can lower yields.

    • Stirring Rate: In heterogeneous reactions, consistent agitation is crucial for ensuring proper mixing and heat transfer.

  • Human Factors: Subtle differences in experimental technique between operators can introduce variability.[5] Standardizing procedures as much as possible is crucial for reproducibility.

Q2: What are the critical quality attributes (CQAs) I should monitor for my synthesized pyrido[2,3-d]pyrimidine?

A2: Monitoring key CQAs is essential for ensuring the quality and consistency of your product.[5]

  • Purity: This is typically the most critical attribute. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the percentage of the desired compound.

  • Impurity Profile: Identify and quantify any impurities. Understanding the nature of the impurities (e.g., unreacted starting materials, isomers, byproducts) is crucial for troubleshooting and optimizing the reaction.[5]

  • Yield: The amount of product obtained is a key measure of the efficiency of your synthesis.[5]

  • Physical Properties: Documenting appearance, color, and melting point can provide quick checks for consistency between batches.[5]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the identity of your final product.

Section 2: Troubleshooting Low Yields

Low yields are one of the most common frustrations in pyrido[2,3-d]pyrimidine synthesis. This section provides a structured approach to diagnosing and resolving this issue.

Logical Flow for Troubleshooting Low Yields

The following diagram illustrates a systematic workflow for troubleshooting low yields in your synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yields A Low Yield Observed B Verify Starting Material and Reagent Purity A->B C Review Reaction Conditions B->C Purity Confirmed F Purify or Re-synthesize Starting Materials B->F Impurities Found D Evaluate Work-up and Purification C->D Conditions Correct G Optimize Reaction Parameters C->G Deviations Found E Investigate Potential Side Reactions D->E Work-up Consistent H Modify Work-up or Purification Protocol D->H Losses Identified I Identify and Suppress Side Reactions E->I Side Products Detected J Success: Improved Yield E->J No Side Products F->B G->C H->D I->E MCR_Mechanism Mechanism of Three-Component Synthesis cluster_1 Knoevenagel Condensation cluster_2 Michael Addition cluster_3 Cyclization and Tautomerization A Aldehyde + Malononitrile B Knoevenagel Adduct A->B D Michael Adduct B->D C 6-Aminouracil E Cyclized Intermediate D->E F Pyrido[2,3-d]pyrimidine E->F

References

Technical Support Center: Purification of 4,6-Dimethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,6-dimethoxypyridin-3-amine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate.

Introduction

4,6-Dimethoxypyridin-3-amine is a key building block in the synthesis of complex heterocyclic molecules, including various pharmaceutical and agrochemical compounds.[1][2] Achieving high purity of this amine is critical for the success of subsequent synthetic steps and the quality of the final product. This guide is structured in a question-and-answer format to directly address specific issues you may face during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a 4,6-dimethoxypyridin-3-amine synthesis?

The impurity profile of your crude 4,6-dimethoxypyridin-3-amine will largely depend on the synthetic route employed. A common and established synthesis begins with 2,6-dichloro-3-nitropyridine, which undergoes a two-step process of methoxylation followed by reduction of the nitro group.[1]

Based on this synthetic pathway, the following impurities are frequently encountered:

  • Unreacted Starting Materials:

    • 2,6-dichloro-3-nitropyridine

  • Intermediates:

    • 2,6-dimethoxy-3-nitropyridine (from incomplete reduction)

  • Side-Products:

    • Partially methoxylated compounds (e.g., 2-chloro-6-methoxy-3-nitropyridine)

    • By-products from the nitro group reduction, such as hydroxylamines or azo compounds, although these are typically minor.

  • Reagents and Catalysts:

    • Residual reducing agents (e.g., tin salts if using SnCl₂/HCl)

    • Catalysts from hydrogenation (e.g., palladium on carbon)

The following diagram illustrates the primary synthetic route and the origin of key impurities.

Synthesis and Impurities Figure 1. Common Synthesis Route and Potential Impurities A 2,6-dichloro-3-nitropyridine (Starting Material) B Methoxylation (NaOMe, MeOH) A->B Imp1 Unreacted Starting Material A->Imp1 C 2,6-dimethoxy-3-nitropyridine (Intermediate) B->C Imp2 Incomplete Methoxylation (e.g., 2-chloro-6-methoxy-3-nitropyridine) B->Imp2 D Reduction (e.g., H₂, Pd/C) C->D Imp3 Unreacted Intermediate C->Imp3 E 4,6-dimethoxypyridin-3-amine (Final Product) D->E

Caption: Common synthesis of 4,6-dimethoxypyridin-3-amine and sources of impurities.

Q2: My crude product is a dark oil/solid. How can I get a clean, crystalline product?

The dark color in your crude product often indicates the presence of colored impurities, which can arise from side reactions or degradation of starting materials.[3] A combination of purification techniques is often necessary to obtain a pure, crystalline solid.

Here is a general workflow for purifying crude 4,6-dimethoxypyridin-3-amine:

Purification Workflow Figure 2. General Purification Workflow start Crude Product acid_base Acid-Base Extraction (To remove non-basic impurities) start->acid_base column Column Chromatography (To separate by polarity) acid_base->column recrystallization Recrystallization (For final polishing) column->recrystallization end Pure Crystalline Product recrystallization->end

Caption: A stepwise approach to purifying 4,6-dimethoxypyridin-3-amine.

Each of these steps is detailed in the following questions.

Troubleshooting Guides

Acid-Base Extraction

Q3: How can I use acid-base extraction to purify my 4,6-dimethoxypyridin-3-amine?

Acid-base extraction is a powerful technique to separate basic compounds like your target amine from neutral or acidic impurities.[4] The principle relies on the fact that the protonated form of the amine (an ammonium salt) is water-soluble, while the free base is soluble in organic solvents.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 4,6-dimethoxypyridin-3-amine will be protonated and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing your protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the pH is basic (pH > 10). This will deprotonate the amine, causing it to precipitate or form an oil.

  • Re-extraction: Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

Troubleshooting IssueCauseSolution
Emulsion Formation Complex mixture, vigorous shaking.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the mixture to stand for a longer period.
Product remains in the organic layer Incomplete protonation.Ensure the aqueous layer is acidic after washing. Perform multiple acidic washes with smaller volumes.
Low recovery after basification Incomplete deprotonation or product is water-soluble.Ensure the aqueous layer is strongly basic. Perform multiple extractions with the organic solvent.
Column Chromatography

Q4: I am having trouble with column chromatography. My compound is streaking or not moving off the baseline. What should I do?

This is a common issue when purifying amines on silica gel, which is acidic. The basic amine can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and tailing of the spots on a TLC plate.[5]

Solutions:

  • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your eluent containing a small amount of a basic modifier like triethylamine (TEA) or ammonia. A common practice is to use an eluent system containing 1-3% TEA.[6]

  • Choose an Appropriate Eluent System: For aminopyridines, a gradient elution is often effective. Start with a less polar solvent system and gradually increase the polarity.

    • Good Starting Points for Eluent Systems:

      • Hexane/Ethyl Acetate with 1% TEA

      • Dichloromethane/Methanol with 1% TEA

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for your product should be around 0.2-0.3 in the starting eluent. Remember to add 1% triethylamine to your TLC solvent system to mimic the column conditions.

  • Column Packing: Pack the column with silica gel in your chosen starting eluent (including TEA).

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM and load it onto the column.

  • Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent to move your product down the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

TLC Visualization: Aminopyridines can often be visualized under UV light (254 nm) as dark spots.[7] For staining, a p-anisaldehyde stain can be effective for visualizing amines.[7]

Recrystallization

Q5: What is a good solvent for recrystallizing 4,6-dimethoxypyridin-3-amine?

Finding the right recrystallization solvent is often a matter of trial and error.[8][9] For a related compound, 2-amino-4,6-dimethoxypyrimidine, recrystallization from ethyl acetate or toluene has been reported.[10][11][12] These are good starting points for your 4,6-dimethoxypyridin-3-amine.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethyl acetate, toluene, hexane/ethyl acetate mixture, ethanol). A good recrystallization solvent will dissolve your compound when hot but not when cold.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[8]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Troubleshooting IssueCauseSolution
No crystals form Too much solvent was used; the compound is too soluble.Boil off some of the solvent and allow it to cool again. If that fails, try a different solvent or a co-solvent system (a "good" solvent and a "poor" solvent).[13]
Product "oils out" The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated.Add a small amount of a "good" solvent to the hot mixture to reduce saturation. Ensure slow cooling.
Poor recovery The compound is too soluble in the cold solvent; too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent for dissolution.[13]

References

Technical Support Center: Synthesis of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted aminopyridines. As a class of compounds prevalent in pharmaceuticals and agrochemicals, their synthesis is a cornerstone of modern medicinal chemistry. However, the unique electronic properties of the pyridine ring often introduce significant challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven solutions to common hurdles encountered in the laboratory.

Core Challenges in Aminopyridine Synthesis

The synthesis of aminopyridines is often complicated by a handful of recurring, fundamental challenges that stem from the inherent nature of the pyridine ring. Understanding these core issues is the first step toward effective troubleshooting.

  • Regioselectivity: The pyridine nitrogen atom deactivates the ring towards electrophilic substitution and directs nucleophilic attack primarily to the C2 and C4 positions.[1] Controlling the position of amination, especially in polysubstituted or complex pyridine systems, is a primary challenge.[2][3]

  • Catalyst Inhibition/Poisoning: The Lewis basic lone pair on the pyridine nitrogen can coordinate strongly to transition metal catalysts, particularly palladium, which is a workhorse in modern cross-coupling reactions. This coordination can inhibit or completely poison the catalyst, leading to sluggish or failed reactions.[4][5][6][7][8]

  • Harsh Reaction Conditions: Classical methods like the Chichibabin reaction often require high temperatures and strongly basic conditions, which can be incompatible with sensitive functional groups on complex substrates.[9][10]

  • Purification Difficulties: Aminopyridines are often polar, basic compounds that can exhibit challenging chromatographic behavior, such as streaking on silica gel.[11] The separation of positional isomers can also be non-trivial.[12][13]

Logical Flow for Troubleshooting Synthesis

When a reaction to synthesize a substituted aminopyridine fails, a systematic approach to identifying the root cause is critical. The following diagram outlines a logical workflow for troubleshooting common failure modes.

G cluster_analysis Problem Analysis cluster_solutions Potential Causes & Solutions Start Reaction Failure (Low Yield / No Product) Check_SM Verify Starting Material Purity & Integrity Start->Check_SM TLC_Analysis Analyze Crude Reaction by TLC/LC-MS Check_SM->TLC_Analysis SM_Consumed Starting Material Consumed? TLC_Analysis->SM_Consumed New_Spots New Spots Formed? SM_Consumed->New_Spots Yes Conditions_Issue Suboptimal Conditions - Screen Solvents/Bases - Increase Temp/Time - Check Stoichiometry SM_Consumed->Conditions_Issue No Catalyst_Issue Catalyst Poisoning/ Deactivation - Screen Ligands/Catalysts - Use Pre-catalyst - Check Reagent Purity New_Spots->Catalyst_Issue No (Baseline/Smear) Side_Reaction Side Reaction/ Byproduct Formation - Identify Byproduct - Adjust Conditions to Minimize - Check Regioselectivity New_Spots->Side_Reaction Yes Decomposition Decomposition - Lower Temp - Milder Base/Reagents Catalyst_Issue->Decomposition If heat involved Conditions_Issue->Catalyst_Issue

Caption: Troubleshooting workflow for failed aminopyridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the most common synthetic routes to substituted aminopyridines.

Section 1: Palladium-Catalyzed Amination (Buchwald-Hartwig)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to pyridine substrates is notoriously challenging.[5]

Q1: My Buchwald-Hartwig reaction with a bromo- or chloro-pyridine is sluggish or fails completely. What's the first thing I should check?

A1: Catalyst Inhibition is the most likely culprit. The lone pair on the pyridine nitrogen can bind to the palladium center, effectively poisoning the catalyst.[5][14]

  • Expertise & Experience: Standard Pd(OAc)₂ or Pd₂(dba)₃ precursors can be unreliable as they require in-situ formation of the active Pd(0) species.[15] This process can be inefficient and prone to failure, especially with inhibiting substrates like pyridines. The choice of ligand is absolutely critical.

  • Troubleshooting Steps:

    • Switch to a Pre-catalyst: Use a modern, air-stable palladium pre-catalyst (e.g., G3 or G4-palladacycles). These form the active catalytic species more cleanly and efficiently.

    • Ligand Screening: The ligand's steric and electronic properties are paramount. For electron-deficient pyridines, sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) are often required to promote the crucial reductive elimination step and outcompete catalyst inhibition.[7][16]

    • Base Selection: The choice of base is not trivial. While strong, non-nucleophilic bases like NaOtBu or LHMDS are common, their insolubility can be an issue.[17] Sometimes, a weaker base like K₃PO₄ or Cs₂CO₃ can provide a better outcome, especially if your substrate is base-sensitive.

    • Solvent Purity: Ensure your solvent (typically toluene, dioxane, or THF) is anhydrous. Water can facilitate protodeboronation of boronic acids (in Suzuki couplings) and can interfere with the catalytic cycle.[5][18]

ParameterStandard ConditionTroubleshooting SuggestionRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃XPhos-Pd-G3, RuPhos-Pd-G2Pre-catalysts ensure efficient formation of active Pd(0).[15]
Ligand PPh₃, dppfXPhos, RuPhos, SPhosBulky, electron-rich ligands accelerate the catalytic cycle.[7]
Base NaOtBuLHMDS, K₃PO₄, Cs₂CO₃Optimize for substrate stability and solubility.[17]
Solvent TolueneDioxane, CPME, t-AmOHSolvent can influence solubility and reaction rate.[17]
Section 2: Chichibabin Amination

This classical reaction provides a direct route to 2-aminopyridines by reacting the pyridine with sodium amide (NaNH₂).[9] While powerful, its harsh conditions are a major drawback.

Q2: My Chichibabin reaction is giving a low yield and a significant amount of a dark, insoluble byproduct. What is happening?

A2: You are likely observing dimerization and/or polymerization. The harsh conditions (high temperatures, strong base) can promote side reactions.[19]

  • Expertise & Experience: The Chichibabin reaction mechanism involves the elimination of a hydride ion, which is a poor leaving group.[19][20] This requires forcing conditions, which can lead to competing pathways. Electron-withdrawing groups on the pyridine ring inhibit the reaction, while electron-donating groups can also have deactivating effects.[19]

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. Run the reaction at the lowest temperature that still allows for hydrogen gas evolution to minimize decomposition.[19]

    • Reagent Purity: Use high-purity sodium amide. Impurities can drastically affect the yield.[9]

    • Solvent Choice: The traditional solvent is a high-boiling inert hydrocarbon like xylene or toluene.[9] For more sensitive substrates, using liquid ammonia at lower temperatures with potassium amide (KNH₂) and an oxidant like KMnO₄ can be a milder alternative.[10]

    • Consider Dimerization: For certain substitution patterns, dimerization can be the major pathway. For example, 4-tert-butylpyridine gives predominantly the dimer product.[19] If this is the case, an alternative synthetic route may be necessary.

G cluster_pathways Reaction Pathways Pyridine Pyridine Substrate Desired Desired Pathway: 2-Aminopyridine Pyridine->Desired Optimal Temp Side Side Reaction: Dimer/Polymer Pyridine->Side Excessive Temp NaNH2 NaNH₂ NaNH2->Desired Optimal Temp NaNH2->Side Excessive Temp

Caption: Competing pathways in the Chichibabin reaction.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a route to aminopyridines from halopyridines, especially those activated by electron-withdrawing groups (EWGs).[21]

Q3: My SNAr reaction on a 2-chloropyridine is not going to completion, even at high temperatures.

A3: The pyridine ring may not be sufficiently activated, or your nucleophile may be too weak.

  • Expertise & Experience: For SNAr to proceed, the aromatic ring must be electron-deficient enough to be attacked by a nucleophile.[21] The halogen should be at the C2 or C4 position to allow the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[22] Fluoropyridines are often more reactive than chloropyridines in SNAr.

  • Troubleshooting Steps:

    • Assess Ring Activation: Confirm that there is a strong EWG (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. If the ring is only weakly activated, more forcing conditions are necessary.[21]

    • Increase Nucleophile Strength: If using a neutral amine, the reaction can be slow. Adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) can deprotonate the amine in situ, increasing its nucleophilicity. Alternatively, pre-forming the sodium or lithium salt of the amine can dramatically increase the reaction rate.

    • Solvent Effects: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the Meisenheimer complex and accelerating the reaction.[23]

    • Leaving Group Ability: The typical leaving group reactivity is F > Cl > Br > I. If you have a choice of starting material, using the 2-fluoropyridine analogue is often advantageous.[23]

Section 4: Reduction of Nitropyridines

The reduction of a nitropyridine is a common final step to install an amino group.

Q4: My reduction of a nitropyridine using H₂/Pd/C is giving me a complex mixture of products and some starting material remains.

A4: You may be seeing incomplete reduction or the formation of intermediates like nitroso or hydroxylamine species. Catalytic hydrogenation can also be too aggressive for other functional groups.

  • Expertise & Experience: The reduction of an aromatic nitro group proceeds through nitroso and hydroxylamine intermediates.[24] Accumulation of these can lead to side products, such as azoxy compounds.[24] While H₂/Pd/C is a standard, it can be indiscriminate and reduce other groups.[25]

  • Troubleshooting Steps:

    • Change the Metal/Acid System: A classic and often cleaner method is to use a metal in acidic media, such as Fe/AcOH, SnCl₂/HCl, or Zn/AcOH.[25][26] These conditions are often milder and more chemoselective.

    • Monitor Reaction Carefully: Follow the reaction by TLC or LC-MS to ensure it goes to completion. If the reaction stalls, it may be due to catalyst deactivation or insufficient reductant.

    • Check for Hydrogenolysis: Be aware that Pd/C can cleave benzylic ethers or dehalogenate aryl halides.[25] If your molecule contains these groups, a different reduction method is necessary. Raney Nickel is often a better choice for substrates prone to dehalogenation.[25]

ReductantCommon UsePotential Issues
H₂/Pd/C General purpose, efficientLow chemoselectivity, can cause dehalogenation/debenzylation.[25]
Fe/AcOH Mild, chemoselectiveRequires acidic conditions, workup can be tedious.[26]
SnCl₂ Very mild, tolerates many functional groupsStoichiometric tin salts require removal during purification.[25]
NaBH₄/NiCl₂ Alternative for catalytic hydrogenationCan reduce other functional groups (e.g., ketones).

Experimental Protocols

Protocol 1: Robust Buchwald-Hartwig Amination of 3-Bromopyridine

This protocol uses a modern pre-catalyst system to overcome common inhibition issues.

  • Reagent Preparation: To an oven-dried Schlenk tube, add the 3-bromopyridine (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Addition: In a glovebox, add the XPhos-Pd-G3 pre-catalyst (2 mol %).

  • Solvent Addition: Add anhydrous toluene (to make a ~0.1 M solution in the aryl halide) via syringe.

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and place it under a positive pressure of argon or nitrogen.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. For basic aminopyridines, it is often beneficial to add 0.5-1% triethylamine to the eluent to prevent streaking.[11]

References

Validation & Comparative

A Comparative Spectroscopic Guide to Aminopyridine Isomers: Distinguishing 2-, 3-, and 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. Aminopyridines, a class of heterocyclic compounds, exist as three primary isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[1] While possessing the same molecular formula, their distinct structural arrangements lead to unique physicochemical properties and, consequently, different spectroscopic signatures. This guide provides a comprehensive comparative analysis of the spectroscopic data for these isomers, empowering you to differentiate them with confidence.

The position of the amino group on the pyridine ring significantly influences the electron density distribution, which in turn governs the molecule's interaction with electromagnetic radiation.[2][3] This guide will delve into the nuances of how these structural differences manifest in vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectroscopy.

Vibrational Spectroscopy: A Tale of Shifting Bonds

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. The frequencies of these vibrations are highly sensitive to the bond strengths and the overall symmetry of the molecule, making this an excellent first-line technique for isomer differentiation.

Causality Behind Experimental Choices

The choice of FT-IR or Raman spectroscopy often depends on the sample's properties and the specific information sought. FT-IR is particularly sensitive to polar bonds and is often the more readily available technique. Raman spectroscopy, on the other hand, excels in analyzing non-polar bonds and is less susceptible to interference from aqueous solvents. For a comprehensive analysis of aminopyridines, utilizing both techniques provides complementary information.

Experimental Protocol: Acquiring High-Quality Vibrational Spectra

A self-validating protocol ensures reproducibility and accuracy. This protocol is designed to be robust for the analysis of solid aminopyridine samples.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Fourier-Transform (FT) Raman Spectrometer with a neodymium-doped yttrium aluminum garnet (Nd:YAG) laser excitation source (1064 nm).

Sample Preparation (FT-IR - KBr Pellet Method):

  • Grind 1-2 mg of the aminopyridine isomer with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

Sample Preparation (FT-Raman):

  • Place a small amount (5-10 mg) of the solid aminopyridine isomer into a glass capillary tube or an aluminum sample holder.

  • Position the sample in the spectrometer's sample compartment.

Data Acquisition:

  • FT-IR: Record the spectrum from 4000 to 400 cm⁻¹.[4] A typical acquisition would involve co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • FT-Raman: Record the spectrum from 3500 to 100 cm⁻¹.[4] Co-add 128 or 256 scans to achieve a good signal-to-noise ratio.

  • Perform a background scan (with an empty sample holder for FT-IR KBr pellets or an empty capillary for FT-Raman) and subtract it from the sample spectrum to correct for atmospheric and instrumental contributions.

Comparative Vibrational Data

The key to distinguishing the aminopyridine isomers lies in the subtle yet significant shifts in their characteristic vibrational frequencies. The position of the amino group alters the electronic landscape of the pyridine ring, affecting the C-N, C-C, and C-H bond vibrations.

Vibrational Mode 2-Aminopyridine (cm⁻¹) 3-Aminopyridine (cm⁻¹) 4-Aminopyridine (cm⁻¹) Key Differentiating Features
N-H Asymmetric Stretch ~3442~3420~3430The N-H stretching frequencies are generally highest for the 2-isomer due to potential intramolecular hydrogen bonding.
N-H Symmetric Stretch ~3300~3330~3340
NH₂ Scissoring ~1628~1620~1645The scissoring vibration is notably higher in the 4-isomer, indicating a stiffer N-H bend.
Ring C=C/C=N Stretching ~1617, ~1570~1590, ~1575~1600, ~1580The pattern and position of these ring stretching modes are unique for each isomer and serve as a reliable fingerprint region.
C-NH₂ Stretching ~1328~1315~1270The C-NH₂ stretching frequency is lowest in the 4-isomer, suggesting a weaker bond due to resonance effects.

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[5][6] By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed insights into the connectivity and chemical environment of each atom within the aminopyridine isomers.

Causality Behind Experimental Choices

¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different types of carbon atoms. For aminopyridine isomers, the distinct electronic environments created by the position of the amino group lead to characteristic chemical shifts for both the ring protons and carbons. Deuterated chloroform (CDCl₃) is a common solvent for this analysis as it is relatively inert and dissolves the aminopyridines well.

Experimental Protocol: High-Resolution NMR Analysis

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher for better resolution).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the aminopyridine isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio. Key parameters to note are the chemical shifts (δ) in parts per million (ppm), the integration of the signals, and the coupling constants (J) in Hertz (Hz).

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon atom. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

Comparative NMR Data

The electron-donating amino group significantly influences the chemical shifts of the ring protons and carbons. The magnitude of this effect is position-dependent, providing a clear basis for distinguishing the isomers.

¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

Proton Position 2-Aminopyridine 3-Aminopyridine 4-Aminopyridine Key Differentiating Features
H2 -~8.0~8.1The absence of a signal in the aromatic region for the H2 proton in 2-aminopyridine is a key identifier.
H3 ~6.47-~6.6The upfield shift of H3 and H5 in 2-aminopyridine is characteristic.
H4 ~7.38~7.0-The chemical shifts of the ring protons are distinct for each isomer.
H5 ~6.61~7.1~6.6
H6 ~8.05~8.0~8.1
NH₂ ~4.63~3.7~4.4The chemical shift of the amino protons can vary and is often broad.

¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)

Carbon Position 2-Aminopyridine 3-Aminopyridine 4-Aminopyridine Key Differentiating Features
C2 ~158.5~142.1~150.2The C2 carbon in 2-aminopyridine is significantly downfield due to the direct attachment of the nitrogen and amino groups.
C3 ~108.9~146.8~109.5The C3 and C5 carbons in 4-aminopyridine are shielded.
C4 ~138.0~123.8~155.7The C4 carbon in 4-aminopyridine is highly deshielded.
C5 ~113.8~122.0~109.5
C6 ~148.1~140.5~150.2

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[7][8]

UV-Vis Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels.[9] The position of the amino group on the pyridine ring affects the energy of the π → π* and n → π* electronic transitions, resulting in different absorption maxima (λ_max).

Causality Behind Experimental Choices

The choice of solvent is crucial in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands.[8][10][11][12] A non-polar solvent like cyclohexane is often used to observe the fine structure of the spectrum, while a polar solvent like ethanol can be used to investigate the effects of hydrogen bonding on the electronic transitions.

Experimental Protocol: Measuring Electronic Absorption

Instrumentation:

  • Double-beam UV-Vis Spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the aminopyridine isomer in a suitable spectroscopic grade solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is in the range of 10-50 µg/mL.

Data Acquisition:

  • Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Fill a matching quartz cuvette with the sample solution.

  • Place the cuvettes in the spectrophotometer and record the spectrum over a range of approximately 200-400 nm.

  • Identify the wavelength of maximum absorbance (λ_max).

Comparative UV-Vis Data

The electronic absorption spectra of the aminopyridine isomers show distinct differences in their absorption maxima, reflecting the varied electronic structures.

Isomer λ_max in Ethanol (nm) λ_max in Cyclohexane (nm) Key Differentiating Features
2-Aminopyridine ~235, ~300~230, ~290Exhibits two distinct absorption bands.
3-Aminopyridine ~230, ~290~225, ~285The absorption maxima are at slightly shorter wavelengths compared to the 2-isomer.
4-Aminopyridine ~255~250Shows a single, strong absorption band at a longer wavelength than the primary bands of the other two isomers.

Note: The λ_max values are approximate and can be influenced by the solvent and pH.[13][14][15][16]

Visualizing the Workflow and Logic

To aid in understanding the comparative analysis workflow, the following diagrams illustrate the key steps and relationships.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Isomer Identification Sample Aminopyridine Isomer (Solid) Dissolved_Sample Dissolved in Solvent (CDCl3, Ethanol, etc.) Sample->Dissolved_Sample KBr_Pellet KBr Pellet Sample->KBr_Pellet NMR NMR Spectroscopy (¹H and ¹³C) Dissolved_Sample->NMR NMR Tube UV_Vis UV-Vis Spectroscopy Dissolved_Sample->UV_Vis Quartz Cuvette FTIR_Raman Vibrational Spectroscopy (FT-IR & Raman) KBr_Pellet->FTIR_Raman Sample Holder Compare_Shifts Compare Chemical Shifts & Coupling Constants NMR->Compare_Shifts Compare_Lambda_Max Compare λ_max Values UV_Vis->Compare_Lambda_Max Compare_Frequencies Compare Vibrational Frequencies FTIR_Raman->Compare_Frequencies Isomer_ID Confirmed Isomer Identity Compare_Shifts->Isomer_ID Compare_Lambda_Max->Isomer_ID Compare_Frequencies->Isomer_ID

Caption: Experimental workflow for the spectroscopic identification of aminopyridine isomers.

G cluster_0 Structural Isomers cluster_1 Electronic Effects cluster_2 Spectroscopic Manifestations Isomer_2 2-Aminopyridine Inductive Inductive Effect Isomer_2->Inductive Resonance Resonance Effect Isomer_2->Resonance Isomer_3 3-Aminopyridine Isomer_3->Inductive Isomer_3->Resonance Isomer_4 4-Aminopyridine Isomer_4->Inductive Isomer_4->Resonance NMR_Shifts Distinct ¹H & ¹³C Chemical Shifts Inductive->NMR_Shifts Alters nuclear shielding Vibrational_Freq Characteristic Vibrational Frequencies (IR/Raman) Inductive->Vibrational_Freq Changes bond strengths UV_Abs Unique λ_max (UV-Vis) Inductive->UV_Abs Modifies energy of electronic transitions Resonance->NMR_Shifts Alters nuclear shielding Resonance->Vibrational_Freq Changes bond strengths Resonance->UV_Abs Modifies energy of electronic transitions

Caption: Relationship between isomer structure and spectroscopic output.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The successful differentiation of 2-, 3-, and 4-aminopyridine isomers hinges on a multi-faceted spectroscopic approach. While each technique provides valuable information, a conclusive identification is best achieved by integrating the data from vibrational, NMR, and UV-Vis spectroscopy.

  • Vibrational spectroscopy offers a rapid and effective fingerprinting method, with key differences observed in the N-H, C-N, and ring stretching modes.

  • NMR spectroscopy provides the most detailed structural information, with the chemical shifts of both ¹H and ¹³C nuclei being highly sensitive to the position of the amino substituent.

  • UV-Vis spectroscopy reveals differences in the electronic structures of the isomers through their distinct absorption maxima.

By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and quality of their work in drug discovery and development.

References

A Comparative Guide to the Synthetic Routes of 2-Amino-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

This guide provides a comparative analysis of the primary synthetic routes to 2-amino-4,6-dimethoxypyrimidine, a key intermediate in the production of various agrochemicals, particularly sulfonylurea herbicides.[1][2] It is important to address a potential point of nomenclature confusion. The initial topic of inquiry was "4,6-Dimethoxypyridin-3-amine." However, a comprehensive search of the chemical literature reveals a scarcity of information on this specific pyridine derivative. In contrast, there is a wealth of information regarding the synthesis of its pyrimidine analogue, 2-amino-4,6-dimethoxypyrimidine. Given the structural similarities and the industrial relevance of the latter, it is highly probable that this was the intended compound of interest. This guide will, therefore, focus on the synthetic pathways to 2-amino-4,6-dimethoxypyrimidine.

This document is intended to serve as a practical resource for researchers and process chemists, offering an in-depth comparison of the most common synthetic strategies. The discussion will focus on the underlying chemical principles, experimental considerations, and the relative merits and drawbacks of each approach in terms of yield, scalability, safety, and environmental impact.

Overview of Primary Synthetic Strategies

Two principal synthetic routes dominate the landscape for the industrial production of 2-amino-4,6-dimethoxypyrimidine. These are:

  • The Guanidine Nitrate and Diethyl Malonate Route: This classical approach involves the cyclization of guanidine nitrate with diethyl malonate to form a dihydroxypyrimidine intermediate, which is then methylated.

  • The Malononitrile Route: A more modern approach that utilizes malononitrile as the starting material, proceeding through a dimethoxypropanediimidate intermediate.

The following sections will provide a detailed examination of each of these routes.

Route 1: The Guanidine Nitrate and Diethyl Malonate Pathway

This synthetic strategy is a well-established method for the preparation of 2-amino-4,6-dimethoxypyrimidine. It commences with the base-catalyzed condensation of guanidine nitrate with diethyl malonate to form the pyrimidine ring. The resulting 2-amino-4,6-dihydroxypyrimidine is then converted to the target molecule via methylation. Two main variations for the methylation step exist: a traditional two-step chlorination/methoxylation sequence and a more modern, greener direct methylation.

Visualizing the Pathway

Guanidine_Nitrate_Route cluster_0 Step 1: Cyclization cluster_1 Route 1A: Chlorination & Methoxylation cluster_2 Route 1B: Direct Methylation Guanidine Nitrate Guanidine Nitrate 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Guanidine Nitrate->2-Amino-4,6-dihydroxypyrimidine Methanol, 68°C Diethyl Malonate Diethyl Malonate Diethyl Malonate->2-Amino-4,6-dihydroxypyrimidine Sodium Methoxide Sodium Methoxide Sodium Methoxide->2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dihydroxypyrimidine->2-Amino-4,6-dichloropyrimidine Chlorination Final_Product_B 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dihydroxypyrimidine->Final_Product_B Methylation POCl3 POCl3 POCl3->2-Amino-4,6-dichloropyrimidine Final_Product_A 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dichloropyrimidine->Final_Product_A Methoxylation Sodium Methoxide_2 Sodium Methoxide Sodium Methoxide_2->Final_Product_A Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate->Final_Product_B K2CO3 K2CO3 K2CO3->Final_Product_B Malononitrile_Route cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Cyanamide Reaction cluster_2 Step 3: Cyclization Malononitrile Malononitrile Intermediate_1 1,3-Dimethoxypropanediimidate dihydrochloride Malononitrile->Intermediate_1 Methanol Methanol Methanol->Intermediate_1 Acid HCl or Acetyl Chloride Acid->Intermediate_1 Intermediate_2 3-Amino-3-methoxy-N-cyano -2-propeneimidate Intermediate_1->Intermediate_2 Cyanamide Cyanamide Cyanamide->Intermediate_2 Base Base Base->Intermediate_2 Final_Product 2-Amino-4,6-dimethoxypyrimidine Intermediate_2->Final_Product Heat Heat Heat->Final_Product Catalyst Lewis Acid (optional) Catalyst->Final_Product

References

A Senior Application Scientist's Guide to Alternative Reagents for 4,6-Dimethoxypyridin-3-amine in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Substituted Aminopyridines

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone, integral to the structure of countless pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold."[2] Within this class, 3-amino-4,6-disubstituted pyridines, such as 4,6-dimethoxypyridin-3-amine, serve as exceptionally versatile building blocks. The electron-donating methoxy groups at the 4- and 6-positions enhance the nucleophilicity of the pyridine nitrogen and the exocyclic amino group, influencing the regioselectivity of cyclization reactions. The 3-amino group provides a critical handle for constructing fused heterocyclic systems like imidazopyridines and pyridopyrimidines, which are prevalent in biologically active molecules.[3][4]

However, reliance on a single building block can limit the exploration of chemical space. Strategic replacement of 4,6-dimethoxypyridin-3-amine with alternative reagents can offer significant advantages, including altered physicochemical properties, novel substitution patterns for structure-activity relationship (SAR) studies, and access to different intellectual property landscapes. This guide provides an in-depth comparison of viable alternatives, supported by experimental data and protocols, to empower researchers in their synthetic endeavors.

Alternative Reagents: A Comparative Overview

The selection of an alternative reagent is a critical decision driven by the desired electronic properties, steric profile, and available vectors for further functionalization. We can classify these alternatives into two main categories: other substituted aminopyridines and bioisosteric heterocyclic amines.

Reagent/ClassKey Features & Rationale for UseCommon ApplicationsAdvantages & Disadvantages
4,6-Dimethoxypyridin-3-amine Benchmark Reagent. Highly activated pyridine ring due to two electron-donating methoxy groups. High nucleophilicity of the 3-amino group.Imidazopyridine synthesis, Pyridopyrimidine formation.Adv: High reactivity, predictable regioselectivity. Disadv: Limited vectors for diversification beyond the amino group.
2-Aminopyridine Parent Compound. Provides a baseline for reactivity. Lacks activating groups, resulting in lower nucleophilicity compared to the benchmark.Groebke-Blackburn-Bienaymé reaction, general imidazo[1,2-a]pyridine synthesis.[5]Adv: Commercially available, inexpensive. Disadv: Lower reactivity may require harsher conditions.
6-Chloropyridin-3-amine Orthogonal Reactivity. Features a nucleophilic amino group and a chloro substituent amenable to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6]Synthesis of fused heterocycles with subsequent aryl/alkyl substitution at the chloro position.[6]Adv: Excellent for late-stage diversification.[6] Disadv: The electron-withdrawing nature of chlorine reduces the amine's nucleophilicity.
Aminopyrimidines (e.g., 2-Amino-4,6-dimethoxypyrimidine) Bioisosteric Replacement. [7][8] The additional ring nitrogen acts as a hydrogen bond acceptor and significantly alters the molecule's pKa and electronic distribution.[9]Synthesis of purine analogs and other fused pyrimidine systems.[9][10]Adv: Can improve metabolic stability and solubility; offers different H-bonding patterns. Disadv: Altered electronics can change reaction pathways; potential for competing reactivity from the second ring nitrogen.
Aminopyrazines Bioisosteric Replacement. [7][8] The 1,4-arrangement of nitrogen atoms creates a unique electronic profile compared to pyridines and pyrimidines.Synthesis of pteridine analogs and other biologically active pyrazine derivatives.[11]Adv: Provides distinct electronic and steric properties for SAR exploration. Disadv: Generally less nucleophilic; synthesis of starting materials can be more complex.

Core Application: The Synthesis of Imidazo[1,2-a]pyridines

The construction of the imidazo[1,2-a]pyridine core is one of the most common and vital applications for aminopyridine reagents.[3] This scaffold is found in numerous marketed drugs, including the hypnotic agent Zolpidem.[12] The general synthesis involves the condensation of a 2-aminopyridine with an α-haloketone (Tschitschibabin synthesis) or through multi-component reactions.[4]

The choice of aminopyridine starting material directly impacts the reaction conditions and the properties of the resulting imidazopyridine product. An electron-rich starting material like 4,6-dimethoxypyridin-3-amine will react faster and under milder conditions than the unsubstituted 2-aminopyridine.

General Reaction Mechanism

The formation of the imidazo[1,2-a]pyridine ring proceeds via a two-step mechanism: SN2 alkylation followed by intramolecular cyclization.

G cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Intramolecular Cyclization 2-Aminopyridine 2-Aminopyridine Intermediate Pyridinium Salt Intermediate 2-Aminopyridine->Intermediate Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate Cyclization In-situ Cyclization Intermediate->Cyclization Deprotonation & Annulation Product Imidazo[1,2-a]pyridine Cyclization->Product

Caption: General mechanism for Imidazo[1,2-a]pyridine synthesis.

Experimental Protocol: NaIO₄/TBHP-Promoted Synthesis of C3-Carbonylated Imidazo[1,2-a]pyridines

This modern protocol demonstrates a practical method for synthesizing functionalized imidazopyridines from various 2-aminopyridines and propargyl alcohols, showcasing the versatility of the core reaction.[3]

Materials:

  • Propargyl alcohol derivative (0.5 mmol, 1.0 equiv)

  • 2-Aminopyridine derivative (1.5 mmol, 3.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% in H₂O, 1.5 mmol, 3.0 equiv)

  • Sodium periodate (NaIO₄, 40 mol%)

  • Chlorobenzene (4.0 mL)

Procedure:

  • To a sealed reaction tube, add the propargyl alcohol (0.5 mmol), the selected 2-aminopyridine (1.5 mmol), NaIO₄ (0.2 mmol), and chlorobenzene (4.0 mL).

  • Add TBHP (1.5 mmol) to the solution.

  • Seal the tube and stir the reaction mixture at 120 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under vacuum to remove the solvent.

  • Purify the residue by flash column chromatography (e.g., petroleum ether/ethyl acetate, 3:1 v/v) to afford the desired C3-carbonylated imidazo[1,2-a]pyridine product.[3]

This protocol's broad substrate scope for both reaction partners makes it a powerful tool for generating diverse compound libraries.[3]

Alternative Strategy: Cross-Coupling with 6-Chloropyridin-3-amine

The use of 6-chloropyridin-3-amine opens up a completely different synthetic logic. Instead of relying on the nucleophilicity of the amino group for the primary ring-forming strategy, one can use the chloro-substituent as a handle for palladium-catalyzed cross-coupling reactions. This is particularly valuable for synthesizing 6-aryl- or 6-alkyl-substituted 3-aminopyridines, which can then be used in subsequent cyclization reactions.

G Start 6-Chloropyridin-3-amine Process1 Suzuki Cross-Coupling Start->Process1 Reagent Arylboronic Acid Reagent->Process1 Intermediate 6-Arylpyridin-3-amine Process1->Intermediate Process2 Heterocycle Formation (e.g., Imidazopyridine synthesis) Intermediate->Process2 Product Fused, Aryl-Substituted Heterocycle Process2->Product

Caption: Workflow for late-stage diversification using 6-Chloropyridin-3-amine.

Experimental Protocol: Suzuki Coupling of 6-Chloropyridin-3-amine

This protocol provides a standard method for the arylation of the pyridine core, creating a new building block for further elaboration.[6]

Materials:

  • 6-Chloropyridin-3-amine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • Combine 6-chloropyridin-3-amine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ in a flame-dried Schlenk flask under an argon atmosphere.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 6-arylpyridin-3-amine.[6]

Conclusion and Future Outlook

While 4,6-dimethoxypyridin-3-amine remains a potent and reliable reagent for heterocycle synthesis, a nuanced understanding of its alternatives is crucial for the modern medicinal chemist. Simple, unsubstituted aminopyridines provide a cost-effective baseline, while halogenated aminopyridines like 6-chloropyridin-3-amine unlock powerful, late-stage diversification strategies through cross-coupling chemistry.[6] Furthermore, exploring bioisosteric replacements such as aminopyrimidines and aminopyrazines allows for significant modulation of the physicochemical properties of the final products, which can be critical for overcoming challenges in drug development related to ADME (absorption, distribution, metabolism, and excretion).[8][9][11]

The choice of reagent should be a strategic one, informed by the overall synthetic plan, the desired properties of the target molecule, and the need for structural diversity. As synthetic methodologies continue to advance, particularly in the realm of C-H functionalization and photoredox catalysis, the toolkit for modifying and creating novel aminopyridine and related heterocyclic building blocks will only continue to expand.[12][13]

References

A Comparative Analysis of the Biological Activity of 4,6-Dimethoxypyridin-3-amine Derivatives and Other Heterocyclic Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Agents

In the dynamic landscape of oncology drug discovery, the exploration of novel heterocyclic compounds as potential therapeutic agents remains a cornerstone of research. Among these, pyridine and pyrimidine derivatives have emerged as privileged scaffolds due to their presence in numerous biologically active molecules and approved drugs.[1] This guide provides a comparative analysis of the biological activity of derivatives of 4,6-Dimethoxypyridin-3-amine against other notable heterocyclic compounds, with a focus on their potential as anticancer agents. While 4,6-Dimethoxypyridin-3-amine is a valuable synthetic intermediate for constructing complex heterocyclic systems like pyrido[2,3-d]pyrimidines, its derivatives hold therapeutic promise.[2][3] This is exemplified by the potent tubulin polymerization inhibitory activity of sulfonamides derived from the related isomer, 2,6-dimethoxypyridin-3-amine.[3]

This guide will delve into the cytotoxic and kinase inhibitory activities of representative compounds, providing supporting experimental data and detailed protocols to aid researchers in their quest for next-generation cancer therapeutics.

Comparative Biological Activity: A Focus on Anticancer Potential

The anticancer activity of heterocyclic compounds is often evaluated through their ability to inhibit cancer cell growth (cytotoxicity) and to modulate the activity of key enzymes involved in cancer progression, such as kinases.

Cytotoxicity Against Human Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[1] In this assay, metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Here, we compare the cytotoxic activity of a representative pyridine-urea derivative, Compound 8e , and a 1,2,4-triazole-pyridine derivative, Compound TP6 , against the human breast cancer cell line MCF-7 and the murine melanoma cell line B16F10, respectively. While specific data for a 4,6-dimethoxypyridin-3-amine derivative is not available in the compared literature, the data for these related pyridine derivatives provide a valuable benchmark.

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 8e (Pyridine-urea derivative)MCF-7 (Breast Cancer)0.22Doxorubicin1.93[4]
Compound TP6 (1,2,4-triazole-pyridine derivative)B16F10 (Murine Melanoma)41.12--[5]

Interpretation of Data:

  • Compound 8e demonstrates exceptional potency against the MCF-7 breast cancer cell line, with an IC50 value significantly lower than the standard chemotherapeutic drug, Doxorubicin.[4] This highlights the potential of the pyridine-urea scaffold in developing highly effective anticancer agents.

  • Compound TP6 , a 1,2,4-triazole-pyridine derivative, shows moderate activity against the B16F10 melanoma cell line.[5] This suggests that while the pyridine core is important, the nature of the substituents plays a crucial role in determining the cytotoxic potency.

The promising activity of these pyridine derivatives underscores the therapeutic potential that could be unlocked by synthesizing and testing derivatives of 4,6-dimethoxypyridin-3-amine. The methoxy and amine groups on this scaffold provide reactive handles for creating diverse chemical libraries for screening.[2]

Kinase Inhibition: Targeting Key Signaling Pathways

Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. Therefore, kinase inhibitors are a major class of targeted cancer therapies. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6]

Here, we compare the VEGFR-2 inhibitory activity of two pyridine-urea derivatives, Compound 8b and Compound 8e .

CompoundTarget KinaseIC50 (µM)Source
Compound 8b (Pyridine-urea derivative)VEGFR-25.0 ± 1.91[4]
Compound 8e (Pyridine-urea derivative)VEGFR-23.93 ± 0.73[4]

Interpretation of Data:

Both Compound 8b and Compound 8e exhibit micromolar inhibition of VEGFR-2, indicating their potential to interfere with angiogenesis.[4] This activity, coupled with their cytotoxicity, suggests a dual mechanism of action that could be advantageous in a therapeutic setting. The development of 4,6-dimethoxypyridin-3-amine derivatives as potential kinase inhibitors is a promising area of research, given the prevalence of the pyridine scaffold in known kinase inhibitors.[7][8]

Experimental Protocols: A Guide for the Bench Scientist

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.

MTT Assay for Cell Viability

This protocol is a standard method for assessing the in vitro cytotoxic activity of compounds against cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1][2][9]

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[6][10][11]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and substrate.

  • Kinase Reaction: Add the master mix to the wells of a 96-well plate. Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of ADP produced (which is inversely proportional to the remaining ATP) by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a two-step process to first stop the kinase reaction and deplete the remaining ATP, and then to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.[6][10][11]

Visualizing Key Concepts

Diagrams are powerful tools for understanding complex biological pathways and experimental workflows.

VEGFR-2 Signaling Pathway and Point of Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization AutoP Autophosphorylation VEGFR2->AutoP PLCg PLCγ AutoP->PLCg PI3K PI3K AutoP->PI3K Downstream Downstream Signaling (Proliferation, Migration, Survival) PLCg->Downstream Akt Akt PI3K->Akt Akt->Downstream Inhibitor 4,6-Dimethoxypyridin-3-amine Derivative (Hypothetical) Inhibitor->AutoP Inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition by a kinase inhibitor.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of pyridine and pyrimidine derivatives, highlighting their potential as anticancer agents. While specific experimental data for 4,6-dimethoxypyridin-3-amine derivatives are still emerging, the potent activities of structurally related compounds strongly support the rationale for their synthesis and evaluation. The unique substitution pattern of 4,6-dimethoxypyridin-3-amine offers a versatile platform for the development of novel compounds with potentially improved efficacy and selectivity. Future research should focus on synthesizing a library of derivatives and screening them against a panel of cancer cell lines and kinases to elucidate their structure-activity relationships and identify lead compounds for further preclinical development.

References

A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Aminopyrimidine Derivatives

Aminopyrimidine derivatives represent a cornerstone of medicinal chemistry and materials science. As a fundamental nucleus in nucleic acids and a privileged scaffold in numerous pharmaceuticals, their precise structural characterization is not merely an academic exercise—it is a critical prerequisite for establishing structure-activity relationships (SAR), ensuring quality control, and meeting regulatory standards. The subtle, yet functionally significant, differences between regioisomers, tautomers, and rotamers demand a multi-faceted analytical approach.

This guide provides a comparative analysis of the primary spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the characterization of these vital compounds. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and demonstrate how, when used in concert, these techniques provide a self-validating system for unambiguous structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy is an invaluable first-pass technique that provides information about the conjugated π-electron systems inherent to the pyrimidine ring. The absorption of UV or visible light excites electrons from lower-energy (π, n) to higher-energy (π*) molecular orbitals. The position of the absorption maximum (λmax) is highly sensitive to the extent of conjugation and the nature of substituents on the pyrimidine ring.

Causality of Application: The aminopyrimidine core is a chromophore. The amino group acts as an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. This interaction makes UV-Vis a rapid and sensitive method for confirming the presence of the conjugated system and detecting changes in the electronic environment due to substitution or solvent effects. For instance, studies on avobenzone derivatives incorporating a 2-aminopyrimidine moiety show distinct, pH-dependent spectral properties, highlighting the technique's utility in probing the molecule's behavior under various conditions.[1][2]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the desired wavelength range (e.g., ethanol, methanol, acetonitrile).

  • Sample Preparation: Prepare a stock solution of the aminopyrimidine derivative of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically 5-15 µg/mL) to ensure the absorbance falls within the linear range of the instrument (ideally 0.2-0.8 A.U.).[3]

  • Instrument Setup: Turn on the spectrophotometer's deuterium (UV) and tungsten (visible) lamps and allow them to warm up for at least 20 minutes for stabilization.[4]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-400 nm).[4]

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the holder and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). A validated method for one pyrimidine derivative identified a λmax of 275 nm.[3]

Workflow for UV-Vis Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Solvent Select UV-Grade Solvent Stock Prepare Stock Solution (1 mg/mL) Solvent->Stock Dilute Prepare Dilute Solution (5-15 µg/mL) Stock->Dilute Measure Acquire Sample Spectrum Dilute->Measure Warmup Instrument Warm-up (20 min) Baseline Baseline Correction (Blank Solvent) Warmup->Baseline Baseline->Measure Identify Identify λmax Measure->Identify

Caption: Workflow for UV-Vis spectroscopic analysis.

Comparative UV-Vis Data for Aminopyrimidine Derivatives
Derivative Classλmax (nm)SolventKey ObservationsReference
2-Aminopyrimidine Avobenzone~350-400EthanolExhibits pH-dependent spectral shifts and enhanced UVA absorption in acidic media.[1][2]
Substituted 2-Aminopyrimidine275MethanolA rapid method was validated for this derivative at a specific wavelength.[3]
Halogenated Pyrimidines~240-260Gas PhaseBand positions are sensitive to halogen substitution.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Mapping Functional Groups

FTIR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule.[6] It works by probing the vibrational frequencies of chemical bonds. For aminopyrimidine derivatives, it provides direct evidence for the presence of the amino group (N-H bonds), the pyrimidine ring (C=N, C=C bonds), and other substituent groups.

Causality of Application: The diagnostic power of FTIR lies in its ability to confirm key structural motifs. The N-H stretching vibrations of a primary amino group typically appear as two distinct bands, providing unambiguous evidence for its presence.[7] Furthermore, the position of these and other bands, such as the C=N ring stretches, can offer clues about hydrogen bonding and potential tautomeric equilibria (amino vs. imino forms).[8]

Experimental Protocol: FTIR Spectrum Acquisition (ATR Method)
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.[9]

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage.[9]

  • Apply Pressure: Lower the pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical analysis range is 4000-600 cm⁻¹.[9]

  • Cleaning: After analysis, retract the pressure arm, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Diagram of Key Vibrational Modes

Caption: Key FTIR vibrational modes for aminopyrimidines.

Comparative FTIR Data for Aminopyrimidine Derivatives
Vibration2-Amino-4,6-dimethylpyrimidine[7][10]4-Amino-2,6-dihydroxypyrimidine[8]General 2-Aminopyrimidines[11]
N-H Stretch 3400 - 3300 cm⁻¹3400 cm⁻¹ (asym), 3300 cm⁻¹ (sym)3456 - 3182 cm⁻¹
C-H Stretch 2950 - 2850 cm⁻¹ (methyl)3020 cm⁻¹ (ring C-H)3100 - 2800 cm⁻¹
C=N / C=C Stretch 1650 - 1600 cm⁻¹1620 - 1480 cm⁻¹Not specified
C-N Stretch 1350 - 1200 cm⁻¹1400 cm⁻¹Not specified

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules.[12] It provides detailed information about the chemical environment, connectivity, and number of ¹H (proton) and ¹³C (carbon) atoms in a molecule.

Causality of Application: For aminopyrimidine derivatives, NMR is indispensable for several reasons:

  • Isomer Differentiation: It can unambiguously distinguish between regioisomers (e.g., 2-amino-, 4-amino-, or 5-aminopyrimidine derivatives) based on the distinct chemical shifts and coupling patterns of the ring protons.[13]

  • Structural Confirmation: The combination of ¹H chemical shifts, integration (proton count), and multiplicity (splitting pattern) allows for the complete mapping of the proton framework.[14][15] ¹³C NMR complements this by identifying all unique carbon environments.

  • Conformational Analysis: A fascinating and diagnostically powerful phenomenon is the room-temperature line broadening observed in the ¹H and ¹³C NMR spectra of C4-substituted aminopyrimidines.[16] This is caused by restricted rotation (rotamers) around the C4-N bond, an effect not observed for C2 isomers. This provides a simple, rapid method for assigning regiochemistry without requiring complex 2D experiments.[16]

Experimental Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[17]

  • Acquisition: Tune the probe for the ¹H frequency. Acquire a standard one-dimensional ¹H spectrum.

  • Processing: Apply Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale, typically by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • Analysis: Integrate the peaks to determine relative proton ratios and analyze the multiplicity (singlet, doublet, triplet, etc.) to deduce neighbor relationships (n+1 rule).[18]

Logical Relationship in NMR Structural Analysis

cluster_info Information Extracted Spec 1H NMR Spectrum Shift Chemical Shift (δ) (Electronic Environment) Spec->Shift Integ Integration (Number of Protons) Spec->Integ Multip Multiplicity (Neighboring Protons) Spec->Multip Struct Molecular Structure Shift->Struct Integ->Struct Multip->Struct

Caption: Information flow from an NMR spectrum to structure.

Comparative ¹H NMR Data for Aminopyrimidine Derivatives
CompoundProtonChemical Shift (δ, ppm)SolventKey Observations & Reference
2-Aminopyrimidine H-5~7.60Not specifiedSinglet, indicating no adjacent proton neighbors.[19]
NH₂~5.14Not specifiedBroad singlet for the two amino protons.[19]
Substituted 2-Aminopyrimidine H-55.99DMSO-d₆Singlet for the H-5 proton.[20]
NH₂6.70DMSO-d₆Broad signal for the amino protons.[20]
C4-Substituted Aminopyrimidine α-carbon of amine substituentBroad signalVariousSignificant room-temperature line broadening due to rotamers.[16]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[21] It is the definitive method for confirming the molecular weight of a synthesized compound. Furthermore, the fragmentation pattern generated, particularly with "hard" ionization techniques like Electron Ionization (EI), provides a molecular fingerprint that can be used to deduce the structure of different parts of the molecule.[22][23]

Causality of Application: The primary goal is to find the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.[24] This provides immediate confirmation of a successful synthesis or the identity of an unknown. The fragmentation patterns are governed by the principles of chemical stability; the molecule will break apart at its weakest bonds or in ways that form stable carbocations or neutral fragments. Analyzing these fragments allows a chemist to piece together the molecular structure, much like solving a puzzle.[22][25]

Experimental Protocol: Mass Spectrum Acquisition (Direct Infusion ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable organic solvent like methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL.[26]

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). ESI is a "soft" ionization technique ideal for getting a strong molecular ion peak.[27]

  • Infusion: Infuse the sample solution into the source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For ESI, you will typically observe the protonated molecule [M+H]⁺.

  • Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. Analyze lower mass peaks for potential fragments.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_acq MS Analysis cluster_analysis Data Interpretation Dissolve Dissolve Sample Dilute Dilute to µg/mL Concentration Dissolve->Dilute Ionize Ionization (e.g., ESI, EI) Dilute->Ionize Separate Separation by m/z Ionize->Separate Detect Detection Separate->Detect MW Confirm Molecular Weight (Molecular Ion Peak) Detect->MW Frag Analyze Fragmentation Pattern MW->Frag

Caption: General workflow for mass spectrometry.

Comparative Mass Spectrometry Data
Compound ClassIonization ModeKey m/z PeaksInterpretationReference
Substituted 2-Aminopyrimidines EIM⁺, [M+2]⁺The molecular ion (M⁺) confirms the MW. The [M+2]⁺ peak is characteristic for compounds containing Cl or Br.[20]
Aryl Amino Carbonyl Pyrimidines ESIM⁺, [M-OH]⁺The molecular ion is often the base peak. Loss of a hydroxyl radical is a common fragmentation.[22]
General Pyrimidine Derivatives EIVariousFragmentation patterns reveal the structure of substituents through characteristic losses (e.g., loss of alkyl groups, CO, etc.).[25]

An Integrated Strategy for Unambiguous Characterization

No single technique provides the complete picture. The true power of spectroscopic analysis comes from the synergistic integration of these methods. A logical, self-validating workflow ensures the highest degree of confidence in structural assignment.

Integrated Characterization Workflow

start Unknown Aminopyrimidine Derivative ms Mass Spectrometry (ESI or EI) start->ms ftir FTIR Spectroscopy start->ftir nmr 1H & 13C NMR Spectroscopy ms->nmr result_ms Result: Molecular Weight Confirmed ms->result_ms ftir->nmr result_ftir Result: Key Functional Groups Identified (-NH₂, C=N, etc.) ftir->result_ftir result_nmr Result: Full C-H Framework, Connectivity, & Isomer Confirmation nmr->result_nmr final Unambiguous Structure Confirmed result_ms->final result_ftir->final result_nmr->final

Caption: Integrated workflow for structural elucidation.

Case Study Logic:

  • Start with MS: A researcher synthesizes a novel aminopyrimidine. The first step is to acquire a mass spectrum. The observation of an [M+H]⁺ peak corresponding to the expected molecular weight provides the first piece of evidence that the desired reaction has occurred.

  • Proceed to FTIR: Next, an FTIR spectrum is taken. The appearance of a two-pronged peak around 3400 cm⁻¹ and ring vibrations around 1600 cm⁻¹ confirms the presence of the primary amine and the pyrimidine core, respectively, validating the incorporation of these key functional groups.

  • Conclude with NMR: Finally, ¹H and ¹³C NMR spectra are acquired. This is the definitive step. The number of signals, their chemical shifts, integrations, and coupling patterns will allow for the complete assembly of the molecular puzzle, confirming the precise arrangement of atoms and, crucially, the exact regiochemistry of the substitution. If it is a C4-substituted derivative, the observation of line broadening would provide powerful, immediate confirmation of its isomeric identity.[16]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,6-Dimethoxypyridin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper handling and disposal of 4,6-Dimethoxypyridin-3-amine dihydrochloride. As a substituted pyridine derivative and an amine salt, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed for researchers, scientists, and drug development professionals who handle such specialized chemical reagents.

Core Principles: Hazard Identification and Risk Assessment

While specific toxicity data for this compound is limited, a conservative approach to handling is warranted based on the known hazards of analogous structures, such as substituted pyridines and aromatic amines.[1][2] These classes of compounds can exhibit properties including skin and eye irritation, potential harm if swallowed or inhaled, and aquatic toxicity.[3][4] Therefore, this compound must be treated as hazardous waste.

The primary risks associated with improper disposal include:

  • Personnel Exposure: Direct contact can lead to irritation, and inhalation of aerosolized dust can cause respiratory tract irritation.[4]

  • Environmental Contamination: Pyridine-based compounds can be toxic to aquatic life, and improper disposal, such as drain disposal, is strictly prohibited.[3][5]

  • Chemical Incompatibility: As an amine hydrochloride, it is acidic and can react with bases to liberate the free amine. It may also react with strong oxidizing agents.[6][7]

Disposal must adhere to federal regulations, such as the Resource Conservation and Recovery Act (RCRA), as well as state and local laws.[8][9]

Mandatory Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields.[4]Protects eyes from splashes or aerosolized dust particles.
Hand Protection Chemical-resistant nitrile gloves. Gloves must be inspected for integrity before use.[10]Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste.[10]
Body Protection A standard laboratory coat.[4]Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[5]Prevents respiratory irritation from fine particulates.

Step-by-Step Waste Collection and Storage Protocol

The guiding principle for disposal is to manage this compound as a hazardous chemical waste through a licensed professional service.[4][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11]

Experimental Protocol: Waste Segregation and Containment
  • Designate a Waste Stream: Establish a dedicated hazardous waste container for this compound and chemically similar solids. Do not mix with other waste streams to avoid unforeseen reactions.[9][12]

  • Select an Appropriate Container:

    • The container must be constructed of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).[6]

    • It must have a secure, leak-proof screw-top cap to prevent spills and release of vapors.[6][12]

    • The container must be in good condition, free from cracks or deterioration.[6]

  • Proper Labeling: From the moment the first quantity of waste is added, the container must be clearly labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[9]

    • The full chemical name: "This compound ".

    • The approximate concentration and quantity.

    • The accumulation start date.[13]

    • Relevant hazard pictograms (e.g., irritant, environmentally hazardous).

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation.[6]

    • The SAA must be a well-ventilated area, away from sources of ignition and incompatible materials like strong bases and oxidizing agents.[6][14]

    • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[8][12]

  • Arrange for Professional Disposal:

    • Do not allow waste to accumulate for more than one year, or until the container is full.[6]

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11]

    • The most common disposal method for this type of waste is high-temperature incineration at a permitted facility.[15]

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Small Spills (within a fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the solid material with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.[16]

    • Restrict access to the spill area.

    • Contact your institution's emergency response team or EH&S office immediately.[14]

    • Do not attempt to clean up a large spill without proper training and equipment.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Handling & Storage cluster_disposal Final Disposal A Identify Waste: 4,6-Dimethoxypyridin-3-amine dihydrochloride B Don Required PPE: Goggles, Gloves, Lab Coat A->B C Select Compatible Waste Container (HDPE) B->C D Label Container: 'HAZARDOUS WASTE' + Chemical Name C->D E Transfer Waste to Labeled Container D->E F Store Securely in Satellite Accumulation Area (SAA) E->F G Spill Occurs F->G I Container Full or Waste No Longer Generated F->I H Follow Spill Management Protocol G->H H->E Collect spill debris as hazardous waste J Contact EH&S or Licensed Waste Disposal Service I->J K Transport to Permitted Facility for Incineration J->K

Caption: Decision workflow for handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.